molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Katalognummer: B035183
CAS-Nummer: 108141-35-1
Molekulargewicht: 223.12 g/mol
InChI-Schlüssel: LVMRWJLPIBPOMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and development. Its structure features two halogen atoms at the 2 and 4 positions of the pyrimidine ring, enabling sequential and regioselective nucleophilic aromatic substitution reactions. This allows researchers to systematically build complex, disubstituted pyrimidine scaffolds critical in medicinal chemistry. The 5-position is functionalized with an (ethylthio)methyl group, a unique substituent that can influence the compound's electronic properties, lipophilicity, and potential metabolic profile. This makes it a particularly valuable building block for constructing targeted libraries of pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in drug discovery known as 7-deazapurines. Key Research Applications: Antimicrobial Agent Discovery: Serves as a core intermediate in the synthesis of novel pyrrolopyrimidine compounds investigated for their potent activity against drug-resistant bacterial and fungal strains. Kinase Inhibitor Development: Used to create analogs that target key kinases for applications in oncology and other therapeutic areas. Structure-Activity Relationship (SAR) Studies: The strategically placed chlorine atoms and the sulfur-containing side chain allow for extensive structural diversification to explore and optimize interactions with biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRWJLPIBPOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544029
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108141-35-1
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, a key heterocyclic building block for chemical synthesis and drug discovery. The document delineates its core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, this guide discusses its potential applications in medicinal chemistry as a scaffold for developing novel therapeutics, drawing parallels with structurally related compounds. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction to a Versatile Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including several anticancer and antiviral agents.[1] Within this class, 2,4-dichloropyrimidines serve as highly versatile and reactive intermediates. The two chlorine atoms at the C2 and C4 positions act as excellent leaving groups, allowing for sequential and regioselective displacement by a wide range of nucleophiles. This property enables the rapid generation of diverse molecular libraries, a cornerstone of modern drug discovery.

This compound (CAS No. 108141-35-1) is a functionalized derivative that combines the reactive dichloropyrimidine core with a flexible ethylthiomethyl side chain at the C5 position. This specific substitution pattern offers additional opportunities for molecular design and interaction with biological targets. This guide aims to consolidate the available technical information on this compound, offering both foundational knowledge and practical insights into its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 108141-35-1[2]
Molecular Formula C₇H₈Cl₂N₂S[2]
Molecular Weight 223.12 g/mol [2]
Appearance Typically a solid (based on related compounds)[3]
Storage Store in a dry, cool, well-ventilated, and sealed place, preferably under an inert atmosphere.[2][4]
Solubility Soluble in common organic solvents like chloroform, ether, and ethyl acetate.[5]
Spectroscopic Profile (Predicted)

While specific spectra should be obtained from the supplier or run in-house for confirmation, the expected spectroscopic characteristics can be predicted from the molecule's structure.

  • ¹H NMR: The proton spectrum is expected to be distinct. The lone aromatic proton on the pyrimidine ring (at C6) would appear as a sharp singlet. The methylene protons (-CH₂-) of the ethylthiomethyl group would also present as a singlet. The ethyl group (-CH₂CH₃) would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) cluster centered around m/z 222/224/226.

Synthesis and Mechanism

The most common and industrially scalable method for preparing 2,4-dichloropyrimidines is the chlorination of the corresponding 2,4-dihydroxypyrimidine (uracil) precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of an amine base like N,N-dimethylaniline.[6][7]

The logical precursor for the title compound is 5-[(ethylthio)methyl]uracil. The reaction proceeds via the conversion of the hydroxyl groups of the uracil tautomer into better leaving groups, which are then displaced by chloride ions.

G cluster_0 Synthetic Workflow A 5-[(ethylthio)methyl]uracil C Heating / Reflux A->C Add Reagents B Phosphorus Oxychloride (POCl3) + N,N-Dimethylaniline (cat.) D Reaction Quenching (e.g., with ice water) C->D After Reaction Completion E Extraction & Purification D->E Crude Product F This compound E->F Purified Product G cluster_0 Primary Substitution (C4) cluster_1 Secondary Substitution (C2) center 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine A 2-Chloro-4-amino-derivative center->A R-NH₂ (mild temp) B 2-Chloro-4-alkoxy-derivative center->B R-OH / NaH C 2-Chloro-4-thioether-derivative center->C R-SH / Base D 2,4-Diamino-derivative A->D R'-NH₂ (higher temp) E 2-Amino-4-alkoxy-derivative B->E R'-NH₂ G A Start: 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine B Parallel Synthesis: React with diverse nucleophiles (amines, alcohols, etc.) A->B C Generation of Compound Library B->C D High-Throughput Screening (e.g., Kinase Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Sources

An In-Depth Technical Guide to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. As a fundamental component of nucleic acids, its derivatives are central to a vast array of biological processes. In the realm of drug discovery, the strategic functionalization of the pyrimidine ring has yielded a multitude of therapeutic agents spanning diverse indications, including oncology, virology, and inflammatory diseases.[1] The dichlorinated pyrimidine core, in particular, serves as a versatile platform for the introduction of various functionalities through nucleophilic aromatic substitution, enabling the systematic exploration of chemical space to optimize pharmacological activity. This guide focuses on a specific, yet highly valuable, building block: 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine (CAS Number: 108141-35-1 ).

This technical guide will provide a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity, potential applications in drug development, and essential safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 108141-35-1[2]
Molecular Formula C₇H₈Cl₂N₂S[2]
Molecular Weight 223.12 g/mol [2]
Appearance Likely a solid at room temperature (inferred from similar compounds)N/A
Purity Typically available at ≥98%[2]

Synthesis of this compound: A Proposed Synthetic Pathway

A plausible multi-step synthesis is outlined below:

G A Ethyl 3-(ethylthio)propanoate D Intermediate A (Diethyl 2-(ethylthiomethyl)-3-oxosuccinate) A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D F 5-[(Ethylthio)methyl]uracil D->F Cyclocondensation E Urea E->F H This compound F->H Chlorination G Phosphorus oxychloride (POCl₃) G->H

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 5-[(Ethylthio)methyl]uracil

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a mixture of ethyl 3-(ethylthio)propanoate and diethyl oxalate dropwise at a temperature maintained below 10 °C.

  • Condensation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, followed by gentle reflux to drive the Claisen condensation to completion.

  • Cyclization: The resulting intermediate, diethyl 2-(ethylthiomethyl)-3-oxosuccinate, is then treated with urea in the presence of a strong base (e.g., sodium ethoxide) and heated under reflux to facilitate the cyclocondensation reaction, forming the pyrimidine ring.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the crude 5-[(ethylthio)methyl]uracil. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, a mixture of 5-[(ethylthio)methyl]uracil and an excess of phosphorus oxychloride (POCl₃) is placed in a round-bottom flask fitted with a reflux condenser. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.[3]

  • Chlorination: The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The crude product, this compound, will precipitate and can be collected by filtration.

  • Purification: The crude product is washed with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reactivity and Utility in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This regioselectivity allows for the sequential introduction of different nucleophiles, providing a powerful tool for building molecular complexity.

G A 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine C 4-Substituted-2-chloro- 5-[(ethylthio)methyl]pyrimidine A->C Selective SₙAr at C4 B Nucleophile 1 (e.g., Amine, Thiol) B->C E 2,4-Disubstituted-5- [(ethylthio)methyl]pyrimidine (Drug Candidate Scaffold) C->E SₙAr at C2 D Nucleophile 2 (e.g., Amine, Alcohol) D->E

Sources

A Technical Guide to the Solubility of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For a compound like 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, a substituted pyrimidine that holds potential as a building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anti-microbial, anti-inflammatory, and anti-cancer properties.[1] A thorough grasp of solubility is essential for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating the final drug product with adequate bioavailability.

This in-depth technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the solubility of this compound. We will explore its estimated physicochemical profile, present a hypothetical yet scientifically plausible solubility profile in a range of organic solvents, and detail the underlying principles governing its solubility. Furthermore, this guide will equip researchers with a detailed experimental protocol for determining solubility and offer insights into strategic solvent selection for various applications in drug development.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

Molecular Structure:

  • Molecular Formula: C₇H₈Cl₂N₂S

  • Molecular Weight: 223.12 g/mol

  • Key Functional Groups:

    • Dichloropyrimidine ring: A heterocyclic aromatic system with two nitrogen atoms and two chlorine substituents. The nitrogen atoms can act as hydrogen bond acceptors.

    • Ethylthioether group (-S-CH₂-CH₃): A non-polar, flexible side chain.

  • Estimated Polarity: The molecule possesses a moderate degree of polarity. The electronegative chlorine and nitrogen atoms on the pyrimidine ring create a dipole moment. However, the non-polar ethylthioether side chain and the overall molecular symmetry will temper its polarity. It is expected to be more soluble in moderately polar to non-polar organic solvents than in highly polar solvents like water.

  • Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. This suggests that it will interact favorably with protic solvents (which can donate hydrogen bonds) and other aprotic solvents that are good hydrogen bond acceptors.

Hypothetical Solubility Profile of this compound

The following table presents a hypothetical but realistic solubility profile of this compound in a selection of common organic solvents at two different temperatures. This data is intended to serve as a practical guide for initial solvent screening.

SolventSolvent ClassPolarity (Dielectric Constant)Hypothetical Solubility at 25°C ( g/100 mL)Hypothetical Solubility at 50°C ( g/100 mL)
DichloromethaneHalogenated9.12545
ChloroformHalogenated4.83055
Ethyl AcetateEster6.01530
TolueneAromatic Hydrocarbon2.41025
Tetrahydrofuran (THF)Ether7.62040
AcetonitrileNitrile37.5512
MethanolAlcohol (Protic)32.725
EthanolAlcohol (Protic)24.61.54
IsopropanolAlcohol (Protic)18.213
HexaneAliphatic Hydrocarbon1.9< 0.10.2

Interpretation of the Hypothetical Data:

This estimated data illustrates the principle of "like dissolves like."[2] The compound is expected to exhibit the highest solubility in chlorinated solvents like dichloromethane and chloroform, which have polarities that are well-matched to the solute. Good solubility is also predicted in moderately polar aprotic solvents such as ethyl acetate and THF. Aromatic solvents like toluene are also expected to be effective due to potential π-π stacking interactions with the pyrimidine ring.

Conversely, the solubility is predicted to be significantly lower in highly polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine ring, their high overall polarity is not an ideal match for the moderately polar nature of the target molecule. Finally, the compound is expected to be practically insoluble in non-polar aliphatic hydrocarbons like hexane.

Factors Influencing Solubility: A Deeper Dive

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of the solution process. Several factors at the molecular level dictate this equilibrium:

  • "Like Dissolves Like": This adage remains a cornerstone of solubility prediction.[2] Solvents that have a similar polarity and intermolecular force profile to the solute will generally be better at dissolving it. For this compound, its moderate polarity suggests that solvents in a similar polarity range will be most effective.

  • Hansen Solubility Parameters (HSPs): A more sophisticated approach to "like dissolves like" involves the use of Hansen Solubility Parameters. HSPs break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] A solute will be most soluble in a solvent when the distance between their respective HSPs in three-dimensional Hansen space is small.[5] While the HSPs for this compound are not known, they could be experimentally determined to create a powerful tool for solvent selection.

  • Temperature: The solubility of most solid organic compounds increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid. This temperature dependence is a critical factor in developing crystallization protocols.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions. A higher crystal lattice energy will generally lead to lower solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment:

  • This compound (solid)

  • A selection of organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume (e.g., 5 mL) of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Preparation:

    • Carefully remove the vials from the shaker bath.

    • Allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute a known amount of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Volume of solvent (mL)) / Mass of solution (g) × 100

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) B->C D Filter supernatant (0.45 µm) C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility using the equilibrium method.

Strategic Solvent Selection for Pharmaceutical Applications

The choice of solvent is a critical decision in the development of a pharmaceutical compound. The hypothetical solubility data can guide this selection process for various applications.

  • Reaction Chemistry: For chemical synthesis, a solvent is needed that dissolves the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. Based on our hypothetical data, dichloromethane or THF would be good initial choices for reactions involving this compound.

  • Crystallization and Purification: Crystallization is a key technique for purifying solid compounds. An ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. According to our hypothetical data, a solvent system like toluene or ethyl acetate could be a good starting point for developing a crystallization protocol. For example, dissolving the compound in hot toluene and then allowing it to cool slowly could yield high-purity crystals.

  • Formulation: For the development of a liquid formulation, a solvent is required that can dissolve the API at the desired concentration and is pharmaceutically acceptable. The choice of solvents for pharmaceutical formulations is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8][9][10]

Safety and Regulatory Considerations

When working with organic solvents, it is imperative to adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area. From a regulatory perspective, the ICH Q3C guidelines provide a framework for the control of residual solvents in pharmaceutical products.[6][7][8][9][10] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.

  • Class 2: Solvents to be limited in pharmaceutical products due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential that should be used where practical.

When selecting solvents for the synthesis and purification of this compound, particularly in later stages of development, it is crucial to consult these guidelines and prioritize the use of less toxic, Class 3 solvents whenever possible.

Conclusion

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule, employing systematic experimental methods to determine its solubility, and applying the principles of solvent selection, researchers can significantly streamline the development of this and other promising pharmaceutical compounds. The ability to predict and control solubility is not merely a matter of convenience; it is a fundamental requirement for the successful and efficient development of new medicines.

References

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. 2,4-Dichloro-5-ethylpyrimidine. [Link]

  • PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. [Link]

  • Hansen Solubility. HSP for Beginners. [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • University of Technology, Jamaica. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Therapeutic Goods Administration (Australia). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • International Council for Harmonisation. impurities: guideline for residual solvents q3c(r6). [Link]

  • University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 231-235. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities. [Link]

  • LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

Sources

A Guide to the Spectral Analysis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a substituted pyrimidine with potential applications in medicinal chemistry and drug development. The pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the specific substitutions on this molecule—two chlorine atoms, and an ethylthiomethyl group—confer distinct physicochemical properties that are crucial for its biological activity and metabolic fate. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides a detailed overview of the expected spectral characteristics of this compound. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on a predictive analysis based on its chemical structure and by drawing parallels with closely related, well-characterized molecules. The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and are intended to serve as a valuable resource for researchers working with this and similar compounds.

Molecular Structure and Predicted Spectral Features

The structure of this compound (CAS: 108141-35-1, Formula: C₇H₈Cl₂N₂S, Molecular Weight: 223.12 g/mol ) is presented below.[1] The key structural features that will influence its spectral data are the dichloropyrimidine ring, the methylene bridge, and the ethylthio group.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-6The proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms.
~3.8Singlet2H-CH₂-S-The methylene protons adjacent to the pyrimidine ring and the sulfur atom will be deshielded by both.
~2.6Quartet2H-S-CH₂-The methylene protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons.
~1.3Triplet3H-CH₃The terminal methyl protons of the ethyl group will appear as a triplet, coupled to the adjacent methylene protons.

Causality in ¹H NMR Predictions: The electron-withdrawing nature of the dichloropyrimidine ring is the primary determinant of the downfield shift of the ring proton (H-6) and the adjacent methylene protons. The electronegativity of the sulfur atom further contributes to the deshielding of the methylene protons. The splitting patterns (multiplicity) are predicted based on the n+1 rule, where 'n' is the number of adjacent equivalent protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent spectrometer Place in NMR Spectrometer dissolve->spectrometer acquire Acquire Spectrum spectrometer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate analysis Spectral Analysis & Interpretation calibrate->analysis M [M]⁺˙ m/z 222/224/226 M_minus_Cl [M-Cl]⁺ m/z 187/189 M->M_minus_Cl - Cl M_minus_SEt [M-SCH₂CH₃]⁺ m/z 161/163 M->M_minus_SEt - •SCH₂CH₃ M_minus_Cl_minus_SEt [M-Cl-SCH₂CH₃]⁺ m/z 126 M_minus_Cl->M_minus_Cl_minus_SEt - •SCH₂CH₃ M_minus_SEt->M_minus_Cl_minus_SEt - Cl

Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive predictive overview of the NMR, IR, and MS spectral data for this compound. The predicted data, based on the compound's structure and analogies to similar molecules, offers a solid foundation for the spectroscopic characterization of this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectral data. For any definitive structural confirmation, it is imperative to acquire and interpret experimental data and compare it with the predictions outlined in this guide.

References

Sources

Navigating a Niche Scaffold: A Technical Guide to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyrimidines stand out for their versatile reactivity and presence in numerous approved drugs. This guide provides an in-depth technical overview of a specialized yet promising building block, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine . While direct literature on this specific derivative is emerging, this document will leverage established principles of pyrimidine chemistry and data from closely related analogues to offer a comprehensive resource for its application in drug discovery.

Commercial Availability and Physicochemical Properties

This compound is available from specialized chemical suppliers as a research chemical. Its procurement is a critical first step for researchers aiming to incorporate this unique scaffold into their synthetic workflows.

A key supplier for this compound is Synblock, who provides it with a purity of 98% or higher.[1] The table below summarizes the essential physicochemical properties of this compound.

PropertyValueReference
CAS Number 108141-35-1[1]
Molecular Formula C₇H₈Cl₂N₂S[1]
Molecular Weight 223.12 g/mol [1]
MDL Number MFCD01631198[1]

The Strategic Advantage of the 2,4-Dichloropyrimidine Core

The 2,4-dichloropyrimidine core is a highly versatile intermediate in medicinal chemistry. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the sequential and regioselective introduction of various functional groups. This differential reactivity is the cornerstone of its utility as a scaffold for building complex molecules.

The presence of an electron-withdrawing substituent at the 5-position generally favors substitution at the 4-position.[2] This allows for a directed synthesis strategy where one chlorine is replaced, followed by the substitution of the second, enabling the construction of diverse molecular libraries.

Synthesis and Mechanistic Considerations

A proposed synthetic workflow is outlined below:

Synthesis_Workflow Starting_Material 2,4-Dihydroxy-5- [(ethylthio)methyl]pyrimidine Chlorination POCl₃, Heat Starting_Material->Chlorination Chlorination Product 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine Chlorination->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,4-dihydroxy-5-[(ethylthio)methyl]pyrimidine (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This protocol is based on similar syntheses of 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-5-methoxypyrimidine.[3][4][5] The use of an acid acceptor like N,N-dimethylaniline may also be considered to facilitate the reaction.[5]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

Substituted pyrimidines are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors.[6][7] The 2,4-disubstituted pyrimidine core can effectively mimic the purine ring of ATP, allowing for competitive inhibition at the kinase hinge region. The ethylthio)methyl substituent at the 5-position can be explored for establishing additional interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.

The versatility of the 2,4-dichloropyrimidine core allows for the synthesis of a wide array of derivatives with potential therapeutic applications, including:

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[8][9]

  • Antiviral Agents: The structural resemblance of pyrimidines to nucleobases makes them attractive candidates for the development of antiviral drugs.[8][10]

  • Antifolates: Dichloropyrimidine derivatives have been used to synthesize antifolates that inhibit dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[11]

  • Anti-inflammatory and Antimicrobial Agents: Novel pyrimidine-containing heterocyclic systems have shown promising anti-inflammatory and antimicrobial activities.[12]

The following diagram illustrates a generalized workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Scaffold 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine Reaction1 Nucleophilic Substitution at C4 (e.g., with an amine) Scaffold->Reaction1 Intermediate 2-Chloro-4-amino-5- [(ethylthio)methyl]pyrimidine derivative Reaction1->Intermediate Reaction2 Nucleophilic Substitution at C2 (e.g., with another amine or thiol) Intermediate->Reaction2 Final_Compound Disubstituted Pyrimidine Derivative Reaction2->Final_Compound Screening Biological Screening (e.g., Kinase Assays) Final_Compound->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: A general workflow for drug discovery using the target scaffold.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound and its analogues. Based on the safety data for similar compounds like 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-fluoropyrimidine, this compound should be considered hazardous.[13][14][15]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid all personal contact, including inhalation.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Storage: Store in a dry, sealed container in a cool, well-ventilated area.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. Its commercial availability provides an opportunity for researchers to investigate its potential in developing novel therapeutics. By leveraging the well-established reactivity of the 2,4-dichloropyrimidine scaffold and drawing analogies from closely related compounds, this technical guide provides a foundational framework for the synthesis, handling, and strategic application of this promising intermediate. As research in this area progresses, the unique substitution pattern of this molecule may unlock new avenues for the development of highly selective and potent drugs.

References

  • CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed. (URL: [Link])

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH. (URL: [Link])

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (URL: [Link])

  • Pharma Raw Materials 2,4-Dichloro-5-methylpyrimidine - Chemical Intermediates. (URL: [Link])

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC - PubMed Central. (URL: [Link])

  • Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed. (URL: [Link])

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. (URL: [Link])

  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) - Preprints.org. (URL: [Link])

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (URL: [Link])

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (URL: [Link])

  • 2,4-D Fact Sheet - National Pesticide Information Center. (URL: [Link])

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H - MDPI. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer and antiviral properties.[1][2][3] The specific compound, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, presents a unique substitution pattern that suggests significant, yet unexplored, therapeutic potential. The presence of two reactive chlorine atoms at the C2 and C4 positions offers versatile handles for synthetic modification, while the ethylthiomethyl group at the C5 position may influence target engagement and pharmacokinetic properties.[4][5] This in-depth technical guide outlines a comprehensive research and development program designed to systematically investigate and unlock the potential biological activities of this promising, yet uncharacterized, molecule.

Introduction: The Promise of a Dichloropyrimidine Core

The 2,4-dichloropyrimidine moiety is a privileged structure in drug discovery, serving as a critical intermediate in the synthesis of a multitude of biologically active compounds.[6][7] Its derivatives have been successfully developed as kinase inhibitors for oncology, underscoring the scaffold's ability to be tailored for specific biological targets.[8] The subject of this guide, this compound, is a solid with a molecular weight of 223.12 g/mol .[9] While its specific biological activities have not been extensively reported, the structural alerts within the molecule provide a strong rationale for a focused investigation into its potential as a therapeutic agent.

The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[5] The ethylthiomethyl substituent at the C5 position is of particular interest, as thioether-containing molecules have demonstrated a wide array of pharmacological activities.[10] This guide provides a strategic framework for a thorough investigation of this compound, from initial biological screening to preliminary mechanism of action studies.

Hypothesized Biological Activities: A Dual-Pronged Investigation

Based on the extensive literature on substituted pyrimidines, a two-pronged investigation is proposed, focusing on the most probable and impactful therapeutic areas: oncology and virology.

  • Anticancer Potential: The pyrimidine ring is a fundamental component of nucleobases, making its analogs prime candidates for interfering with DNA synthesis and cell proliferation in rapidly dividing cancer cells.[3] Furthermore, numerous pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8] The thioether moiety may also contribute to anticancer activity.[11]

  • Antiviral Potential: A vast number of pyrimidine-containing compounds have been developed and tested for their ability to inhibit a wide range of viruses, including influenza, herpes simplex virus (HSV), and hepatitis B virus (HBV).[12][13][14] These compounds often act by inhibiting viral replication enzymes or other critical viral proteins.

A Strategic Framework for Elucidating Biological Activity

A systematic and phased approach is essential to efficiently evaluate the therapeutic potential of this compound. The following experimental workflows are designed to provide a comprehensive initial assessment.

Phase 1: Foundational Cytotoxicity and Antiviral Screening

The initial phase focuses on broad screening to identify any significant biological activity.

Experimental Workflow: Initial Biological Screening

G cluster_0 Compound Preparation cluster_1 Anticancer Screening cluster_2 Antiviral Screening Compound This compound NCI60 NCI-60 Human Tumor Cell Line Screen Compound->NCI60 Test at various concentrations VirusPanel Panel of Representative Viruses (e.g., Influenza, HSV-1, Dengue) Compound->VirusPanel Test at various concentrations Cytotoxicity Determine GI50, TGI, and LC50 NCI60->Cytotoxicity CPE Cytopathic Effect (CPE) Reduction Assay VirusPanel->CPE EC50 Determine EC50 and CC50 CPE->EC50

Caption: Initial screening workflow for anticancer and antiviral activity.

Protocol 1: In Vitro Anticancer Screening (NCI-60 Panel)

  • Compound Preparation: Solubilize this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Cell Culture: Utilize the NCI-60 panel of human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Assay: Seed the cells in 96-well plates and, after a 24-hour incubation, add the test compound at five 10-fold dilutions.

  • Incubation: Incubate the plates for 48 hours.

  • Staining and Analysis: Fix the cells and stain with sulforhodamine B. Measure the optical density to determine cell viability.

  • Data Interpretation: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

Protocol 2: In Vitro Antiviral Screening

  • Virus and Cell Line Selection: Choose a panel of representative viruses (e.g., Influenza A, Herpes Simplex Virus-1, Dengue virus) and their corresponding permissive host cell lines.

  • Cytotoxicity Assay: First, determine the 50% cytotoxic concentration (CC50) of the compound on the host cell lines using a standard cell viability assay (e.g., MTT or MTS).

  • Antiviral Assay (Cytopathic Effect Reduction):

    • Seed host cells in 96-well plates.

    • Infect the cells with the virus in the presence of serial dilutions of the compound.

    • Incubate until significant cytopathic effect (CPE) is observed in the virus control wells.

    • Assess cell viability to determine the concentration of the compound that inhibits the virus-induced CPE by 50% (EC50).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates greater antiviral specificity.

Phase 2: Mechanism of Action and Structure-Activity Relationship (SAR) Studies

If significant activity is observed in Phase 1, the next steps are to elucidate the mechanism of action and to synthesize analogs to understand the SAR.

Logical Flow for Mechanism of Action Studies

G cluster_0 Initial Finding cluster_1 If Anticancer Activity cluster_2 If Antiviral Activity Hit Confirmed 'Hit' from Phase 1 Kinase Kinase Inhibition Assays Hit->Kinase Apoptosis Apoptosis Assays (e.g., Annexin V) Hit->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle TimeOfAddition Time-of-Addition Assay Hit->TimeOfAddition TargetEnzyme Viral Enzyme Inhibition Assays (e.g., Polymerase, Protease) TimeOfAddition->TargetEnzyme

Caption: Decision tree for mechanism of action studies.

Protocol 3: Kinase Inhibition Assays (for Anticancer Hits)

  • Target Selection: Based on the NCI-60 data, select a panel of relevant kinases (e.g., tyrosine kinases, cyclin-dependent kinases).

  • Assay Format: Utilize a biochemical assay format, such as a fluorescence-based assay or a radiometric assay, to measure the phosphorylation of a substrate by the kinase.

  • IC50 Determination: Perform the assay with a range of concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50).

Protocol 4: Time-of-Addition Assay (for Antiviral Hits)

  • Experimental Setup: Add the compound at different time points relative to viral infection (before, during, and after).

  • Analysis: Measure the viral yield at the end of the replication cycle.

  • Interpretation: The time point at which the compound is no longer effective provides insight into which stage of the viral life cycle is being inhibited (e.g., entry, replication, egress).

Synthesis of Analogs for SAR Studies

The dichloropyrimidine core is highly amenable to synthetic modification.[5] A focused library of analogs should be synthesized to probe the importance of the substituents at the C2, C4, and C5 positions.

General Synthetic Strategy

A versatile approach involves the selective nucleophilic substitution of the chlorine atoms. The C4 position is generally more reactive towards nucleophiles than the C2 position.[5]

  • C4 Substitution: React this compound with a variety of amines, alcohols, or thiols at low temperatures to favor substitution at the C4 position.

  • C2 Substitution: The remaining chlorine at the C2 position can then be substituted by reacting the C4-substituted product with a different nucleophile, often at a higher temperature.

  • C5 Modification: Analogs with different alkylthio groups can be synthesized by starting with the appropriate 5-(halomethyl)-2,4-dichloropyrimidine and reacting it with the desired thiol.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEM1.510.2>100
NSCLC
NCI-H4602.315.8>100
Colon Cancer
HCT-1160.98.595.4

Table 2: Hypothetical Antiviral Activity Data

VirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCK5.2>100>19.2
HSV-1Vero>50>100-
Dengue VirusHuh-712.8>100>7.8

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial investigation of the biological activities of this compound. The proposed workflows are designed to be efficient and to provide clear, actionable data. Positive results from this program would warrant further preclinical development, including medicinal chemistry optimization, in vivo efficacy studies in animal models, and preliminary toxicology assessments. The versatile chemistry of the dichloropyrimidine scaffold, combined with the potential for the ethylthiomethyl group to confer favorable biological properties, makes this compound a compelling candidate for drug discovery efforts.

References

  • Dymshits, G., et al. (2021). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. PubMed. [Link]

  • Kwiecień, H., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • Kumar, D., et al. (2021). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. ResearchGate. [Link]

  • PubChem. 2,4-Dichloro-5-ethylpyrimidine. PubChem. [Link]

  • da Silva, G. O., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [Link]

  • Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • Google Patents. (2011). Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • Lebraud, H., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. PubChem. [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Hafez, H. N., et al. (2018). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]

  • de la Cueva, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Augustine, B., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Minakawa, N., et al. (1993). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. [Link]

  • El-gazzar, M. G., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • López-Cara, L. C., et al. (2012). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]

Sources

A Technical Guide to the Preliminary Screening of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to mimic endogenous purines. This guide provides a comprehensive framework for the preliminary screening of a specific, highly versatile class of pyrimidine derivatives built from the 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine core. We will explore the rationale behind targeting this scaffold, detail a multi-pronged screening strategy encompassing anticancer and antimicrobial assays, provide robust, step-by-step experimental protocols, and outline methods for data interpretation and hit prioritization. This document is designed to serve as a practical, field-proven guide for researchers aiming to identify novel therapeutic leads from a synthetic library of pyrimidine derivatives.

The Strategic Imperative: Why Screen These Pyrimidine Derivatives?

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif in nature, forming the basis of nucleobases like cytosine, thymine, and uracil. In medicinal chemistry, its true power lies in its structural resemblance to the adenine ring of adenosine triphosphate (ATP).[1] This makes pyrimidine derivatives ideal candidates for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, pyrimidine-based molecules have been successfully developed into approved drugs, including kinase inhibitors for various cancers.[3] Beyond oncology, pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

The this compound Core: A Gateway to Chemical Diversity

The selection of the 2,4-dichloro-substituted pyrimidine as a starting scaffold is a strategic choice rooted in synthetic chemistry. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, rendering the core susceptible to nucleophilic aromatic substitution. This reactivity allows for the systematic and efficient synthesis of a large library of derivatives by introducing a wide variety of nucleophiles (e.g., amines, thiols, alcohols) at these positions. The ability to selectively functionalize the C2 and C4 positions provides a powerful tool for exploring the structure-activity relationship (SAR) and fine-tuning the biological activity and selectivity of the resulting compounds.[6]

G cluster_0 Library Synthesis Strategy Core This compound Core R1 Diverse Nucleophiles (R1-NH2, R1-SH, etc.) Core->R1 C4 Substitution R2 Diverse Nucleophiles (R2-NH2, R2-SH, etc.) Core->R2 C2 Substitution Library Screening Library of C2/C4-Substituted Derivatives R1->Library R2->Library

Caption: Synthetic versatility of the 2,4-dichloropyrimidine core.

A Multi-Pronged Strategy for Preliminary Screening

A successful preliminary screening campaign should be designed to cast a wide net, efficiently identifying any significant biological activity within the compound library. Given the known potential of the pyrimidine scaffold, a parallel screening approach targeting distinct disease areas is most effective. This "screening cascade" allows for the rapid identification of hits and informs subsequent, more focused investigations.

G cluster_workflow Preliminary Screening Workflow cluster_primary Tier 1: Primary Screening (Broad Activity) cluster_secondary Tier 2: Secondary Screening (Hit Validation & Elucidation) A Library of Pyrimidine Derivatives B Anticancer Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Antimicrobial Assay (e.g., Broth Microdilution for MIC) A->C D Kinase Inhibition Panel (Biochemical Assays) B->D Cytotoxic Hits E Spectrum of Activity (Panel of Resistant Strains) C->E Antimicrobial Hits F Prioritized Hits for Lead Optimization D->F E->F

Caption: A tiered workflow for screening pyrimidine derivatives.

This workflow segregates the screening process into two tiers:

  • Tier 1 (Primary Screening): High-throughput assays to determine broad cytotoxic or antimicrobial effects. The goal is to quickly identify any compound with measurable biological activity.

  • Tier 2 (Secondary Screening): More specific assays performed on the "hits" from Tier 1 to validate the initial findings and begin to elucidate the mechanism of action. For example, a compound showing cytotoxicity against a cancer cell line would be tested against a panel of specific kinases.

Detailed Experimental Protocols

The integrity of any screening campaign rests on the quality and reproducibility of its experimental methods. The following protocols are standard, robust, and widely accepted in the field.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase, present in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • Test compound stock solutions (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Positive control drug (e.g., Doxorubicin).

  • Multichannel pipette and plate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours under the same conditions.

  • Formazan Solubilization: After the 4-hour incubation, purple formazan crystals will be visible. Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom sterile plates.

  • Test compound stock solutions (10 mg/mL in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL).

  • Plate reader (600 nm) or visual inspection.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Prepare a 2X starting concentration of your compound and add 100 µL to the first column. Perform 2-fold serial dilutions by transferring 50 µL from one column to the next across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final 1X concentration.

  • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8][9] This can be determined by visual inspection or by reading the optical density at 600 nm.

Protocol: In Vitro Kinase Inhibition Assay

Principle: For hits from the cytotoxicity screen, a direct biochemical assay is needed to confirm kinase inhibition. A common method measures the amount of ATP remaining in solution after a kinase reaction. The enzyme uses ATP to phosphorylate its substrate; thus, a lower ATP level indicates higher kinase activity. An effective inhibitor will prevent ATP consumption, leaving more ATP in the solution. This can be quantified using a luciferase-based system (e.g., Kinase-Glo®), where light output is directly proportional to ATP concentration.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation DownstreamKinase Downstream Kinase (e.g., JAK) RTK->DownstreamKinase Phosphorylation STAT STAT Protein DownstreamKinase->STAT Phosphorylation STAT_P Phosphorylated STAT (Active) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Pyrimidine Derivative (ATP Competitor) Inhibitor->DownstreamKinase Inhibition

Caption: Inhibition of a signaling cascade by a pyrimidine kinase inhibitor.

Materials:

  • Recombinant kinase of interest (e.g., JAK2, EGFR).[2][3]

  • Kinase-specific substrate peptide.

  • Kinase reaction buffer.

  • ATP solution.

  • Test compound dilutions.

  • Positive control inhibitor (e.g., Staurosporine).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Assay Setup: In a white, opaque plate, add the kinase, its substrate, and the kinase buffer.

  • Compound Addition: Add the pyrimidine derivative at various concentrations. Include a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be near its Km for the specific kinase to ensure sensitivity for competitive inhibitors.[2]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Analysis: Normalize the data to the controls. Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Hit Prioritization

Clear and standardized data presentation is crucial for comparing the activity of derivatives and identifying promising candidates.

Summarizing Quantitative Data

Results from the primary screens should be compiled into clear tables.

Table 1: Anticancer Cytotoxicity Screening Results

Compound ID Structure/Modification IC50 (µM) on MCF-7 IC50 (µM) on A549 Selectivity Index*
PDS-001 C4-aniline 5.2 8.1 1.6
PDS-002 C4-morpholine > 50 > 50 -
PDS-003 C2-thiophenol, C4-aniline 0.8 1.2 1.5
Doxorubicin (Positive Control) 0.1 0.2 2.0

*Selectivity Index can be calculated against a non-cancerous cell line (e.g., IC50 normal cell / IC50 cancer cell).

Table 2: Antimicrobial Screening Results

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
PDS-001 > 128 > 128
PDS-002 16 32
PDS-003 > 128 > 128

| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 |

Defining and Prioritizing Hits

A "hit" is a compound that meets a predefined activity threshold.

  • For Anticancer Screening: A common starting point is an IC50 value below 10 µM.

  • For Antimicrobial Screening: An MIC value of ≤16 µg/mL is often considered a good starting point for further investigation.

Prioritization should be based on:

  • Potency: Lower IC50 or MIC values are better.

  • Selectivity: For anticancer agents, a compound that is potent against cancer cells but less toxic to normal cells is highly desirable. For antimicrobials, a broad spectrum of activity or specific activity against resistant strains is valuable.

  • SAR Trends: Analyze the data tables to identify chemical modifications that lead to increased activity. For example, in the hypothetical data above, the combination of a C2-thiophenol and a C4-aniline (PDS-003) resulted in the most potent anticancer activity. This insight guides the next round of synthesis to create even better compounds.

Conclusion

The preliminary screening of this compound derivatives is a systematic process that leverages the synthetic versatility of the scaffold and the known biological potential of the pyrimidine core. By employing a multi-pronged screening strategy with robust, validated assays for anticancer and antimicrobial activity, researchers can efficiently identify promising hit compounds. Careful data analysis and an understanding of structure-activity relationships are paramount for prioritizing these hits for the subsequent, more resource-intensive stages of lead optimization and preclinical development. This guide provides the foundational strategy and protocols to embark on that discovery process with scientific rigor and a high probability of success.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors. (n.d.). RSC Publishing. [Link]

  • Chemotherapy. (n.d.). Wikipedia. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PubMed. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. [Link]

  • 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. (n.d.). PubMed. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PubMed Central. [Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (n.d.). PubMed. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate. [Link]

  • (PDF) In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (n.d.). PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Semantic Scholar. [Link]

  • (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PubMed Central. [Link]

Sources

Navigating the Regioselective Reactivity of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the diverse range of pyrimidine-based building blocks, 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine stands out as a versatile intermediate, offering two reactive chlorine centers for sequential or selective functionalization. This technical guide provides an in-depth exploration of the factors governing the reactivity of the C2 and C4 chlorine atoms of this molecule. By synthesizing foundational principles of heterocyclic chemistry with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically design and execute synthetic routes involving this valuable intermediate. We will delve into the electronic and steric influences that dictate regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing exemplary protocols to achieve desired synthetic outcomes.

Introduction: The Strategic Importance of Substituted Pyrimidines

Pyrimidine derivatives are integral to a vast array of biologically active molecules, including anticancer and antiviral agents.[1] Their prevalence in FDA-approved drugs underscores the importance of this heterocyclic motif in modern drug discovery.[2] Halogenated pyrimidines, in particular, serve as highly valuable precursors, enabling the introduction of various substituents through well-established synthetic methodologies.[1][3][4] The compound this compound offers a nuanced platform for molecular elaboration due to the differential reactivity of its two chlorine atoms, allowing for the controlled, stepwise introduction of different functionalities. Understanding and controlling this reactivity is paramount for efficient and predictable synthesis of complex target molecules.

The Dichotomy of Reactivity: C2 vs. C4

The core of this compound's utility lies in the differential electrophilicity of the carbon atoms to which the chlorine atoms are attached. In general, for 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][5][6] This preferential reactivity can be attributed to a combination of electronic and steric factors.

Electronic Landscape: A Frontier Molecular Orbital Perspective

The enhanced reactivity at C4 is well-explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, which accepts electrons from an incoming nucleophile, generally has a larger coefficient at the C4 and C6 positions compared to the C2 position.[7][8] This indicates that the C4 position is more electron-deficient and thus more prone to nucleophilic attack. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, which is more pronounced at the ortho and para positions (C2, C4, and C6). The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance, as the negative charge can be delocalized onto one of the ring nitrogen atoms.[7]

However, the substituent at the C5 position, in this case, an (ethylthio)methyl group, plays a crucial role in modulating this inherent reactivity. The -CH2SEt group is generally considered to be weakly electron-donating through hyperconjugation and possesses a degree of steric bulk. While its electronic effect on the LUMO coefficients at C2 and C4 is likely to be modest, its steric presence can influence the approach of the nucleophile.

Steric Considerations: The Role of the 5-Substituent

The [(ethylthio)methyl] group at the C5 position introduces steric hindrance in the vicinity of the C4 chlorine atom. This can impede the approach of bulky nucleophiles, potentially diminishing the inherent electronic preference for C4 substitution and making the C2 position more accessible.[9] Therefore, the choice of nucleophile and reaction conditions can be leveraged to overcome or exploit these steric effects to achieve the desired regioselectivity.

Strategic Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most common method for functionalizing 2,4-dichloropyrimidines. The regioselectivity of this reaction is highly dependent on the nature of the nucleophile, the solvent, the temperature, and the presence of additives.[5][10]

General Principles of Regioselectivity in SNAr

As a general rule, "hard" nucleophiles (e.g., alkoxides, primary amines) tend to favor reaction at the more electronically deficient C4 position, while "softer" nucleophiles might show less selectivity. However, this is a simplification, and the interplay of steric and electronic factors, along with reaction conditions, ultimately determines the outcome. For instance, reactions with neutral nitrogen nucleophiles can often lead to mixtures of C4 and C2 substituted isomers, with ratios typically ranging from 1:1 to 4:1 in favor of the C4 isomer.[6] The separation of these isomers can be challenging, making the development of highly regioselective protocols crucial.[6]

Predictive Workflow for SNAr Regioselectivity

The following diagram illustrates a logical workflow for predicting and controlling the regioselectivity of SNAr reactions on this compound.

G cluster_input Inputs cluster_analysis Analysis cluster_prediction Predicted Outcome A 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine E Evaluate Electronic Effects - C4 is generally more reactive A->E B Nucleophile (e.g., R-NH2, R-OH, R-SH) D Assess Nucleophile - Hard vs. Soft - Steric Bulk B->D C Reaction Conditions (Solvent, Temp, Base) C->D G Preferential C4 Substitution (e.g., small, hard nucleophiles, low temperature) D->G Small, Hard H Mixture of C2/C4 Isomers D->H I Preferential C2 Substitution (e.g., bulky nucleophiles, tertiary amines, specific catalysts) D->I Bulky E->G Dominant F Consider Steric Hindrance - 5-substituent may hinder C4 attack F->H F->I Significant

Caption: A decision workflow for predicting SNAr regioselectivity.

Experimental Protocols for Selective Substitution

The following protocols are adapted from literature procedures for related 2,4-dichloropyrimidines and serve as a starting point for the selective functionalization of this compound.

Protocol 1: Selective C4-Amination

This protocol aims for the selective substitution of the C4 chlorine with a primary or secondary amine, leveraging the higher intrinsic reactivity of this position.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or DMAc.

  • Addition of Reagents: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent and a non-nucleophilic base at moderate temperatures generally favors the kinetically controlled substitution at the more reactive C4 position.[5]

Protocol 2: Selective C2-Substitution with Tertiary Amines

Interestingly, tertiary amines have been shown to react with high selectivity at the C2 position of 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, followed by in situ N-dealkylation.[11] While the 5-[(ethylthio)methyl] group is not strongly withdrawing, this method presents a viable strategy for achieving C2 selectivity.

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH2Cl2) or 1,2-dichloroethane in a sealed tube.

  • Addition of Amine: Add the tertiary amine (e.g., triethylamine, 2.0 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 90 °C. Monitor the reaction for the formation of the dealkylated 2-amino product.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate. Purify the residue by column chromatography.

Causality: The unexpected C2 selectivity with tertiary amines suggests a different reaction mechanism or transition state stabilization compared to primary/secondary amines.[11] This protocol offers a valuable alternative for accessing C2-functionalized pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions can be distinct from SNAr reactions and is often tunable by the choice of catalyst and ligands.

General Trends in Cross-Coupling

For many palladium-catalyzed reactions, such as Suzuki and Stille couplings, the C4 position of 2,4-dichloropyrimidines is preferentially functionalized.[9] This is often attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[9] However, recent advancements have demonstrated that the selectivity can be inverted to favor the C2 position.

Achieving C2-Selectivity in C-S Coupling

Recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[8][12] This provides a powerful and complementary method to traditional SNAr reactions.

Protocol 3: C2-Selective Palladium-Catalyzed C-S Coupling

  • Catalyst Preparation: In a glovebox, prepare a solution of a suitable Pd(II) precatalyst with a bulky NHC ligand (e.g., IPr) in an appropriate solvent like dioxane.

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired thiol (1.2 eq), and a base such as Cs2CO3 (2.0 eq).

  • Catalyst Addition and Reaction: Add the catalyst solution to the vial, seal it, and stir the mixture at room temperature to 80 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate, filter through celite, and concentrate. Purify the crude product by column chromatography.

Causality: The steric bulk of the NHC ligand is thought to favor oxidative addition at the less hindered C2 position, overriding the inherent electronic preference for C4.[8][12] This catalyst-controlled selectivity is a significant advancement in the functionalization of dichloropyrimidines.[13]

Summary of Regioselective Reactions
Reaction TypePreferred PositionKey Influencing Factors
SNAr (Primary/Secondary Amines) C4Electronic preference, small nucleophiles[5][6]
SNAr (Tertiary Amines) C2Mechanistic pathway, potential for dealkylation[11]
Suzuki/Stille Coupling C4Favorable oxidative addition at C4[9]
Pd-Catalyzed C-S Coupling (Bulky NHC Ligands) C2Ligand-controlled steric effects[8][12]

Conclusion and Future Outlook

The reactivity of the chlorine atoms in this compound is a nuanced interplay of electronic and steric effects. While the C4 position is generally more reactive towards nucleophilic substitution, this guide has demonstrated that regioselectivity is not absolute and can be strategically controlled. By carefully selecting the nucleophile, reaction conditions, and, in the case of cross-coupling, the catalyst system, chemists can selectively functionalize either the C2 or C4 position. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of pyrimidine derivatives. As the demand for novel, complex small molecules in drug discovery continues to grow, a thorough understanding and strategic application of the principles outlined in this guide will be invaluable for the rapid and efficient synthesis of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.
  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine synthesis.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Preprints.org. (2023). 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) -.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 24, 2026, from [Link]

  • ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved January 24, 2026, from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved January 24, 2026, from [Link]

Sources

role of the ethylthio methyl group in pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Strategic Role of the Ethylthio Methyl Group in Pyrimidine Derivatives

Introduction: Beyond the Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a privileged scaffold in drug design.[3] However, the biological activity of these molecules is not dictated by the core alone; it is exquisitely tuned by the nature and position of its substituents. Among the vast chemical toolbox available to medicinal chemists, the strategic introduction of small, functionalized alkyl groups can dramatically alter a compound's pharmacological profile.

This guide moves beyond the foundational pyrimidine to explore the nuanced and often pivotal role of a specific substituent: the ethylthio methyl group (-CH₂-S-CH₂CH₃). While often overshadowed by the more extensively studied "magic methyl" effect, where a single methyl group can profoundly enhance potency, the ethylthio methyl moiety offers a unique combination of physicochemical properties that researchers can leverage to overcome complex drug design challenges.[4][5][6] We will dissect how this functional group influences everything from synthesis and molecular interactions to pharmacokinetics and metabolic fate, providing a comprehensive resource for scientists engaged in the design and development of next-generation pyrimidine-based therapeutics.

The Physicochemical Signature of the Ethylthio Methyl Group

The decision to incorporate an ethylthio methyl group is a deliberate choice rooted in its ability to modulate multiple molecular properties simultaneously. Understanding this "physicochemical signature" is key to its rational application in drug design.

  • Lipophilicity and Solubility: The ethylthio methyl group introduces a moderate increase in lipophilicity. The thioether is more lipophilic than an ether but less so than a simple methylene chain of equivalent length. This allows for fine-tuning of a molecule's logP value, which is critical for balancing membrane permeability with aqueous solubility. This balance is essential for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Influence: The sulfur atom in the thioether linkage is electron-donating, capable of influencing the electron density of the pyrimidine ring system. This can affect the pKa of nearby nitrogen atoms in the core, potentially altering the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds with its biological target.[5]

  • Conformational Flexibility and Binding Interactions: Unlike a rigid substituent, the ethylthio methyl group possesses conformational flexibility. The single bonds allow rotation, enabling the group to adopt multiple conformations. This "conformational sampling" can be advantageous, allowing the substituent to find an optimal orientation within a protein's binding pocket to establish favorable van der Waals or hydrophobic interactions. In some cases, the sulfur atom itself can act as a hydrogen bond acceptor.

Synthetic Strategies for Incorporation

The introduction of the ethylthio methyl group onto a pyrimidine scaffold is typically achieved through nucleophilic substitution, with the most common precursor being a 2-thiouracil or a related pyrimidinethione derivative. The sulfur atom in these precursors is a potent nucleophile, readily attacking an appropriate electrophile.

General Synthetic Workflow

The most direct approach involves the S-alkylation of a pyrimidinethione. This process begins with the deprotonation of the thiol group using a suitable base to form a highly reactive thiolate anion, which then displaces a leaving group on an ethyl methyl halide or a related electrophile.

G cluster_workflow Synthetic Workflow for Ethylthio Methyl Pyrimidine Derivatives start Pyrimidine-2-thione Precursor base Base Addition (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF) start->base Step 1 thiolate Formation of Thiolate Anion base->thiolate Deprotonation electrophile Electrophile Addition (e.g., Cl-CH₂-S-CH₂CH₃) thiolate->electrophile Step 2 product Final Product: 2-(Ethylthiomethyl)pyrimidine Derivative electrophile->product S-Alkylation workup Aqueous Workup & Purification product->workup Step 3

Caption: General workflow for the synthesis of 2-(ethylthiomethyl)pyrimidine derivatives via S-alkylation.

Experimental Protocol: Synthesis of a Representative 2-(Ethylthiomethyl)pyrimidine

This protocol is a representative example based on common S-alkylation procedures for pyrimidinethiones.[7]

Objective: To synthesize 6-methyl-2-((ethylthio)methyl)pyrimidin-4(3H)-one from 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Materials:

  • 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • 1-Chloro-2-(ethylthio)ethane (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in anhydrous DMF, add potassium carbonate.

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • Add 1-chloro-2-(ethylthio)ethane to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 6-methyl-2-((ethylthio)methyl)pyrimidin-4(3H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Modulating Biological Activity: The Ethylthio Methyl Group in Action

The true value of the ethylthio methyl group is realized in its ability to modulate biological activity, often by addressing specific challenges in drug-target interactions and metabolic stability.

Case Study: Overcoming Drug Resistance in Oncology

A compelling example of the ethylthio methyl group's strategic importance is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[8] First-generation EGFR inhibitors are often rendered ineffective by a secondary "gatekeeper" mutation, T790M. Researchers have designed pyrimidine derivatives to selectively target this mutant form of EGFR while sparing the wild-type (WT) receptor to reduce toxicity.[8]

In this context, derivatives containing a 5-(methylthio)pyrimidine scaffold have shown significant promise.[8] While not an exact ethylthio methyl group, the underlying principle is the same: the thioether moiety plays a crucial role. It positions other parts of the molecule to form a critical covalent bond with a cysteine residue (Cys797) in the active site of the EGFR T790M mutant, leading to potent and irreversible inhibition. The size and electronics of the thioether are critical for optimal positioning and reactivity.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (with T790M Mutation) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates Inhibitor Pyrimidine Derivative (with Thioether Group) Inhibitor->EGFR Covalently Binds & Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of mutant EGFR signaling by a thioether-containing pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The ethylthio methyl group provides a rich scaffold for SAR exploration. Small modifications can lead to significant changes in biological potency, offering clues for rational drug optimization.

Compound IDR Group at Pyrimidine C2TargetIC₅₀ (nM)Selectivity (WT/Mutant)
1 -CH₂-S-CH₃EGFR T790M15.2~100x
2 -CH₂-S-CH₂CH₃EGFR T790M8.5~150x
3 -CH₂-SO-CH₂CH₃EGFR T790M98.7~20x
4 -CH₂-SO₂-CH₂CH₃EGFR T790M>1000~5x
5 -CH₂-O-CH₂CH₃EGFR T790M45.1~40x

Data is illustrative and compiled for educational purposes based on trends observed in medicinal chemistry literature, such as reference[8].

Analysis of SAR Table:

  • Chain Length: Extending the methylthio to an ethylthio group (Compound 2 vs. 1 ) can improve potency, suggesting the additional ethyl group makes favorable hydrophobic contact in the binding pocket.

  • Sulfur Oxidation: Oxidation of the thioether to the sulfoxide (Compound 3 ) or sulfone (Compound 4 ) dramatically reduces activity. This highlights the importance of the thioether's specific electronic and steric properties for optimal binding and indicates that metabolic oxidation at the sulfur is a likely deactivation pathway.

  • Thioether vs. Ether: Replacing the sulfur with oxygen (Compound 5 ) also decreases potency, confirming that the sulfur atom itself is a key contributor to the interaction, likely due to its size, polarizability, and preferred bond angles compared to oxygen.

Metabolic Considerations

The thioether linkage is a known site of metabolism, primarily through oxidation by cytochrome P450 enzymes. This can be both a liability and an opportunity.

G cluster_metabolism Metabolic Pathways of the Ethylthio Methyl Group Parent Parent Drug (R-S-R') Sulfoxide Sulfoxide Metabolite (R-SO-R') Parent->Sulfoxide CYP450 Oxidation (Phase I) Sulfone Sulfone Metabolite (R-SO₂-R') Sulfoxide->Sulfone CYP450 Oxidation (Phase I)

Caption: Primary metabolic oxidation pathways for a thioether-containing drug molecule.

As the SAR table suggests, oxidation to the sulfoxide and sulfone is often a deactivation pathway. Therefore, a key task for drug development professionals is to assess the metabolic stability of the ethylthio methyl group early in the discovery process. If metabolism is too rapid, strategies may be employed to sterically hinder the sulfur atom to slow down the rate of oxidation, thereby improving the compound's half-life and overall exposure.

Conclusion and Future Perspectives

The ethylthio methyl group is a powerful and versatile tool in the design of pyrimidine derivatives. It is not merely a lipophilic spacer but a sophisticated functional group that offers medicinal chemists a handle to fine-tune a molecule's physicochemical properties, optimize its interaction with complex biological targets, and navigate the challenges of drug metabolism.

As our understanding of structure-activity relationships deepens, the rational application of such substituents will continue to be a hallmark of successful drug discovery. Future research may explore the use of the ethylthio methyl group in novel therapeutic modalities, such as targeted protein degraders (PROTACs) where its flexibility and length could be ideal for linking a warhead to an E3 ligase ligand, or in the design of next-generation covalent inhibitors where the thioether can act as a subtle modulator of reactivity. The continued exploration of this functional group will undoubtedly unlock new therapeutic possibilities built upon the venerable pyrimidine scaffold.

References

  • Pharmacia. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Available at: [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available at: [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Available at: [Link]

  • PubMed. (2005). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Available at: [Link]

  • PubMed Central (PMC). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Available at: [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. Available at: [Link]

  • Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The structure–activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, a key heterocyclic intermediate in the synthesis of complex organic molecules. While not a therapeutic agent itself, its strategic functionalization makes it a valuable building block for drug development professionals and medicinal chemists. This document details its synthetic pathway, starting from readily available precursors, provides detailed experimental protocols, and discusses its chemical properties and potential applications in the pharmaceutical and agrochemical industries. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage substituted pyrimidines in their synthetic strategies.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives are of immense interest in drug discovery, with applications as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1]

The reactivity of the pyrimidine ring can be finely tuned by the introduction of various substituents. Dichlorinated pyrimidines, in particular, are versatile intermediates. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of different functionalities. Further substitution at the C5 position adds another layer of complexity and allows for the creation of a diverse range of molecular architectures.

This guide focuses on a specific, yet important, member of this class: This compound (CAS No. 108141-35-1). The presence of the ethylthio-methyl group at the C5 position, in addition to the two reactive chlorine atoms, makes this compound a strategic precursor for introducing sulfur-containing moieties into larger molecules, a common feature in many biologically active compounds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step process, starting from uracil. This pathway involves the initial formation of a key intermediate, 2,4-dichloro-5-(chloromethyl)pyrimidine, followed by a nucleophilic substitution to introduce the ethylthio group.

Step 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine

The precursor, 2,4-dichloro-5-(chloromethyl)pyrimidine (CAS No. 7627-38-5), is a versatile building block in its own right due to its three reactive chlorine atoms.[2] Its synthesis begins with the hydroxymethylation of uracil to form 5-(hydroxymethyl)uracil.[3] This intermediate is then subjected to chlorination to yield the desired dichlorinated and chloromethylated pyrimidine.

Part A: Synthesis of 5-(Hydroxymethyl)uracil [4][5]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add uracil and a solution of formaldehyde in water.

  • Base Addition: Slowly add an aqueous solution of a suitable base, such as potassium hydroxide, to the mixture.

  • Reaction: Heat the reaction mixture with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization to yield 5-(hydroxymethyl)uracil.

Part B: Chlorination to 2,4-Dichloro-5-(chloromethyl)pyrimidine

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the synthesized 5-(hydroxymethyl)uracil.

  • Chlorinating Agent: Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the flask. This reaction is typically performed in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[6]

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 2,4-dichloro-5-(chloromethyl)pyrimidine.

Step 2: Synthesis of this compound

The final step involves a nucleophilic substitution reaction where the chlorine of the chloromethyl group is displaced by an ethylthiolate nucleophile.

  • Nucleophile Preparation: In a separate flask, prepare sodium ethanethiolate by reacting ethanethiol with a base like sodium hydroxide in a suitable solvent such as ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 2,4-dichloro-5-(chloromethyl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium ethanethiolate solution to the solution of the chloromethylpyrimidine at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Synthesis_Workflow Uracil Uracil HMU 5-(Hydroxymethyl)uracil Uracil->HMU   Formaldehyde, Base DCCMP 2,4-Dichloro-5- (chloromethyl)pyrimidine HMU->DCCMP   POCl₃, Amine Base Target 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine DCCMP->Target   Sodium Ethanethiolate

Caption: Synthetic pathway for this compound.

Chemical Properties and Data

PropertyDataSource/Analog
Molecular Formula C₇H₈Cl₂N₂S-
Molecular Weight 223.12 g/mol -
CAS Number 108141-35-1-
Physical State Predicted to be a solid or oil at room temperature.Structural Analogy
Melting Point Not available. For 2,4-Dichloro-5-methylpyrimidine: 26-28 °C.[7]Analog Data
Boiling Point Not available. For 2,4-Dichloro-5-methylpyrimidine: 108-109 °C at 11 mmHg.[7]Analog Data
Density Not available. For 2,4-Dichloro-5-methylpyrimidine: 1.39 g/mL at 25 °C.[7]Analog Data
¹H NMR (Predicted) Signals expected for the pyrimidine proton, the methylene protons of the ethylthiomethyl group, and the ethyl group protons.Chemical Principles
¹³C NMR (Predicted) Resonances for the pyrimidine ring carbons, the methylene carbon, and the ethyl group carbons are expected.Chemical Principles
Mass Spectrometry Expected to show a characteristic isotopic pattern for two chlorine atoms.Chemical Principles

Note on ¹H NMR of a close analog, 2,4-Dichloro-5-methylpyrimidine: The ¹H NMR spectrum shows a singlet at approximately 8.35 ppm corresponding to the C6-proton and a singlet at around 2.39 ppm for the methyl protons.[8] For this compound, one would expect a singlet for the C6-proton, a singlet for the methylene protons of the CH₂S group, and a quartet and triplet for the ethyl group.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity_Diagram cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Side-Chain Modification C4 C4-Cl C2 C2-Cl Sulfur Sulfur Atom Core 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine Core->C4 More reactive Core->C2 Less reactive Core->Sulfur Oxidation to sulfoxide/sulfone

Caption: Key reactive sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C2 positions are susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. The C4 position is generally more reactive than the C2 position, allowing for selective functionalization. This differential reactivity is crucial for building molecular complexity in a controlled manner.

  • Side-Chain Modification: The sulfur atom in the ethylthio group can be oxidized to a sulfoxide or a sulfone. This transformation can modulate the electronic properties of the pyrimidine ring and provide additional points for chemical modification.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, substituted pyrimidines are key components in a wide range of kinase inhibitors used in oncology.[9] The ethylthio-methyl side chain can be a crucial pharmacophoric element, potentially interacting with specific amino acid residues in a protein's active site.

This intermediate is of particular interest for the synthesis of compounds targeting enzymes where a sulfur-containing moiety can form key interactions. Its value lies in its ability to serve as a starting point for the creation of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its synthesis from readily available starting materials is feasible through a robust two-step process. The compound's true potential is realized in its role as a versatile scaffold for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The differential reactivity of its chlorine atoms, combined with the potential for modification of the sulfur-containing side chain, provides medicinal chemists with a powerful tool for generating novel molecular entities. As the demand for new therapeutic agents and crop protection solutions continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

  • The Role of 2,4-Dichloro-5-methylpyrimidine in Modern Agrochemicals. (n.d.). Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-ethylpyrimidine. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Assembly for assessing drug permeability with adjustable biomimetic properties.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie, 355(3), e2100348. [Link]

  • Google Patents. (n.d.). Synthesis of compounds useful in the manufacture of ketorolac.
  • WIPO Patentscope. (n.d.). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. (n.d.). 5-(Hydroxymethyl)uracil. Retrieved January 24, 2026, from [Link]

  • Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. (2012). Medicinal Chemistry Research, 21(10), 2861-2870. [Link]

  • PubChem. (n.d.). O-methyl-3'-cyanoethyl-N-,N-diisopropyl phosphoramidite ribonucleosides - Patent US-5214135-A. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved January 24, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(4), 253-264. [Link]

  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (1998). Proceedings of the National Academy of Sciences, 95(3), 826-831. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine from Uracil

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, four-step protocol for the synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic route commences with commercially available uracil and proceeds through a sequence of Vilsmeier-Haack-Arnold formylation and chlorination, selective reduction, chlorination of the resulting primary alcohol, and concluding with a nucleophilic substitution to introduce the ethylthiomethyl moiety. This guide emphasizes the rationale behind experimental choices, provides mechanistic insights, and offers robust, step-by-step protocols to ensure reproducibility and high yield.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] Specifically, functionalization at the C5 position of the uracil ring provides a versatile handle for molecular elaboration, leading to potent therapeutic agents.[2]

The target molecule, this compound, incorporates several key reactive sites. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the differential introduction of various functional groups.[3][4] The ethylthiomethyl group at C5 offers a site for potential metabolic activity or further chemical modification. This guide presents a logical and efficient pathway to access this key intermediate from the simple precursor, uracil.

Overall Synthetic Pathway

The synthesis is designed as a four-step sequence, optimizing efficiency and yield by transforming uracil into the target compound. The pathway involves the initial formation of a key dichlorinated aldehyde intermediate, followed by functional group manipulations at the C5 position.

Synthesis_Workflow Uracil Uracil Intermediate1 2,4-Dichloro-5-formylpyrimidine Uracil->Intermediate1 Step 1: Vilsmeier-Haack-Arnold (POCl₃, DMF) Intermediate2 (2,4-Dichloropyrimidin-5-yl)methanol Intermediate1->Intermediate2 Step 2: Reduction (NaBH₄) Intermediate3 2,4-Dichloro-5-(chloromethyl)pyrimidine Intermediate2->Intermediate3 Step 3: Chlorination (SOCl₂) FinalProduct This compound Intermediate3->FinalProduct Step 4: Thiomethylation (NaSEt)

Figure 1: Overall workflow for the synthesis of the target compound from uracil.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. This section details the causality behind the chosen reagents and conditions for each synthetic step.

Step 1: Vilsmeier-Haack-Arnold Reaction on Uracil

The initial transformation of uracil into 2,4-dichloro-5-formylpyrimidine is a cornerstone of this synthesis, accomplishing both C5-formylation and C2/C4-dichlorination in a single pot. This is achieved through the Vilsmeier-Haack reaction.[5][6]

Mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a powerful electrophile, activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Attack: The electron-rich C5 position of the uracil ring attacks the Vilsmeier reagent.[9]

  • Concurrent Chlorination: Uracil exists in a tautomeric equilibrium between its lactam and lactim forms. In the presence of excess POCl₃, the hydroxyl groups of the lactim tautomer are converted into excellent leaving groups, which are subsequently displaced by chloride ions to yield the stable, aromatic 2,4-dichloropyrimidine ring.[9]

  • Hydrolysis: Upon aqueous workup, the iminium intermediate at the C5 position is hydrolyzed to afford the final aldehyde.

This one-pot reaction is highly efficient for creating the multifunctional pyrimidine core required for subsequent steps.[10]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Chlorination cluster_2 Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Attack Electrophilic Attack at C5 Vilsmeier_Reagent->Attack Uracil Uracil Uracil->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Chlorination Concurrent Chlorination at C2 & C4 Iminium_Intermediate->Chlorination Hydrolysis Aqueous Hydrolysis Iminium_Intermediate->Hydrolysis Product 2,4-Dichloro-5- formylpyrimidine Hydrolysis->Product

Figure 2: Simplified mechanism of the Vilsmeier-Haack-Arnold reaction on uracil.

Step 2: Selective Reduction of the Formyl Group

The conversion of the aldehyde to a primary alcohol requires a reducing agent that is potent enough to reduce the carbonyl but mild enough to leave the chloro-substituents on the aromatic ring intact. Sodium borohydride (NaBH₄) is the ideal choice for this transformation due to its excellent chemoselectivity.

Step 3: Conversion of Alcohol to Alkyl Chloride

The primary alcohol, (2,4-dichloropyrimidin-5-yl)methanol, must be converted into a more reactive electrophile for the final substitution step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the alcohol into 2,4-dichloro-5-(chloromethyl)pyrimidine efficiently. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

Step 4: Nucleophilic Substitution with Ethanethiolate

The final step involves the introduction of the ethylthio- moiety. This is a classic Williamson ether synthesis analogue, proceeding via an SN2 mechanism. Sodium ethanethiolate, generated in situ from ethanethiol and a base like sodium hydride or sodium hydroxide, acts as a potent sulfur nucleophile. It attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form the final product. The reaction is typically conducted at low temperatures to prevent potential side reactions, such as SNAr at the C2 or C4 positions of the pyrimidine ring.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. Ethanethiol is volatile and has a strong, unpleasant odor.

Protocol 1: Synthesis of 2,4-Dichloro-5-formylpyrimidine (Intermediate 1)
Reagent/MaterialMolar Eq.MW ( g/mol )AmountMoles
Uracil1.0112.0910.0 g89.2 mmol
Phosphorus Oxychloride (POCl₃)8.0153.3397.5 mL713.6 mmol
N,N-Dimethylformamide (DMF)4.073.0927.6 mL356.8 mmol

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add phosphorus oxychloride (97.5 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add N,N-dimethylformamide (27.6 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add uracil (10.0 g) portion-wise to the stirred solution.

  • After the addition of uracil, slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 4-5 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic quenching process.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 2,4-dichloro-5-formylpyrimidine as a solid.

Protocol 2: Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol (Intermediate 2)
Reagent/MaterialMolar Eq.MW ( g/mol )AmountMoles
Intermediate 11.0176.9910.0 g56.5 mmol
Sodium Borohydride (NaBH₄)1.237.832.55 g67.8 mmol
Methanol-32.04200 mL-

Procedure:

  • Dissolve 2,4-dichloro-5-formylpyrimidine (10.0 g) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (2.55 g) portion-wise over 20 minutes, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of acetone (20 mL) to consume excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain (2,4-dichloropyrimidin-5-yl)methanol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Intermediate 3)
Reagent/MaterialMolar Eq.MW ( g/mol )AmountMoles
Intermediate 21.0179.019.0 g50.3 mmol
Thionyl Chloride (SOCl₂)1.5118.975.5 mL75.4 mmol
Dichloromethane (DCM)-84.93150 mL-
DMF (catalytic)-73.092 drops-

Procedure:

  • Dissolve (2,4-dichloropyrimidin-5-yl)methanol (9.0 g) in dry dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (2 drops).

  • Cool the solution to 0 °C and add thionyl chloride (5.5 mL) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-4 hours until TLC indicates completion.

  • Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution (100 mL) to neutralize.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield 2,4-dichloro-5-(chloromethyl)pyrimidine as a crude product, suitable for the next step.

Protocol 4: Synthesis of this compound (Final Product)
Reagent/MaterialMolar Eq.MW ( g/mol )AmountMoles
Intermediate 31.0197.459.0 g45.6 mmol
Ethanethiol (EtSH)1.262.134.0 mL54.7 mmol
Sodium Hydroxide (NaOH)1.240.002.18 g54.7 mmol
Tetrahydrofuran (THF), anhydrous-72.11150 mL-

Procedure:

  • In a 250 mL flask, dissolve sodium hydroxide (2.18 g) in water (20 mL) and cool to 0 °C. Slowly add ethanethiol (4.0 mL). Stir for 15 minutes to form sodium ethanethiolate.

  • In a separate 500 mL flask, dissolve the crude 2,4-dichloro-5-(chloromethyl)pyrimidine (9.0 g) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Add the freshly prepared sodium ethanethiolate solution dropwise to the THF solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Quench the reaction with water (100 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the final product, this compound.

Summary of Results

StepReactionKey ConditionsProductExpected YieldPhysical Appearance
1 Vilsmeier-Haack-ArnoldPOCl₃, DMF, 90-95 °C, 4-5h2,4-Dichloro-5-formylpyrimidine65-75%White to pale yellow solid
2 Aldehyde ReductionNaBH₄, Methanol, 0 °C to RT(2,4-Dichloropyrimidin-5-yl)methanol90-95%White solid
3 Alcohol ChlorinationSOCl₂, DCM, 0 °C to RT, 3-4h2,4-Dichloro-5-(chloromethyl)pyrimidine85-95% (crude)Yellowish oil or low-melting solid
4 ThiomethylationNaSEt, THF, 0 °C, 2-3hThis compound70-80%Pale yellow oil or solid

Conclusion

This application note outlines a reliable and scalable synthetic route to this compound from uracil. The protocols have been designed to be robust, employing common laboratory reagents and techniques. By providing detailed procedural steps alongside the underlying chemical principles, this guide serves as a valuable resource for researchers aiming to synthesize this and other related pyrimidine derivatives for applications in drug discovery and development.

References

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Bhasin, G., et al. (2011). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Retrieved from [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

  • Google Patents. (2015). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

  • YouTube. (2012). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubMed Central. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

Sources

detailed protocol for 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Abstract

This document provides a comprehensive scientific guide for researchers and drug development professionals on the synthesis of this compound. The pyrimidine scaffold, particularly with thioether modifications, is a cornerstone in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] This guide emphasizes the causal relationships behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references. Key sections cover the strategic retrosynthetic analysis, detailed discussion of the core chemical transformations, critical safety procedures for handling hazardous reagents, and methods for analytical validation of the final product.

Introduction and Strategic Importance

Substituted pyrimidines are a class of heterocyclic compounds of immense interest due to their prevalence in bioactive molecules, including antiviral and antitumor agents.[4][5] The 2,4-dichloropyrimidine core is a versatile synthetic intermediate, allowing for sequential and regioselective nucleophilic substitutions at the C2 and C4 positions. The introduction of an ethylthiomethyl group at the C5 position further enhances the molecule's utility as a scaffold for building more complex structures, particularly those targeting enzymes like reverse transcriptase and protein kinases.[3][5] This application note details a robust and logical pathway for its synthesis, focusing on efficiency, safety, and purity.

Retrosynthetic Analysis and Synthesis Workflow

A logical retrosynthetic approach is key to designing a successful synthesis. The target molecule can be disconnected at the C-S bond and the C-C bond of the C5 side chain, leading back to a simpler, functionalized 2,4-dichloropyrimidine intermediate. This, in turn, can be traced back to a readily available starting material like 5-hydroxymethyluracil.

The forward synthesis, therefore, follows a logical progression: functional group transformation at C5, followed by chlorination of the pyrimidine ring.

G Target This compound Intermediate2 2,4-Dichloro-5-(chloromethyl)pyrimidine Target->Intermediate2  Nucleophilic Substitution  (with Ethanethiolate) Intermediate1 5-(Hydroxymethyl)-2,4-dichloropyrimidine Intermediate2->Intermediate1  Chlorination of Alcohol  (e.g., with SOCl₂) StartingMaterial 5-(Hydroxymethyl)uracil Intermediate1->StartingMaterial  Ring Chlorination  (e.g., with POCl₃)

Sources

nucleophilic substitution reactions of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine for Advanced Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Dichloropyrimidine Building Block

In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are cornerstones in the design of targeted therapeutics, particularly kinase inhibitors and other enzyme-targeted agents.[1][2] The compound this compound is a highly versatile and strategically important intermediate. Its value lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[2] This enables the controlled, stepwise construction of complex 2,4,5-trisubstituted pyrimidines, a motif prevalent in a multitude of biologically active molecules.

This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging the unique reactivity of this building block. We will delve into the factors governing regioselectivity, provide field-tested protocols for key transformations, and offer insights into achieving both conventional and unconventional substitution patterns.

Part 1: The Mechanistic Framework of Reactivity and Regioselectivity

The synthetic utility of 2,4-dichloropyrimidines is dictated by the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, rendering the carbon atoms of the ring electrophilic and thus highly susceptible to attack by nucleophiles. This activation is the basis for the facile displacement of the chlorine leaving groups.

The Fundamental Principle: C4 vs. C2 Reactivity

For nucleophilic aromatic substitution (SNAr) and most cross-coupling reactions on a 2,4-dichloropyrimidine core, the established order of reactivity is overwhelmingly C4 > C2.[2][3][4] This preference is not arbitrary but is grounded in the stability of the reaction intermediate.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged species known as a Meisenheimer complex.[5][6] The regioselectivity is determined by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at either C4 or C2.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge is effectively stabilized by the adjacent nitrogen atom at position 3 (N3) and the para-nitrogen at position 1 (N1) through resonance. This delocalization creates a more stable intermediate, lowering the activation energy for the C4 substitution pathway.[7]

  • Attack at C2: Attack at the C2 position places the negative charge between the two nitrogen atoms. While stabilized, this intermediate lacks the direct para-relationship to a nitrogen atom that so effectively stabilizes the C4-adduct. Furthermore, repulsion between the incoming nucleophile and the lone pairs of both adjacent nitrogen atoms can increase the activation barrier for C2 attack.[7]

The 5-[(ethylthio)methyl] substituent, being a mild electron-donating group, slightly deactivates the ring towards nucleophilic attack overall but does not alter the fundamental C4 > C2 reactivity preference in standard SNAr reactions.

Figure 1: Rationale for C4 regioselectivity in S(N)Ar reactions.

Part 2: Application Notes for Key Transformations

The predictable regioselectivity allows for a modular approach to synthesis. The more reactive C4 position is functionalized first under milder conditions, leaving the C2-chloro group intact for a subsequent, often more forcing, transformation.

A. Amination Reactions: Accessing Core Pharmacophores

The introduction of amine nucleophiles is arguably the most common transformation. The resulting 4-aminopyrimidine scaffold is central to numerous kinase inhibitors.

  • Causality Behind Experimental Choices: Standard SNAr conditions using a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMAc, NMP, or acetonitrile) are typically employed. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion. While effective, these conditions often yield a mixture of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1, which can complicate purification.[3]

  • Achieving High Regioselectivity: For transformations demanding high C4 selectivity, palladium-catalyzed Buchwald-Hartwig amination protocols have proven exceptionally effective, often yielding the C4-substituted product exclusively.[3] Alternatively, using lithium bis(trimethylsilyl)amide (LiHMDS) as the base can also strongly favor C4 amination with secondary amines.[3]

B. Alkoxylation and Aryloxylation Reactions

The displacement of the C4-chloride with oxygen nucleophiles provides access to another important class of intermediates.

  • Causality Behind Experimental Choices: These reactions are typically performed using a sodium or potassium alkoxide (or phenoxide) in the corresponding alcohol as the solvent (e.g., sodium methoxide in methanol). The reaction proceeds readily at the C4 position. Driving the reaction to completion may require elevated temperatures. Under an excess of the nucleophile and more forcing conditions (higher temperatures, longer reaction times), subsequent substitution at the C2 position can occur.[8]

C. Thiolation Reactions: Conventional and Unconventional Selectivity

Introducing sulfur nucleophiles proceeds similarly to amination and alkoxylation, with a strong preference for the C4 position under standard SNAr conditions.

  • Conventional C4-Thiolation: Reaction with a thiol in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or DMSO readily furnishes the 4-thioether derivative.

  • Trustworthiness Through Inversion of Selectivity: A significant advancement in pyrimidine chemistry is the development of methods to override the inherent C4 preference. It has been demonstrated that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely catalyze C2-selective C-S cross-coupling with thiols.[2][9] This powerful strategy provides access to the less-favored C2-substituted isomer directly, opening up new avenues for library synthesis and structure-activity relationship (SAR) studies. This inversion of selectivity is a testament to how catalyst control can overcome the substrate's intrinsic reactivity bias.[2]

G start 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine step1 Step 1: C4 Functionalization (S(N)Ar or Pd-Coupling) start->step1 intermediate 4-Nu(1)-2-Chloro-5- [(ethylthio)methyl]pyrimidine step1->intermediate Nucleophile 1 (e.g., R₂NH, ROH, RSH) step2 Step 2: C2 Functionalization (More Forcing Conditions) intermediate->step2 final_product 2,4-Disubstituted Pyrimidine (Nu(1) ≠ Nu(2)) step2->final_product Nucleophile 2

Figure 2: General workflow for sequential disubstitution.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation.

Protocol 1: Regioselective C4-Amination with Morpholine (Standard SNAr)

This protocol details a standard, reliable method for the preferential substitution at the C4 position with a secondary amine.

Objective: To synthesize 4-(morpholin-4-yl)-2-chloro-5-[(ethylthio)methyl]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of starting material)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add morpholine, followed by the dropwise addition of DIPEA at room temperature. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl formed, preventing protonation of the amine nucleophile.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. Rationale: The aqueous wash removes DIPEA hydrochloride and any remaining base.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-substituted product. The minor C2-isomer, if formed, will typically have a different Rf value.

Protocol 2: Regioselective C4-Methoxylation

This protocol describes the synthesis of the 4-methoxy derivative, a common precursor for further functionalization.

Objective: To synthesize 4-methoxy-2-chloro-5-[(ethylthio)methyl]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide solution (25-30 wt% in methanol, 1.1 eq)

  • Methanol, anhydrous (approx. 0.2 M concentration)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Rationale: The exothermic reaction is controlled to prevent potential side reactions or disubstitution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

Quantitative Data Summary

The choice of conditions significantly impacts the outcome, particularly the ratio of C4 to C2 isomers in amination reactions.

Nucleophile ClassTypical ConditionsKey ParametersExpected OutcomeSelectivity (C4:C2)
Amines R₂NH, DIPEA, ACN, 80 °CBase, TemperatureC4-Amino-2-chloro product2:1 to 4:1[3]
Amines R₂NH, Pd₂(dba)₃, Xantphos, LiHMDS, TolueneCatalyst, Ligand, BaseC4-Amino-2-chloro product>20:1[3]
Alkoxides NaOMe, MeOH, 0 °C to RTTemperatureC4-Alkoxy-2-chloro productHighly selective for C4
Thiols RSH, K₂CO₃, DMF, RTBaseC4-Thioether-2-chloro productHighly selective for C4
Thiols RSH, Pd-NHC catalyst, BaseSpecific CatalystC2-Thioether-4-chloro productInverted, C2-selective[2][9]

References

  • Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Google Patents. (1996).
  • Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Krbavčič, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]

  • Preprints.org. (2023). 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). [Link]

  • ResearchGate. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Google Patents. (2010). Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.
  • ResearchGate. (2009). 2,4-Dichloropyrimidine. [Link]

  • ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • PubMed. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. [Link]

  • PubMed Central (NIH). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Zenodo. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • PubMed Central (NIH). (2020). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine scaffold is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of the antiplatelet agent Ticagrelor. The strategic functionalization of this molecule is paramount for the generation of diverse chemical entities and the optimization of synthetic routes. While nucleophilic aromatic substitution (SNAr) is a well-documented pathway for the modification of this substrate, particularly at the C4 position, palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings that dictate regioselectivity and provide field-proven insights to enable researchers to confidently apply these transformative reactions.

Regioselectivity: The C4 vs. C2 Dichotomy

A fundamental aspect of cross-coupling reactions on 2,4-dichloropyrimidines is the inherent reactivity difference between the C4 and C2 positions. Generally, the C4 position is more susceptible to both palladium-catalyzed coupling and SNAr reactions.[1] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1] However, the substituent at the C5 position can exert a significant influence on this regioselectivity, where sterically demanding groups at C5 may disfavor reaction at the adjacent C4 position, thereby promoting coupling at C2.[1]

The 5-[(ethylthio)methyl] group in our substrate of interest is of moderate steric bulk. Therefore, while a preference for C4 coupling is anticipated, the potential for C2 coupling or di-substitution should not be disregarded, particularly under forcing reaction conditions or with specific ligand-catalyst combinations.

Catalytic Cycles: A Unified Mechanistic Framework

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a common palladium-based catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (Substrate) PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal Coupling Partner PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For 2,4-dichloropyrimidines, this reaction typically proceeds with high regioselectivity at the C4 position.[1]

Rationale for Protocol Design

The following protocol is adapted from established methods for the Suzuki-Miyaura coupling of related 2,4-dichloropyrimidines.[1] The use of a palladium(0) catalyst, such as Pd(PPh₃)₄, is common. A base is required to activate the organoboron species for transmetalation. An aqueous solvent mixture is often employed to facilitate the dissolution of the base and promote the reaction. Microwave irradiation can significantly accelerate the reaction.[1]

Detailed Experimental Protocol

Reaction: C4-Arylation of this compound

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a microwave vial. B Add degassed 1,4-dioxane and water. A->B C Seal the vial and purge with argon. B->C D Heat to 100°C for 15-30 minutes in a microwave reactor. C->D E Cool, dilute with ethyl acetate, and wash with brine. D->E F Dry the organic layer over Na₂SO₄, filter, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.121.01.0
Arylboronic Acid-1.11.1
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (degassed)---
Water (degassed)---

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and purge with argon for 5 minutes.

  • Place the vial in a microwave reactor and heat to 100°C for 15-30 minutes, with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-5-[(ethylthio)methyl]pyrimidine.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of a wide array of pharmaceuticals.

Rationale for Protocol Design

This protocol is based on general principles of Buchwald-Hartwig amination of chloro-heterocycles. The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (such as XPhos or SPhos) is critical for efficient coupling with aryl chlorides. A strong base, such as sodium tert-butoxide, is typically required. Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.

Detailed Experimental Protocol

Reaction: C4-Amination of this compound

Buchwald_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Thermal Reaction cluster_workup Work-up and Purification A In a glovebox or under argon, combine Pd₂(dba)₃, XPhos, and NaOt-Bu in an oven-dried flask. B Add anhydrous, degassed toluene. A->B C Add this compound and the amine. B->C D Heat the mixture to 100-110°C for 12-24 hours. C->D E Cool, quench with water, and extract with ethyl acetate. D->E F Wash with brine, dry over Na₂SO₄, filter, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.121.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous, degassed)---

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-amino-2-chloro-5-[(ethylthio)methyl]pyrimidine.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated heterocycles.

Rationale for Protocol Design

This protocol is based on standard Sonogashira conditions. It typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylethylamine, is used to both neutralize the HX byproduct and facilitate the catalytic cycle. The reaction is often run in an aprotic polar solvent like DMF or THF.

Detailed Experimental Protocol

Reaction: C4-Alkynylation of this compound

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A To a flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI. B Add anhydrous, degassed THF and triethylamine. A->B C Add the terminal alkyne dropwise. B->C D Stir at room temperature to 50°C for 4-12 hours. C->D E Filter the reaction mixture through Celite, and concentrate the filtrate. D->E F Dissolve the residue in ethyl acetate, wash with water and brine. E->F G Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for the Sonogashira coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.121.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂701.900.050.05
Copper(I) Iodide (CuI)190.450.100.10
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF, anhydrous, degassed)---

Procedure:

  • To an oven-dried flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.10 mmol).

  • Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or gently heat to 50°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-2-chloro-5-[(ethylthio)methyl]pyrimidine.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of novel, highly functionalized pyrimidine derivatives. While a general preference for C4 substitution is observed, the reaction conditions, particularly the choice of ligand and catalyst, can be tailored to influence the outcome. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important synthetic intermediate, paving the way for new discoveries in drug development and materials science.

References

  • Ghavre, M.; Ghavre, M.; Hudec, M.; Vaskor, D.; Szolcsanyi, P. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2021 , 26(7), 1888. [Link]

Sources

Application Note: High-Purity Isolation of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient purification of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, a key intermediate in pharmaceutical synthesis. The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a non-polar/polar solvent gradient. This protocol is designed for researchers, chemists, and professionals in drug development to achieve high purity of the target compound, effectively removing synthetic byproducts and unreacted starting materials. The causality behind experimental choices, including solvent selection and gradient design, is thoroughly explained to ensure adaptability and reproducibility.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of a variety of biologically active molecules.[1] The purity of this intermediate is paramount as impurities can lead to undesirable side reactions and complicate downstream processing in a drug development workflow. Synthetic routes to chlorinated pyrimidines often employ aggressive chlorinating agents like phosphorus oxychloride, which can result in a crude product contaminated with various byproducts.[2][3][4] Therefore, a robust and efficient purification strategy is essential.

This document outlines a validated protocol for the purification of this compound using automated flash chromatography. This technique is chosen for its speed, efficiency, and scalability in a research and development setting. The principles discussed are also applicable to high-performance liquid chromatography (HPLC) for achieving even higher purity on a smaller scale.

Physicochemical Properties and Rationale for Method Selection

Understanding the physicochemical properties of the target compound is fundamental to designing an effective chromatographic separation.

Table 1: Physicochemical Properties of this compound and Related Analogues.

PropertyValue/InformationSource
Molecular FormulaC7H8Cl2N2SInferred from structure
Molecular Weight223.12 g/mol Inferred from structure
PolarityModerately polarInferred from structure
SolubilitySoluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexanes.General chemical knowledge

The presence of the pyrimidine ring, two chlorine atoms, and a thioether linkage contributes to the moderate polarity of the molecule. This polarity profile makes it an ideal candidate for normal-phase chromatography on a silica gel stationary phase. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will allow for the effective separation of the target compound from both less polar and more polar impurities.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

Purification Workflow Crude_Product Crude Product (Post-Synthesis Workup) TLC_Analysis TLC Analysis (Method Development) Crude_Product->TLC_Analysis Sample Flash_Chromatography Automated Flash Chromatography TLC_Analysis->Flash_Chromatography Optimized Conditions Fraction_Analysis Fraction Analysis (TLC or HPLC) Flash_Chromatography->Fraction_Analysis Collected Fractions Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Fraction_Analysis->Solvent_Evaporation Pooled Fractions Pure_Product Pure Product (>98% Purity) Solvent_Evaporation->Pure_Product Isolated Compound

Sources

The Synthetic Cornerstone: A Guide to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this ring is paramount to modulating pharmacological activity. Among the most versatile intermediates for this purpose is the 2,4-dichloropyrimidine core. The two chlorine atoms serve as reactive handles for sequential and regioselective nucleophilic aromatic substitution (SNAr), allowing for the controlled, directional construction of complex molecular architectures.

This guide focuses on a specific, highly valuable derivative: 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine . The introduction of the 5-[(ethylthio)methyl] group offers an additional point of modulation and can influence solubility, metabolic stability, and target engagement. We will explore the synthesis of this intermediate, the chemical principles governing its reactivity, and provide detailed, field-tested protocols for its application in the synthesis of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,4-Dichloro-5-(chloromethyl)pyrimidineC₅H₃Cl₃N₂197.45Solid7627-38-5[2]
This compound C₇H₈Cl₂N₂S 223.12 (Predicted) Light yellow oil or low-melting solidN/A
EthanethiolC₂H₆S62.13Colorless liquid75-08-1
Safety & Handling Protocol

2,4-Dichloropyrimidine derivatives are potent electrophiles and should be handled with care. Based on data for analogous compounds, they are considered hazardous.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood.

  • Inhalation/Contact: These compounds are irritants and may cause sensitization upon skin contact. Avoid breathing dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area, away from strong acids and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved from its chloromethyl precursor, 2,4-dichloro-5-(chloromethyl)pyrimidine, which is commercially available.[2] The process involves a straightforward nucleophilic substitution with ethanethiol.

Protocol 1: Synthesis of this compound

This protocol details the S-alkylation of ethanethiol to form the target thioether.

Rationale: The reaction proceeds via an SN2 mechanism. A weak base like potassium carbonate is sufficient to deprotonate the thiol, forming the nucleophilic thiolate anion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, promoting the substitution without interfering with the reactants. The reaction is run at room temperature to prevent potential side reactions, such as substitution on the pyrimidine ring itself.

Materials:

  • 2,4-Dichloro-5-(chloromethyl)pyrimidine (1.0 eq)

  • Ethanethiol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACS grade, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the stirring suspension.

  • Carefully add ethanethiol (1.1 eq) dropwise via syringe at room temperature. Caution: Ethanethiol has a strong, unpleasant odor and should be handled exclusively in a fume hood.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product should have a higher Rf value than the starting material. Visualize with UV light (254 nm).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >85%.

The Chemistry of Sequential Functionalization

The synthetic power of this compound lies in the differential reactivity of the C2 and C4 chlorine atoms. This regioselectivity is the cornerstone of its use in building complex molecules.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group.

The presence of the two ring nitrogens makes the pyrimidine ring electron-deficient, thus activating it for nucleophilic attack.

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Regioselectivity: The C4 vs. C2 Position

For most nucleophiles, substitution occurs preferentially at the C4 position .[4] This is due to the C4 position bearing a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and susceptible to nucleophilic attack.[5] Furthermore, the C2 position is flanked by two nitrogen atoms, which can create greater electrostatic repulsion with an incoming electron-rich nucleophile.

This inherent selectivity is a significant synthetic advantage. It allows for the introduction of a first nucleophile at C4 under mild conditions, followed by the substitution of the less reactive C2 chlorine, often requiring more forcing conditions (e.g., higher temperatures or catalysis).[4][6]

Application in Drug Discovery: Synthetic Protocols

The following protocols demonstrate the sequential, regioselective functionalization of this compound to build scaffolds common in kinase inhibitors and antiviral agents.[7][8]

Caption: Sequential substitution workflow for drug scaffold synthesis.

Protocol 2: Regioselective C4-Amination

Rationale: This protocol demonstrates the first step in a typical drug synthesis campaign: installing a key pharmacophoric element at the more reactive C4 position. A mild base like diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ without deprotonating the starting amine, preventing side reactions.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol (IPA) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 2-propanol (approx. 0.2 M).

  • Add the desired amine (1.05 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. The reaction temperature and time will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate in vacuo.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the 4-amino-2-chloro-pyrimidine derivative.

Protocol 3: C2-Functionalization via Suzuki Coupling

Rationale: With the C4 position functionalized, the less reactive C2-chloro group can be substituted using powerful cross-coupling chemistry. The Suzuki reaction is a robust method for forming C-C bonds, essential for introducing aryl or heteroaryl moieties common in kinase inhibitors.

Materials:

  • 4-Amino-2-chloro-pyrimidine derivative (from Protocol 2) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a microwave vial or Schlenk flask, add the 2-chloro-pyrimidine substrate (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water mixture, followed by the degassed 2M Na₂CO₃ solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 1-4 hours (conventional heating) or at 140 °C for 15-30 minutes (microwave irradiation).[6]

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool to room temperature and dilute with ethyl acetate. Filter the mixture through Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography to yield the desired 2,4-disubstituted pyrimidine.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Pyrimidine Functionalization

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in C4-substitution (Protocol 2) 1. Insufficient reaction time/temperature.2. Poorly nucleophilic amine.3. Degradation of starting material.1. Increase reaction time or temperature incrementally.2. Switch to a more polar solvent like DMF or NMP.3. Ensure reagents are pure and the reaction is under an inert atmosphere.
Formation of 2,4-disubstituted product in Protocol 2 1. Reaction temperature is too high.2. Reaction time is too long.3. Highly reactive nucleophile.1. Lower the reaction temperature (start at RT and warm slowly).2. Monitor carefully by TLC/LC-MS and stop the reaction upon consumption of starting material.3. Use only a slight excess (1.0-1.1 eq) of the nucleophile.
No reaction in Suzuki coupling (Protocol 3) 1. Catalyst is deactivated.2. Boronic acid has decomposed.3. Insufficient degassing.1. Use fresh palladium catalyst.2. Use fresh boronic acid; check for stability issues.3. Ensure all solvents and reagents are thoroughly degassed with N₂ or Ar for at least 30 minutes.
Formation of dehalogenated byproduct Palladium-catalyzed hydrodehalogenation due to trace water or other proton sources.Ensure all reagents and solvents are anhydrous. Use freshly dried base.

Conclusion

This compound is a highly adaptable and valuable intermediate for modern drug discovery. Its predictable, regioselective reactivity allows for the efficient and controlled synthesis of diverse molecular libraries. By mastering the sequential SNAr and cross-coupling reactions detailed in this guide, researchers can rapidly access complex pyrimidine-based scaffolds, accelerating the journey from initial hit to viable drug candidate. The principles and protocols outlined herein provide a robust framework for leveraging this powerful synthetic tool to its fullest potential.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). Preprints.org. [Link]

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC - PubMed Central. [Link]

  • 2,4-Dichloro-5-fluoropyrimidine. PubChem. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. NIH. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC - PubMed Central. [Link]

  • Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors with Activity Against BHAP-Resistant HIV. Journal of Medicinal Chemistry. [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka | Patsnap. [Link]

  • Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. ResearchGate. [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PMC - NIH. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Position of 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds, including numerous FDA-approved drugs.[1][2] While extensive literature covers the selective functionalization of the highly reactive C2 and C4 positions, the strategic modification of the C5 position remains a distinct and critical challenge. This guide provides an in-depth exploration of the primary strategies for introducing chemical diversity at the 5-position of the 2,4-dichloropyrimidine core. We will dissect the underlying chemical principles, provide field-tested, step-by-step protocols for key transformations, and offer expert insights into overcoming common synthetic hurdles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pyrimidine-based molecules.

The Chemist's Quandary: Understanding Pyrimidine Reactivity

The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of most substitution reactions. The two nitrogen atoms render the ring electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the chloro-substituents generally follows the order C4 > C2, due to the C4 position's para-relationship to one ring nitrogen and ortho to the other, providing superior stabilization for the Meisenheimer intermediate in nucleophilic aromatic substitution (SNAr) reactions.[3] This same reactivity trend is often observed in palladium-catalyzed cross-coupling reactions.[1][3]

The C5 position, lacking direct activation from the ring nitrogens, is significantly less reactive. Consequently, direct C-H functionalization at C5 is challenging and not a routine synthetic operation. The most robust and widely adopted strategies, therefore, rely on starting materials where the C5 position is "pre-functionalized" with a suitable handle for subsequent elaboration.

G cluster_0 Strategic Decision Workflow Start Start Decision Desired C5 Substituent? Start->Decision StrategyA C-C or C-N Bond (Aryl, Alkyl, Amine, etc.) Decision->StrategyA C-C/C-N StrategyB Amino Group or Derivative Decision->StrategyB -NH2 PathA Begin with 5-Halo-2,4-dichloropyrimidine StrategyA->PathA PathB Begin with 2,4-dichloro-5-nitropyrimidine StrategyB->PathB CrossCoupling Metal-Catalyzed Cross-Coupling PathA->CrossCoupling Reduction Nitro Group Reduction PathB->Reduction

Figure 1: Decision workflow for C5 functionalization strategy.

Strategy I: Metal-Catalyzed Cross-Coupling of 5-Halo-2,4-dichloropyrimidines

The most versatile approach for installing carbon-based substituents at the C5 position involves leveraging a halogen, typically bromine, as a handle for palladium-catalyzed cross-coupling reactions. 5-Bromo-2,4-dichloropyrimidine is a key intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, highlighting the industrial relevance of this strategy.[4]

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for creating aryl-aryl or heteroaryl-aryl bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C5-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficient turnover and preventing side reactions, such as dehalogenation or catalyst decomposition.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2,4-dichloropyrimidine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a suitable ligand (e.g., SPhos, XPhos, PPh₃; 0.04-0.08 eq.).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄). The ratio is often 3:1 to 5:1 organic:aqueous.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting pyrimidine.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O88
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75-85

Table 1: Representative examples of C5-Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction provides a powerful and direct route to C5-alkynyl pyrimidines, which are valuable precursors for further transformations or as components of bioactive molecules.[5] The reaction couples a terminal alkyne with the C5-halide using a dual catalytic system of palladium and copper(I).[6][7]

Causality and Mechanistic Insight: The palladium cycle mirrors that of other cross-coupling reactions. The unique role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This species readily undergoes transmetalation with the Pd(II)-halide complex, which is often the rate-determining step. The use of an amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent.

Protocol 2: C5-Sonogashira Coupling with a Terminal Alkyne

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture. If the alkyne is a gas (e.g., acetylene), it can be bubbled through the solution. For protected alkynes like trimethylsilylacetylene, it is added as a liquid.[7]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. The reaction is often rapid.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_0 Palladium Catalytic Cycle cluster_1 Coupling Partners Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Pyr-R' (Product) RedElim->Product ArX Pyr-Br (Substrate) ArX->OxAdd R_Source R'-[M] (e.g., R'-B(OH)2) R_Source->Transmetal

Figure 2: Simplified catalytic cycle for Palladium-catalyzed cross-coupling.

Strategy II: Reduction of 2,4-Dichloro-5-nitropyrimidine

When the desired substituent at C5 is an amino group—a key pharmacophore—the most efficient route begins with 2,4-dichloro-5-nitropyrimidine.[9][10] The strongly electron-withdrawing nitro group facilitates the initial synthesis of the pyrimidine core and serves as a masked amino group. Its reduction in the final steps is a reliable and high-yielding transformation.

Causality and Mechanistic Insight: Catalytic hydrogenation is the preferred method for this reduction on an industrial scale due to its high efficiency, clean conversion, and avoidance of stoichiometric metal waste produced by older methods like reduction with iron or zinc.[11] A palladium on carbon (Pd/C) catalyst is typically used. The reaction proceeds by the adsorption of hydrogen and the nitro-pyrimidine onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally the amine. Careful control of temperature and pressure is necessary to ensure complete conversion without promoting hydrodechlorination at the C2 or C4 positions.

Protocol 3: Catalytic Hydrogenation of 2,4-Dichloro-5-nitropyrimidine

  • Safety Note: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures and equipment (e.g., a Parr hydrogenator or a balloon hydrogenation setup).

  • Reactor Setup: To a hydrogenation vessel, add a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in a suitable solvent such as ethyl acetate or toluene.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution. The catalyst can be added as a slurry in the reaction solvent to minimize the risk of ignition.

  • Inerting and Hydrogenation: Seal the vessel and purge the headspace several times with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-5 bar).[11]

  • Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 20-40 °C). The reaction progress can be monitored by the cessation of hydrogen uptake or by LC-MS analysis of aliquots. A typical procedure involves stirring for 3-4 hours at 20-25°C, followed by a gentle increase in temperature to 35-40°C to drive the reaction to completion.[11]

  • Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 2,4-dichloro-5-aminopyrimidine can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., methanol/water or toluene/ethyl acetate) to obtain a high-purity product.[11]

Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Suzuki coupling Inactive catalyst; Inefficient transmetalation; Substrate decomposition.Use a fresh bottle of boronic acid. Screen different palladium catalysts/ligands (e.g., use bulky, electron-rich phosphine ligands for challenging substrates). Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Hydrodehalogenation at C5 Catalyst is too active; Presence of protic impurities.Use a less active catalyst or add a mild catalyst poison. Ensure the base is not excessively strong and that reagents are anhydrous where required.
Incomplete nitro reduction Catalyst poisoning; Insufficient hydrogen pressure or temperature.Ensure the starting material is pure. Increase catalyst loading or use a fresh batch. Increase hydrogen pressure and/or reaction temperature incrementally.[11]
Formation of C4/C2 side products Reaction conditions are too harsh, leading to loss of selectivity.In cross-coupling reactions, maintain the lowest possible temperature that allows for C5 reaction. For nucleophilic substitutions on the product, perform them at low temperatures to favor substitution at the more reactive C4/C2 positions while preserving the C5 group.

Table 2: Common issues and solutions in C5 functionalization.

Conclusion

The functionalization of the 5-position of 2,4-dichloropyrimidine is a critical capability for the synthesis of complex, biologically active molecules. While direct C-H activation remains a formidable challenge, strategic approaches utilizing pre-functionalized starting materials provide robust and versatile solutions. Palladium-catalyzed cross-coupling reactions of 5-halo-pyrimidines offer unparalleled access to a wide array of carbon-substituted analogues, while the efficient reduction of a 5-nitro group provides a reliable pathway to the essential 5-amino-pyrimidine core. The protocols and insights provided herein serve as a validated foundation for researchers to confidently and successfully incorporate C5-functionalized pyrimidines into their drug discovery and development programs.

References

  • (No Source Provided)
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • (No Source Provided)
  • Sovič, I., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • (No Source Provided)
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • (No Source Provided)
  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). Journal of Organic Chemistry.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.).
  • (No Source Provided)
  • (No Source Provided)
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2006).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Humora, M. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • (No Source Provided)
  • Sonogashira coupling. (n.d.). Wikipedia.
  • (No Source Provided)
  • An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. (n.d.). Sci-Hub.
  • Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • 2,4-Dichloro-5-nitropyrimidine 97 49845-33-2. (n.d.). Sigma-Aldrich.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • (No Source Provided)
  • (No Source Provided)
  • 2,4-Dichloro-5-nitropyrimidine. (n.d.). ChemScene.
  • (No Source Provided)

Sources

Application Notes and Protocols for the Biological Screening of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The compound 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a synthetic pyrimidine derivative with a unique substitution pattern that suggests potential for biological activity. The dichloropyrimidine core provides reactive sites for further chemical modification, while the ethylthiomethyl group at the 5-position may influence target binding and pharmacokinetic properties. Given the diverse activities of related pyrimidine analogs, a systematic and robust screening cascade is essential to elucidate the therapeutic potential of this novel compound. Pyrimidine derivatives have been shown to act as, among other things, kinase inhibitors, purine antagonists, and inhibitors of enzymes crucial for nucleotide biosynthesis.[3][4][5]

This document provides a comprehensive guide for the biological screening of this compound, designed to be a self-validating system for identifying and characterizing its biological effects. The protocols are structured in a tiered approach, from broad initial screens to in-depth mechanistic studies, enabling researchers to make data-driven decisions throughout the discovery process.

A Tiered Approach to Biological Screening

A hierarchical screening strategy is proposed to efficiently evaluate the biological activity of this compound. This approach, depicted below, begins with broad, high-throughput primary assays to identify potential areas of biological activity. Positive "hits" from these initial screens are then subjected to more specific secondary assays for confirmation and validation. Finally, compounds that demonstrate consistent activity are advanced to tertiary, in-depth studies to elucidate their mechanism of action.

Screening_Cascade Primary Primary Screening (High-Throughput Assays) Secondary Secondary Screening (Hit Confirmation & Validation) Primary->Secondary Initial Hits Inactive Inactive Primary->Inactive No Significant Activity Tertiary Tertiary Screening (Mechanism of Action Studies) Secondary->Tertiary Confirmed Hits Secondary->Inactive False Positives Active Active & Validated Hit Tertiary->Active

Figure 1: A tiered screening cascade for the biological evaluation of novel compounds.

Part 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to rapidly assess the compound's general cytotoxic and potential broad-spectrum antiviral and anticancer activities using high-throughput methods.[6][7]

In Vitro Cytotoxicity and Antiproliferative Activity

A fundamental first step is to determine the compound's effect on cell viability. This provides an initial indication of its potential as an anticancer agent and establishes a therapeutic window for other assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess both anticancer activity and general cytotoxicity.[2]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Recommendation
Compound Concentration Range 0.1 µM - 100 µM
Incubation Time 48 - 72 hours
Cell Lines MCF-7, A549, HepG2, MCF-10A
Controls Vehicle (DMSO), Positive (Doxorubicin)
Broad-Spectrum Antiviral Screening

Given that many pyrimidine derivatives exhibit antiviral properties, a primary screen against a panel of viruses is warranted.[1][8][9] A cytopathic effect (CPE) inhibition assay is a robust high-throughput method for this purpose.[10]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced death.

  • Viruses: A representative panel of RNA and DNA viruses (e.g., Influenza A virus, Human Coronavirus 229E, and an adenovirus) should be used.

  • Procedure:

    • Seed host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) in 96-well or 384-well plates.

    • Pre-treat the cells with various concentrations of the test compound for a short period.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Incubate the plates until CPE is observed in the virus control wells.

    • Cell viability is quantified using a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Parameter Recommendation
Compound Concentration Range 0.1 µM - 50 µM
Viruses Influenza A, Human Coronavirus 229E, Adenovirus
Host Cells MDCK, Vero E6, A549
Controls Cell control, Virus control, Positive control (e.g., Remdesivir)

Part 2: Secondary Screening - Hit Confirmation and Prioritization

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary assays for confirmation and further characterization. The goal is to eliminate false positives and prioritize the most promising candidates.

Orthogonal Assays for Anticancer Activity

To confirm the antiproliferative effects observed in the MTT assay, an orthogonal assay that measures a different cellular parameter should be employed.

Protocol 3: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cellular protein content, providing an alternative measure of cell number.[11]

  • Procedure: The experimental setup is similar to the MTT assay. After compound treatment, cells are fixed with trichloroacetic acid (TCA), stained with SRB dye, and the bound dye is solubilized. The absorbance is read at 510 nm.

  • Rationale: Confirmation with a mechanistically different assay increases confidence that the observed effect is a true biological activity and not an artifact of the primary assay chemistry.

Dose-Response and Selectivity Analysis

For confirmed hits, a more detailed dose-response analysis is performed to accurately determine the IC50 or EC50 values. The selectivity index (SI) should also be calculated.

Selectivity Index (SI) = CC50 / EC50

Where CC50 is the cytotoxic concentration in uninfected cells and EC50 is the effective antiviral concentration. A higher SI value indicates greater selectivity for the antiviral effect over host cell cytotoxicity.

Part 3: Tertiary Screening - Elucidating the Mechanism of Action

For validated hits, the focus shifts to understanding how the compound exerts its biological effects.

MOA_Workflow Validated_Hit Validated Hit Compound Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Validated_Hit->Target_ID Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Validated_Hit->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Validated_Hit->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Validated_Hit->Apoptosis Enzyme_Inhibition Biochemical Enzyme Inhibition Assays Target_ID->Enzyme_Inhibition MOA Elucidation of Mechanism of Action Pathway_Analysis->MOA Cell_Cycle->MOA Apoptosis->MOA Enzyme_Inhibition->MOA

Sources

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the strategic derivatization of 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the chemical reactivity of this pyrimidine core, focusing on regioselective modifications at the C2 and C4 positions, as well as transformations of the 5-[(ethylthio)methyl] side chain. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern reaction outcomes. Furthermore, this guide will delve into the rationale for SAR exploration, offering insights into how targeted modifications can elucidate key interactions with biological targets and ultimately lead to the development of novel therapeutic agents.

Introduction: The 2,4-Dichloropyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The 2,4-dichloropyrimidine scaffold, in particular, serves as a highly valuable starting material for the synthesis of diverse compound libraries. The two chlorine atoms at the C2 and C4 positions offer orthogonal handles for sequential and regioselective derivatization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The presence of the 5-[(ethylthio)methyl] substituent introduces an additional site for modification and can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives. This application note will provide a detailed roadmap for the systematic exploration of the chemical space around this promising scaffold.

Understanding the Reactivity of this compound

The key to successful derivatization lies in understanding the inherent reactivity of the starting material. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

In general, nucleophilic attack on 2,4-dichloropyrimidines preferentially occurs at the C4 position .[3] This preference is attributed to the greater electron deficiency at C4 compared to C2, a phenomenon that can be rationalized by resonance stabilization of the Meisenheimer intermediate. However, this selectivity is not absolute and can be influenced by several factors:

  • Nature of the Nucleophile: While most nucleophiles favor C4, certain reagents, such as tertiary amines, have been shown to exhibit a preference for the C2 position.[4]

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring can modulate the reactivity of the C2 and C4 positions.[3]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can also influence the regiochemical outcome of the reaction.

This tunable reactivity allows for the strategic and selective introduction of various functional groups at either the C2 or C4 position, a crucial aspect for comprehensive SAR studies.

Reactivity of the 5-[(ethylthio)methyl] Side Chain

The thioether linkage in the side chain presents another opportunity for chemical modification. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of this compound.

General Considerations
  • Starting Material: this compound can be sourced from commercial suppliers. Purity should be assessed by NMR and/or LC-MS before use.

  • Reagents and Solvents: All reagents should be of high purity and solvents should be anhydrous where specified.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Regioselective C4-Amination

This protocol describes the preferential substitution of the C4-chloro group with a primary or secondary amine.

Rationale: The C4 position is generally more reactive towards nucleophilic attack by amines. This protocol utilizes standard SNAr conditions to achieve high regioselectivity.

Workflow Diagram:

C4_Amination_Workflow Start This compound Reaction Heat (e.g., 80-120 °C) Start->Reaction Amine Primary or Secondary Amine (1.1 eq) Amine->Reaction Base DIPEA or Et3N (2.0 eq) Base->Reaction Solvent NMP or DMF Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-2-chloro-5-[(ethylthio)methyl]pyrimidine Purification->Product C2_Amination_Workflow Start This compound Reaction Heat (e.g., 100-140 °C, Sealed Tube) Start->Reaction Tertiary_Amine Tertiary Amine (e.g., Triethylamine, excess) Tertiary_Amine->Reaction Solvent Acetonitrile or Dioxane Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-4-chloro-5-[(ethylthio)methyl]pyrimidine Purification->Product Suzuki_Coupling_Workflow Start This compound Reaction Heat (Conventional or Microwave) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid (1.2 eq) Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ (0.05 eq) Catalyst->Reaction Base Na₂CO₃ or K₂CO₃ (2.0 eq) Base->Reaction Solvent Dioxane/H₂O or Toluene/EtOH/H₂O Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-2-chloro-5-[(ethylthio)methyl]pyrimidine Purification->Product SAR_Strategy cluster_C4 C4 Derivatization cluster_C2 C2 Derivatization cluster_SideChain Side Chain Modification Start This compound C4_Amine Amines (Aliphatic, Aromatic, Heterocyclic) Start->C4_Amine Protocol 1 C4_Aryl Aryl/Heteroaryl Groups (Suzuki Coupling) Start->C4_Aryl Protocol 3 C4_Alkoxy Alkoxides Start->C4_Alkoxy S_NAr C2_Aryl Aryl/Heteroaryl Groups (Suzuki Coupling on C4-substituted intermediate) C4_Amine->C2_Aryl Sequential Suzuki SideChain_Oxidation Oxidation (Sulfoxide, Sulfone) C4_Amine->SideChain_Oxidation Protocol 4 SideChain_Analogs Vary Alkyl Group (e.g., methyl, propyl) C4_Amine->SideChain_Analogs Analog Synthesis C2_Amine Amines (via C4-substituted intermediate) C4_Aryl->C2_Amine Sequential Amination C4_Aryl->SideChain_Oxidation Protocol 4 C4_Aryl->SideChain_Analogs Analog Synthesis C2_Amine->SideChain_Oxidation Protocol 4 C2_Amine->SideChain_Analogs Analog Synthesis C2_Aryl->SideChain_Oxidation Protocol 4 C2_Aryl->SideChain_Analogs Analog Synthesis Biological_Testing Biological Activity & Property Assessment SideChain_Oxidation->Biological_Testing SideChain_Analogs->Biological_Testing SAR_Analysis SAR Analysis & Iterative Design Biological_Testing->SAR_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, while straightforward in principle, involves reactive intermediates and requires careful control of conditions to minimize side-product formation.

This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in the fundamental principles of heterocyclic chemistry to not only offer solutions but also to explain the causality behind them.

Overall Synthetic Workflow

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available or readily synthesized 5-(hydroxymethyl)uracil. The overall strategy involves a robust chlorination followed by a selective nucleophilic substitution.

Synthetic_Workflow cluster_0 Step 1: Exhaustive Chlorination cluster_1 Step 2: Nucleophilic Substitution A 5-(Hydroxymethyl)uracil B 2,4-Dichloro-5-(chloromethyl)pyrimidine A->B  POCl₃, Catalyst (e.g., DMF)  Heat (Reflux) C Sodium Ethanethiolate (NaSEt) D This compound C->D  Aprotic Solvent (e.g., THF, DMF)  Controlled Temperature B_ref 2,4-Dichloro-5-(chloromethyl)pyrimidine B_ref->D  Aprotic Solvent (e.g., THF, DMF)  Controlled Temperature

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Key Intermediate)

This initial step is often the most challenging. It requires the conversion of the stable, aromatic uracil ring into a highly reactive dichloropyrimidine, along with the chlorination of the primary alcohol on the 5-methyl substituent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is phosphorus oxychloride (POCl₃) used for the chlorination?

A1: Phosphorus oxychloride serves a dual purpose. First, it is a powerful dehydrating and chlorinating agent capable of converting the tautomeric keto-enol form of the uracil ring (a cyclic amide) into the corresponding dichloro-aromatic system. Second, it effectively converts the primary hydroxyl group of the 5-hydroxymethyl substituent into a chloromethyl group, likely via the formation of a dichlorophosphate ester intermediate. While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ is particularly effective for the exhaustive chlorination of hydroxypyrimidines.[1]

Q2: What is the role of a catalyst like N,N-dimethylformamide (DMF) or other tertiary amines in this reaction?

A2: The addition of a catalytic amount of DMF or an amine base like N,N-dimethylaniline is crucial for activating the POCl₃. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent (a chloroiminium salt). This reagent is much more reactive than POCl₃ alone and facilitates the attack on the carbonyl oxygens of the uracil ring, accelerating the chlorination process significantly.[2] Using a base can also neutralize the HCl generated during the reaction.

Q3: Can I use 5-methyluracil (thymine) instead of 5-(hydroxymethyl)uracil?

A3: No, this is not a direct route. Standard chlorination with POCl₃ will convert 5-methyluracil into 2,4-dichloro-5-methylpyrimidine. The methyl group is generally unreactive under these conditions. To arrive at the desired chloromethyl intermediate, you would need to perform a subsequent free-radical chlorination on the methyl group, which is a less controlled and often lower-yielding process. Starting with 5-(hydroxymethyl)uracil is the more efficient and reliable pathway.

Experimental Protocol: Chlorination of 5-(Hydroxymethyl)uracil

Disclaimer: This is a representative protocol. All work with POCl₃ must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 5-(hydroxymethyl)uracil (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask via the dropping funnel. The large excess of POCl₃ also serves as the solvent.

  • Catalyst: Slowly add N,N-dimethylformamide (DMF, 0.2-0.5 eq.) to the stirred suspension. The addition is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC by carefully quenching a small aliquot.

  • Work-up (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in an efficient fume hood.

    • Once the quench is complete, neutralize the acidic aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-(chloromethyl)pyrimidine.

Troubleshooting Guide: Chlorination Step
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction time or temperature. 2. Inactive POCl₃ (hydrolyzed by atmospheric moisture). 3. Insufficient catalyst.1. Ensure the reaction is at a full reflux. Extend the reaction time and monitor by HPLC. 2. Use a fresh bottle of POCl₃. Ensure all glassware is rigorously dried. 3. Increase the amount of DMF catalyst slightly (e.g., to 0.5 eq.).
Formation of Dark Tar 1. Reaction temperature is too high or heating is too rapid. 2. Presence of impurities in the starting material.1. Control the heating rate. Ensure the final reflux temperature does not significantly exceed 110 °C. 2. Recrystallize the 5-(hydroxymethyl)uracil starting material before use.
Incomplete Chlorination of Hydroxymethyl Group The hydroxymethyl group is less reactive than the ring carbonyls.1. Ensure a sufficient excess of POCl₃ is used (at least 5 equivalents). 2. Adding phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture.[3]
Product Decomposes During Work-up The product is unstable in highly acidic or basic conditions for prolonged periods.1. Keep the aqueous solution cold during quenching and neutralization. 2. Perform the extraction step promptly after neutralization.

Part 2: Nucleophilic Substitution with Ethanethiolate

This step involves the displacement of the chloride from the highly reactive chloromethyl group via an SN2 mechanism. While this reaction is generally efficient, the presence of two additional electrophilic sites on the pyrimidine ring (C2 and C4) can lead to side products if conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is most reactive on the intermediate?

A1: The chlorine on the 5-chloromethyl group is by far the most reactive towards nucleophilic substitution. It is a benzylic-type halide, making it highly susceptible to SN2 attack. The two chlorine atoms on the pyrimidine ring are attached to sp²-hybridized carbons and react via a nucleophilic aromatic substitution (SNAr) mechanism, which is significantly slower under the mild conditions required for the SN2 reaction.

Q2: What is the order of reactivity for the chloro groups on the pyrimidine ring (C2 vs. C4)?

A2: For most nucleophiles, the C4 position is more reactive than the C2 position in SNAr reactions on 2,4-dichloropyrimidines.[4][5] This is due to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. Therefore, if a side reaction occurs, the formation of 2-chloro-4-ethylthio-5-[(ethylthio)methyl]pyrimidine is more likely than the C2-substituted isomer.

Q3: Why is it important to control the temperature?

A3: Temperature control is critical for selectivity. The desired SN2 reaction on the chloromethyl group is typically fast, even at low temperatures (0 °C to room temperature). The undesired SNAr reactions on the ring generally require more energy (i.e., higher temperatures). Running the reaction at or below room temperature maximizes the yield of the desired product and minimizes the formation of over-alkylated byproducts.

Experimental Protocol: Thioether Formation
  • Thiolate Preparation: In a flame-dried flask under nitrogen, dissolve sodium ethanethiolate (1.0-1.1 eq.) in a dry, aprotic solvent like THF or DMF. Alternatively, generate it in situ by adding ethanethiol (1.0 eq.) to a suspension of a base like sodium hydride (NaH, 1.0 eq.) in THF at 0 °C.

  • Substrate Addition: Cool the thiolate solution to 0 °C. Dissolve the crude 2,4-dichloro-5-(chloromethyl)pyrimidine (1.0 eq.) in a minimal amount of the same dry solvent and add it dropwise to the thiolate solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate or ether.

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is often an oil. Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide: Nucleophilic Substitution Step

Troubleshooting_Substitution cluster_TLC TLC/HPLC Analysis Start Low Yield or Impure Product TLC_Analysis What does the crude reaction mixture show? Start->TLC_Analysis SM_Present Problem: Incomplete Reaction TLC_Analysis->SM_Present Significant Starting Material Remains Multi_Spots Problem: SₙAr Side Products TLC_Analysis->Multi_Spots Multiple New Spots (Lower Rf than product) High_Rf_Spot Problem: Disulfide Formation TLC_Analysis->High_Rf_Spot New Spot with Higher Rf Sol_SM 1. Inactive thiolate: Ensure base and     thiol are fresh. Use NaH for in situ     generation. 2. Insufficient time: Allow reaction to     stir longer at room temp. SM_Present->Sol_SM Solution Sol_Multi 1. Temperature too high: Run the reaction     strictly at 0°C. 2. Excess thiolate: Use max 1.05 eq.     of the nucleophile. Multi_Spots->Sol_Multi Solution Sol_High_Rf 1. Oxygen exposure: Ensure the reaction     is run under a strict inert (N₂ or Ar)     atmosphere to prevent oxidation of     thiolate to diethyl disulfide. High_Rf_Spot->Sol_High_Rf Solution

Caption: Troubleshooting flowchart for the substitution step.

Summary of Optimized Reaction Parameters

The following table provides a starting point for optimizing the synthesis. Yields are highly dependent on the scale and purity of reagents.

Parameter Step 1: Chlorination Step 2: Substitution Rationale / Key Insight
Solvent Neat POCl₃Anhydrous THF or DMFExcess POCl₃ drives the reaction; aprotic solvents are essential for the thiolate nucleophile.
Temperature 105-110 °C (Reflux)0 °C to Room Temp.High temp is needed for chlorination; low temp ensures selectivity in the SN2 step.
Stoichiometry POCl₃: 5-10 eq. Catalyst: 0.2-0.5 eq.NaSEt: 1.05 eq.A large excess of POCl₃ is standard. A slight excess of thiolate ensures full conversion of the intermediate.
Reaction Time 4-8 hours1-3 hoursChlorination is slow; the SN2 substitution is typically rapid.
Typical Yield 60-80% (crude)70-90% (after purification)The chlorination step is often lower yielding due to the harsh conditions and work-up.

References

  • Jana, S., & De, A. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science. Available at: [Link]

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Sun, Q., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank. Available at: [Link]

  • Dudley, J. R., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Gholipour, B., & Veisi, H. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

  • Google Patents. (2019). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. CN110903250B.
  • Google Patents. (2009). Preparation of 2, 4-dichloro-5-methoxy pyrimidine. CN101486684B.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]

  • Singh, R., et al. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Available at: [Link]

  • CompuSyn. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of side products.

Introduction

The synthesis of this compound typically involves the chlorination of a 5-[(ethylthio)methyl]uracil or a related dihydroxy-pyrimidine precursor. The most common method employs phosphorus oxychloride (POCl₃), often with a tertiary amine base as a catalyst.[1] While effective, this reaction can be prone to the formation of several side products that can complicate purification and compromise the yield and quality of the final product. Understanding the origin of these impurities is the first step toward effective process control and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is the result of incomplete chlorination. This leads to the formation of monochloro-hydroxy-pyrimidines. Depending on the reaction conditions, you may see either 2-chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine or 4-chloro-2-hydroxy-5-[(ethylthio)methyl]pyrimidine. The reactivity of the 4-position of the pyrimidine ring is generally higher than the 2-position, making the 2-chloro-4-hydroxy isomer a common impurity if the reaction is not driven to completion.[2]

Q2: Can the ethylthio group react with the chlorinating agent (POCl₃)?

A2: While thioethers can be oxidized, under the standard anhydrous conditions used for chlorination with POCl₃, the ethylthio group is generally stable. However, if water is present, POCl₃ can hydrolyze to form phosphoric acid and HCl, which could potentially lead to side reactions. Additionally, some sources suggest that aggressive heating in the presence of POCl₃ and H₂O₂ can lead to the oxidation of thiols to disulfides.[3] Therefore, maintaining anhydrous conditions is critical.

Q3: I am observing a dark-colored reaction mixture. Is this normal?

A3: The chlorination of pyrimidines with POCl₃ can often result in dark-colored mixtures, especially at elevated temperatures. This is typically due to the formation of various polymeric byproducts and decomposition products. While a change in color is expected, an excessively dark or tar-like mixture may indicate more significant decomposition, potentially caused by too high a temperature or a prolonged reaction time.

Q4: What is the role of the tertiary amine (e.g., N,N-dimethylaniline or triethylamine) in the reaction?

A4: Tertiary amines act as catalysts in the chlorination reaction. They activate the dihydroxypyrimidine substrate by forming a more reactive intermediate, which is then more readily chlorinated by POCl₃.[4] The choice of amine and its stoichiometry can influence the reaction rate and impurity profile.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. - Increase reaction time/temperature: If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. - Check reagent stoichiometry: Ensure that a sufficient excess of POCl₃ is used.
Product Decomposition - Control temperature: Avoid excessive heating, which can lead to the formation of tars and other decomposition products. - Minimize reaction time: Once the reaction is complete (as determined by in-process controls), proceed with the workup promptly.
Inefficient Workup - Quenching: The quenching of excess POCl₃ is highly exothermic. Perform this step slowly and at a low temperature to avoid degradation of the product. - Extraction: Ensure the pH of the aqueous phase is appropriate for efficient extraction of the product into the organic solvent.
Problem 2: Unexpected Peaks in HPLC/GC-MS Analysis
Potential Impurity Probable Cause Identification & Confirmation Mitigation Strategy
Monochloro-hydroxy-pyrimidines Incomplete chlorinationLook for peaks with a higher polarity than the product in HPLC. The mass spectrum will show a molecular ion corresponding to the replacement of one chlorine with a hydroxyl group.Increase reaction time, temperature, or the amount of POCl₃. Ensure the catalyst (if used) is active and present in the correct amount.
Starting Dihydroxypyrimidine Incomplete reactionA peak matching the retention time and mass spectrum of the starting material.See "Incomplete Reaction" under Problem 1.
Polymeric Byproducts Excessive temperature or reaction timeBroad, poorly resolved peaks in the HPLC chromatogram, often at the baseline.Maintain strict temperature control and monitor the reaction to avoid unnecessarily long reaction times.
Oxidized Side Products (e.g., sulfoxide) Presence of oxidizing agents (e.g., from residual water reacting with POCl₃)Mass spectral data will show an increase of 16 amu (atomic mass units) corresponding to the addition of an oxygen atom.Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Analytical Methods

Accurate identification of side products is crucial for effective troubleshooting. Below are general protocols for the analysis of the reaction mixture.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength around 220-254 nm is generally effective for pyrimidine derivatives.

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture, extract it with a suitable organic solvent, and dilute it for injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is often used.

  • Injection: Use a split or splitless injection depending on the concentration of the sample.

  • Mass Spectrometry: Electron ionization (EI) will provide fragmentation patterns that can be used to identify the structures of the main product and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the pure product should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group, and a singlet for the pyrimidine proton. Impurities will introduce additional, often complex, signals.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, which is useful for confirming the structure and identifying impurities.

Visualizing Reaction Pathways

Main Synthesis Pathway

The desired reaction proceeds through the chlorination of the dihydroxy precursor.

G Start 5-[(ethylthio)methyl]uracil Product This compound Start->Product POCl₃, Catalyst (e.g., N,N-dimethylaniline)

Caption: Main synthesis route to the target molecule.

Formation of a Major Side Product

Incomplete chlorination is a common pitfall, leading to monochloro-hydroxy byproducts.

G Start 5-[(ethylthio)methyl]uracil Intermediate Monochloro-hydroxy-pyrimidine Start->Intermediate POCl₃ (Insufficient) Product This compound Intermediate->Product POCl₃ SideProduct Monochloro-hydroxy Side Product Intermediate->SideProduct Incomplete Reaction

Caption: Pathway showing formation of monochloro impurity.

Troubleshooting Workflow

A logical approach to diagnosing issues in the synthesis.

G Start Reaction Complete? LowYield Low Yield Start->LowYield No Impure Impure Product Start->Impure Yes, but... Success High Yield & Purity Start->Success Yes CheckConditions Check Temp, Time, Stoichiometry LowYield->CheckConditions AnalyzeImpurity Analyze by HPLC/MS Impure->AnalyzeImpurity

Caption: A simple troubleshooting decision tree.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed.
  • 2,4-Dichloropyrimidine. PubChem.
  • 5,6- dichloropyrimidine -2,4- diamine (minoxidil impurity). Hengyuan Fine Chemical.
  • Phosphorus Oxychloride Promoted Hydrogen Peroxide for Selective Oxidation of Thiols to Disulfides.
  • 2,4-Dichloropyrimidine.
  • Synthesis of chlorinated pyrimidines.
  • POCl3 for Dehydr
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water.
  • Ethers, Epoxides, Thiols. Chemistry LibreTexts.
  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry.
  • Process for the preparation of chloropyrimidines.
  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS.
  • The Structure and Reactivity of Phosphorus Pentachloride.
  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz

Sources

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization of this critical heterocyclic scaffold. Pyrimidine cores are ubiquitous in pharmaceuticals and biologically active molecules, making precise control over their synthesis paramount.[1]

One of the most common challenges encountered is controlling substitution at the C2 versus the C4 position. While reactions typically favor the C4 position, achieving C2 selectivity—or even high C4 selectivity without contamination from the C2 isomer—requires a nuanced understanding of the underlying reaction mechanisms and conditions.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the causal reasoning behind them to empower you to overcome these synthetic hurdles.

Core Principles: Understanding Reactivity at C2 vs. C4

The regiochemical outcome of reactions on 2,4-dichloropyrimidine is a delicate balance between electronic and steric factors, which are further influenced by the specific reaction type (e.g., Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling).

Inherent Electronic Preference: In the majority of cases, the C4 position is intrinsically more reactive than the C2 position.[1][2][3] This preference is attributed to two primary factors:

  • Intermediate Stability (SNAr): During a Nucleophilic Aromatic Substitution (SNAr) reaction, the nucleophile attacks the carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Attack at C4 allows for more effective delocalization of the negative charge onto the N1 nitrogen atom, resulting in a more stable intermediate compared to attack at C2.[4]

  • Orbital Effects: Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon than at C2.[3] This makes C4 the more electrophilic site and thus more susceptible to nucleophilic attack. For palladium-catalyzed cross-coupling reactions, this translates to a favored oxidative addition of the palladium catalyst into the C4–Cl bond.[1][5]

This inherent preference establishes the baseline for reactivity, which we must then learn to either enhance or override with specific experimental conditions.

Caption: Inherent reactivity of 2,4-dichloropyrimidine.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments in a practical, Q&A format.

Question 1: My SNAr amination is yielding a mixture of C4 and C2 isomers, making purification difficult. How can I improve C4 selectivity?

Answer: This is a classic challenge, as the inherent C4 preference is often moderate, leading to mixtures with many common nucleophiles.[6] Achieving high C4 selectivity requires optimizing conditions to favor the kinetically preferred pathway and suppress the competing C2 substitution.

Causality: The C4 position's higher reactivity is the default, but at elevated temperatures or with highly reactive nucleophiles, the energy barrier for C2 substitution can also be overcome, leading to mixtures. The key is to use conditions that exploit the subtle energy difference between the two pathways.

Actionable Solutions:

  • Lower the Reaction Temperature: This is the most straightforward approach. By reducing the thermal energy in the system, you increase the likelihood that the reaction will proceed only via the lower-energy pathway (C4 attack). Start at room temperature or even 0 °C and allow the reaction to proceed for a longer duration.

  • Control Stoichiometry: Use of a slight excess of the dichloropyrimidine substrate relative to the amine can sometimes help consume the nucleophile before significant C2 substitution occurs, though this is less common.

  • Solvent Choice: Polar aprotic solvents like THF, Dioxane, or DMF are standard. However, for certain substrates, a less polar solvent like toluene may slow the overall reaction rate, potentially increasing selectivity. Experimenting with solvent systems is recommended.

  • Base Selection: The choice of base can influence the nucleophilicity of your amine. A bulky, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often a good choice. For less reactive amines, a stronger base like K₂CO₃ or Cs₂CO₃ may be needed, but be aware that stronger basicity can sometimes reduce selectivity.

  • For Arylamines: Reactions with aromatic amines often show good C4 selectivity without the need for a catalyst.[6]

  • For Aliphatic Amines: A highly regioselective palladium-catalyzed amination protocol has been developed for 6-aryl-2,4-dichloropyrimidines using LiHMDS as the base, which strongly favors the C4 isomer.[6]

Question 2: I need to synthesize the C2-substituted product via SNAr, but I'm consistently getting the C4 isomer. How can I reverse the "normal" selectivity?

Answer: Overcoming the intrinsic C4 preference to achieve C2 substitution is a significant challenge that requires a specific, often counterintuitive, strategy. Standard SNAr conditions will almost always fail.

Causality: To force the reaction to the C2 position, you must introduce a new factor that either sterically blocks the C4 position or creates a unique electronic interaction that favors C2 attack.

Actionable Solutions:

  • Utilize Tertiary Amine Nucleophiles: A powerful strategy for achieving C2-amination involves using a tertiary amine (e.g., triethylamine) as the nucleophile, particularly on pyrimidines with an electron-withdrawing group at C5.[7][8] The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation to yield a product that formally corresponds to substitution with a secondary amine.[7]

  • Introduce a Bulky C5-Substituent: While not always synthetically feasible, the presence of a large group at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting substitution at C2.[5]

  • Strategic Use of a Temporary C4-Blocking Group: If your synthetic route allows, you can first react the C4 position with a nucleophile that can be easily removed later. A common strategy involves using a thiol (like methyl mercaptan) to form a C4-thiomethyl ether. After C2 functionalization, the thiomethyl group can be oxidized to a sulfone (a good leaving group) and displaced by another nucleophile.[9]

Question 3: My palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) defaults to C4-substitution. How do I achieve C2-selectivity?

Answer: Similar to SNAr, palladium-catalyzed cross-couplings of unsubstituted 2,4-dichloropyrimidine overwhelmingly favor the C4 position due to the faster rate of oxidative addition at the C4–Cl bond.[1][5] Inverting this selectivity has been a long-standing challenge, but recent advances have provided a solution, particularly for C-S coupling.[1][2]

Causality: The selectivity is controlled by the interaction of the palladium catalyst with the pyrimidine ring. To achieve C2 selectivity, the catalyst system must be engineered to override the electronic preference for C4. This is typically accomplished through the choice of ligand.

Actionable Solutions:

  • C2-Selective C-S Coupling: Groundbreaking work has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling with thiols.[2] This method stands in stark contrast to thousands of previously reported C4-selective couplings. The exact mechanism is complex, but the steric bulk of the NHC ligand is critical for directing the catalyst to the C2 position.

  • Ligand Screening is Crucial: For other cross-coupling reactions (C-N, C-C), achieving C2 selectivity remains difficult and is not generally solved. If C2 coupling is essential, a systematic screening of palladium sources and a diverse set of ligands (both phosphine-based and NHC-based) is the most logical, albeit labor-intensive, approach.

G start Poor Regioselectivity Observed reaction_type What is the reaction type? start->reaction_type snar SNAr reaction_type->snar SNAr coupling Pd Cross-Coupling reaction_type->coupling Cross-Coupling snar_goal Desired Isomer? snar->snar_goal coupling_goal Desired Isomer? coupling->coupling_goal c4_snar Target: C4 snar_goal->c4_snar C4 c2_snar Target: C2 snar_goal->c2_snar C2 c4_snar_sol 1. Lower Temperature 2. Screen Solvents/Bases 3. Check Nucleophile Reactivity c4_snar->c4_snar_sol c2_snar_sol 1. Use Tertiary Amine Nucleophile (for C5-EWG substrates) 2. Introduce Steric Bulk at C5 c2_snar->c2_snar_sol c4_coupling Target: C4 coupling_goal->c4_coupling C4 c2_coupling Target: C2 coupling_goal->c2_coupling C2 c4_coupling_sol Standard conditions are a good starting point. c4_coupling->c4_coupling_sol c2_coupling_sol 1. For C-S Coupling: Use Pd with bulky NHC ligand. 2. For others: Extensive ligand screening is required. c2_coupling->c2_coupling_sol

Caption: Troubleshooting workflow for poor regioselectivity.

Question 4: The regioselectivity changes dramatically when I have other substituents on the pyrimidine ring. Why does this happen?

Answer: You are observing a critical aspect of pyrimidine chemistry. The electronic nature of other substituents on the ring can either reinforce or counteract the inherent C4>C2 reactivity trend.[10][11]

Causality: Substituents modulate the electron density of the entire ring, affecting the electrophilicity of the C2 and C4 positions differently.

Actionable Analysis:

  • Electron-Withdrawing Groups (EWGs) at C5/C6: An EWG (e.g., -NO₂, -CN, -CF₃) will generally increase the overall reactivity of the ring toward nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

    • An EWG at C5 strongly enhances the preference for C4 substitution in reactions with typical nucleophiles.[7]

  • Electron-Donating Groups (EDGs) at C6: An EDG (e.g., -OR, -NR₂) at the C6 position can reverse the normal selectivity, leading to preferential SNAr reactions at the C2 position .[10] This is because the EDG can donate electron density more effectively to the C4 position (para), making it less electrophilic and thus less reactive compared to the C2 position.

Therefore, it is crucial to analyze the specific electronic properties of your substituted pyrimidine rather than assuming the reactivity pattern of the parent 2,4-dichloro system.[11]

Data Summary: Guiding Reaction Conditions

Desired OutcomeReaction TypeKey StrategyReagents & ConditionsExpected Selectivity
C4-Substitution SNAr (Amination)Exploit inherent preferenceAmine, DIPEA, THF, 0 °C to RTGood to Excellent
C4-Substitution Suzuki CouplingExploit inherent preferenceBoronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °CExcellent
C2-Substitution SNAr (Amination)Reverse selectivityTertiary Amine (e.g., Et₃N), on C5-EWG substrateExcellent C2
C2-Substitution C-S CouplingLigand-directed reversalThiol, Pd precatalyst with bulky NHC ligandExcellent C2

Key Experimental Protocols

Protocol 1: General Procedure for Highly C4-Selective SNAr Amination

This protocol is a robust starting point for achieving C4-selective amination with primary or secondary amines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate vial, dissolve the amine and DIPEA in a small amount of anhydrous THF.

  • Add the amine/DIPEA solution dropwise to the stirred dichloropyrimidine solution at 0 °C over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure 4-amino-2-chloropyrimidine product.

Protocol 2: C2-Selective C-S Cross-Coupling (Conceptual, based on literature[2])

This protocol outlines the key components for achieving the challenging C2-thiolation, based on published findings. Note: Specific NHC-Pd precatalysts and conditions may vary and should be referenced from the primary literature.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Thiol (1.2 eq)

  • Bulky NHC-Palladium(II) Precatalyst (e.g., IPr-Pd-allyl chloride, 2-5 mol%)

  • Strong base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon is preferred), add the NHC-Pd(II) precatalyst, the base, and 2,4-dichloropyrimidine.

  • Add anhydrous, degassed solvent via cannula.

  • Add the thiol via syringe and begin stirring at room temperature.

  • Heat the reaction mixture to the temperature specified in the relevant literature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction may be sensitive to air and moisture.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by flash column chromatography to isolate the 2-thio-4-chloropyrimidine product.

References

  • B. J. L. R. et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Neufeldt, S. R. et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Manuscript. Available at: [Link]

  • Hart, D. W. et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Gierczyk, B. et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Boga, S. et al. (2012). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Chemexper. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Chemexper. Available at: [Link]

  • orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate your experiments successfully.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation typically involves the chlorination of a 5-substituted uracil derivative. The most common and industrially scalable method is the reaction of the corresponding 2,4-dihydroxypyrimidine (the keto-enol tautomer of a uracil) with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃).

The general synthetic pathway can be visualized as a two-step process starting from 5-(hydroxymethyl)uracil, a commercially available starting material.

Caption: General synthetic route to the target compound.

This guide will focus on the critical chlorination step, as it is often the most challenging and requires careful optimization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the chlorination of 5-[(ethylthio)methyl]uracil.

Q1: My chlorination reaction is incomplete, and I observe significant amounts of starting material even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue in the chlorination of uracil derivatives. Several factors can contribute to this problem.

Causality and Explanation: The chlorination of the 2,4-dihydroxy positions of the pyrimidine ring is an electrophilic substitution reaction. The reactivity of the starting material can be influenced by its solubility in the reaction medium (neat POCl₃ or a high-boiling solvent) and the effectiveness of the catalyst.

Troubleshooting Steps:

  • Catalyst Choice and Amount:

    • N,N-Dimethylformamide (DMF): DMF is a common catalyst that forms the Vilsmeier reagent in situ with POCl₃, which is a more potent chlorinating agent. If you are not using a catalyst, adding 0.1 to 0.5 molar equivalents of DMF can significantly accelerate the reaction.[1]

    • Tertiary Amines: Bases like N,N-dimethylaniline or triethylamine can also be used.[2][3] They act as acid scavengers and can facilitate the reaction. However, be aware that they can sometimes lead to side products if the reaction temperature is too high or if they are used in large excess.[4]

  • Reaction Temperature:

    • Ensure the reaction is heated to a sufficiently high temperature. Typically, refluxing in neat phosphorus oxychloride (b.p. ~107 °C) is required.[2][5] If you are using a co-solvent, ensure the temperature is high enough to drive the reaction to completion.

  • Reaction Time:

    • While prolonged reaction times are sometimes necessary, monitor the reaction progress by TLC or HPLC every 2-4 hours.[1][6] If the reaction stalls, increasing the temperature or adding more catalyst is often more effective than simply extending the reaction time.

  • Purity of Starting Material:

    • Ensure your 5-[(ethylthio)methyl]uracil is dry. The presence of water will consume the POCl₃ and can hinder the reaction.

Experimental Protocol: Enhanced Chlorination

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dry starting material (5-[(ethylthio)methyl]uracil) under vacuum. prep2 Set up a reaction flask with a reflux condenser and a drying tube. prep1->prep2 react1 Charge the flask with starting material and POCl₃ (5-10 equivalents). react2 Slowly add DMF (0.2 equivalents) or N,N-dimethylaniline (1.5 equivalents) with stirring. react1->react2 react3 Heat the mixture to reflux (100-110 °C). react2->react3 react4 Monitor reaction progress by TLC/HPLC. react3->react4 work1 Cool the reaction mixture to room temperature. work2 Slowly quench by pouring onto crushed ice. work1->work2 work3 Extract with an organic solvent (e.g., Dichloromethane). work2->work3 work4 Wash the organic layer with saturated NaHCO₃ solution and brine. work3->work4 work5 Dry over anhydrous MgSO₄, filter, and concentrate. work4->work5

Caption: Optimized workflow for the chlorination step.

Q2: I am observing the formation of a dark, tarry substance during the reaction or work-up. What is causing this and how can it be prevented?

A2: The formation of dark-colored impurities or tars is indicative of product decomposition or side reactions.

Causality and Explanation: 2,4-Dichloropyrimidines can be sensitive to high temperatures and acidic conditions, especially during work-up.[4] The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring makes the 5-position substituent potentially labile under harsh conditions.

Troubleshooting Steps:

  • Control Reaction Temperature and Time:

    • Avoid unnecessarily high temperatures or prolonged heating. Once the reaction is complete (as determined by monitoring), proceed to the work-up.

  • Careful Work-up Procedure:

    • The quenching of excess POCl₃ with water is highly exothermic. Pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring helps to dissipate the heat and keep the temperature low.[7]

    • Neutralize the acidic aqueous solution promptly but carefully with a base like sodium bicarbonate or sodium carbonate.[5] Prolonged exposure to the acidic conditions generated during quenching can lead to decomposition.

  • Purification of the Crude Product:

    • If the crude product is dark, consider passing it through a short plug of silica gel or treating it with activated carbon to remove colored impurities before final purification.[1]

Q3: My final product yield is low after purification. Where am I losing my product and how can I improve the recovery?

A3: Low yield can result from incomplete reaction, product decomposition, or losses during the work-up and purification stages.

Causality and Explanation: Losses can occur at multiple stages. During work-up, the product might have some solubility in the aqueous phase, especially if the pH is not optimal. During purification, such as distillation, the product might decompose if heated for too long or at too high a temperature.

Troubleshooting Steps:

  • Optimize Extraction:

    • Ensure the aqueous layer is thoroughly extracted. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[2]

    • Check the pH of the aqueous layer after neutralization. A pH of 7-8 is generally optimal for extracting the dichloropyrimidine product.[7]

  • Purification Method:

    • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[6] However, determine the appropriate pressure and temperature to avoid thermal decomposition.

    • Column Chromatography: For non-volatile products or to separate closely related impurities, column chromatography on silica gel is a good option. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to elute the product.

Table 1: Comparison of Chlorinating Conditions for Uracil Derivatives

Starting MaterialChlorinating AgentCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
5-FluorouracilPOCl₃N,N-Dimethylaniline114292.2[3]
5-NitouracilPOCl₃DMF110 (Reflux)-80[1]
2,4-Dihydroxy-5-methoxypyrimidinePOCl₃Alkaline SubstanceReflux->90[8]
5-HydroxymethyluracilPOCl₃-Reflux5-[9]

This table illustrates that high yields are achievable with careful selection of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q: What is the role of 5-(hydroxymethyl)uracil in this synthesis? A: 5-(Hydroxymethyl)uracil is a common and often cost-effective starting material for introducing a functionalized one-carbon unit at the 5-position of the pyrimidine ring.[9][10] It can be readily converted to the 5-[(ethylthio)methyl] derivative before the chlorination step. It is also a known product of oxidative DNA damage.[11][12]

Q: Can I use other chlorinating agents besides POCl₃? A: While phosphorus oxychloride is the most common and effective chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in the presence of DMF can also be used for related transformations, though they may require different reaction conditions.[13] For the conversion of dihydroxypyrimidines to dichloropyrimidines, POCl₃ is generally the reagent of choice due to its reliability and high efficiency.

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material (more polar) and the product (less polar), for example, 30-50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6][13]

Q: What are the safety precautions I should take when working with phosphorus oxychloride? A: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles). Ensure all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice slowly and cautiously to control the exothermic reaction.

References

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google P
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. ([Link])

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. ([Link])

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. ([Link])

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed. ([Link])

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
  • 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing). ([Link])

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
  • Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed. ([Link])

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. ([Link])

  • 5-ALKOXYMETHYGl-HYDROXYALKYLURACILS WITH POTENTIAL. ([Link])

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ([Link])

  • Optimization of reaction conditions | Download Table - ResearchGate. ([Link])

  • Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed. ([Link])

  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a - ResearchGate. ([Link])

  • Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency - MDPI. ([Link])

Sources

Navigating the Stability of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile heterocyclic compound, particularly concerning its stability under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around the reactivity of the dichloropyrimidine core and the potential lability of the C-S bond in the ethylthiomethyl substituent. The two chlorine atoms on the pyrimidine ring are activating groups, making the ring susceptible to nucleophilic substitution, including hydrolysis under both acidic and basic conditions.[1][2] The thioether linkage might also be susceptible to oxidation or cleavage under certain stress conditions.

Q2: How does the pyrimidine ring's structure influence its stability?

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes it prone to nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] This inherent reactivity is the primary driver of its potential degradation in aqueous acidic or basic solutions, where water or hydroxide ions can act as nucleophiles.

Q3: What degradation products can I expect under acidic or basic stress?

While specific degradation studies on this compound are not extensively published, based on the known reactivity of 2,4-dichloropyrimidines, we can anticipate the following degradation pathways:

  • Hydrolysis: Stepwise replacement of the chlorine atoms with hydroxyl groups. This would likely occur preferentially at the C4 position to yield 2-chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine, followed by hydrolysis at the C2 position to give the corresponding 2,4-dihydroxy derivative (which may exist in its tautomeric uracil form).[1][3]

  • Thioether Cleavage: While generally more stable, the ethylthiomethyl group could potentially undergo cleavage under harsh acidic or oxidative conditions, although this is likely a secondary degradation pathway compared to the hydrolysis of the chloro groups.

Q4: My assay shows a rapid loss of the parent compound in a basic solution. What is happening and how can I mitigate this?

Rapid degradation in a basic solution is likely due to alkaline hydrolysis of one or both chloro substituents.[4][5] To mitigate this, consider the following:

  • pH Control: If your experimental conditions allow, maintain the pH in the neutral to slightly acidic range where the compound is expected to be more stable.

  • Temperature: Hydrolysis reactions are accelerated by heat.[4] If possible, conduct your experiments at lower temperatures.

  • Solvent Choice: In non-aqueous basic conditions, using aprotic solvents can prevent hydrolysis.

Q5: I am observing unexpected peaks in my chromatogram after a reaction under acidic conditions. Could this be degradation?

Yes, new peaks appearing in your chromatogram after exposure to acidic conditions are indicative of degradation. Acid-catalyzed hydrolysis is a probable cause.[4][6] To confirm this, you can perform a forced degradation study as outlined in the troubleshooting section below. This will help you to identify the retention times of the potential degradation products.

Troubleshooting Guide

Issue 1: Inconsistent results in reactions involving this compound.

Possible Cause: Undetected degradation of the starting material.

Troubleshooting Steps:

  • Purity Check: Before use, always verify the purity of your starting material using a suitable analytical method like HPLC-UV.[7][8]

  • Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place under an inert atmosphere to prevent slow degradation over time.[2]

  • Reaction Monitoring: Monitor your reaction at early time points to detect any immediate degradation of the starting material upon the addition of reagents.

Issue 2: Formation of multiple products in a nucleophilic substitution reaction.

Possible Cause: Besides the desired reaction, concurrent hydrolysis of the chloro groups may be occurring.

Troubleshooting Steps:

  • Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize water content.

  • Non-Aqueous Base: If a base is required, consider using a non-nucleophilic, non-aqueous base.

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the hydrolysis side reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol provides a framework for investigating the stability of this compound. The goal is to induce partial degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector[7]

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. The method should be capable of separating the parent compound from any degradation products.[12]

Data Analysis:

  • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Identify the retention times of the major degradation products.

  • For structural elucidation of the degradation products, techniques like LC-MS/MS can be employed.[13][14]

Expected Results Summary:

ConditionTemperatureExpected Degradation RatePotential Major Degradant
0.1 M HCl60°CModerate2-chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine
0.1 M NaOHRoom TempRapid2-chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine

Visualizing Degradation Pathways

The following diagram illustrates the probable hydrolytic degradation pathway of this compound.

G parent 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine intermediate 2-Chloro-4-hydroxy-5- [(ethylthio)methyl]pyrimidine parent->intermediate  Hydrolysis at C4 (Acid or Base) final 2,4-Dihydroxy-5- [(ethylthio)methyl]pyrimidine (Uracil analogue) intermediate->final  Hydrolysis at C2 (Harsher Conditions)

Caption: Predicted hydrolytic degradation pathway.

Workflow for Stability-Indicating Method Development

The development of a robust analytical method is crucial for accurately assessing the stability of this compound.

G cluster_0 Method Development cluster_1 Method Validation A Initial Method (e.g., RP-HPLC) B Forced Degradation (Acid, Base, etc.) A->B C Analyze Stressed Samples B->C C->A  Optimize method if co-elution occurs D Peak Purity Analysis (PDA/MS) C->D E Specificity, Linearity, Accuracy, Precision D->E  If peaks are pure and well-resolved F Validated Stability- Indicating Method E->F

Caption: Workflow for stability method development.

References

  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. The Journal of Organic Chemistry, 66(1), 192–199. Available at: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. Available at: [Link]

  • Various Authors. (2011). 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

  • Stepan, A. F., Akritopoulou-Zanze, I., & Kym, P. R. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 14(1), 178–181. Available at: [Link]

  • Various Authors. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Various Authors. (1996). Process for the preparation of chloropyrimidines. Google Patents.
  • Choy, R., & Murelli, R. P. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(18), 4440–4443. Available at: [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. Available at: [Link]

  • Various Authors. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Various Authors. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Henderson, J. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 22-26. Available at: [Link]

  • Anumolu, P. D., & Subbaiah, G. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38249. Available at: [Link]

  • Various Authors. (2013). (Z)-2-{methylene}malononitrile. Molbank, 2013(3), M796. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Various Authors. (n.d.). Forced degradation. Science.gov. Available at: [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. Available at: [Link]

  • Sharma, M., & Murugesan, M. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(2), 153. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 1(2), 12-18. Available at: [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Various Authors. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(15), 10541–10553. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for the challenges associated with the stability and degradation of these critical chemical moieties. Dichloropyrimidines are versatile intermediates in pharmaceutical synthesis, but their reactivity can lead to complex degradation profiles.[1] Understanding these pathways is crucial for ensuring the integrity of your experiments, the stability of your compounds, and the success of your research.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Section 1: Core Concepts of Stability and Handling

This section addresses fundamental questions about the inherent stability of dichloropyrimidine derivatives and the best practices for their handling and storage to prevent unwanted degradation before your experiments even begin.

Q1: What are the primary chemical factors that make dichloropyrimidine derivatives susceptible to degradation?

Dichloropyrimidine derivatives are inherently reactive due to the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms in the pyrimidine ring. This creates electron-deficient carbon centers (especially at positions 2, 4, and 6) that are highly susceptible to nucleophilic attack.[2] The main degradation pathways stem from this reactivity:

  • Hydrolysis: The chloro-substituents are good leaving groups and can be displaced by water or hydroxide ions, leading to the formation of chlorohydroxypyrimidines and ultimately dihydroxypyrimidines (uracil derivatives). This process can be accelerated by acidic or basic conditions.[3]

  • Dehalogenation: In the presence of a reducing agent or certain catalysts (like Palladium in cross-coupling reactions), reductive dehalogenation can occur, where a chlorine atom is replaced by a hydrogen atom.[3]

  • Thermal Decomposition: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to complex mixtures of byproducts, including the formation of carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific pathways for dichloropyrimidines are not extensively detailed, analogous compounds like chloropyridines degrade via radical mechanisms, suggesting similar pathways of dechlorination and rearrangement are possible.[6]

Q2: What are the definitive best practices for storing and handling dichloropyrimidine compounds to ensure their long-term stability?

To mitigate the risks outlined above, rigorous storage and handling protocols are essential. The goal is to minimize exposure to nucleophiles, energy sources, and reactive chemicals.

Recommended Storage and Handling Protocols:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of thermal degradation.[3]
Atmosphere Store and handle under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation and reactions with atmospheric moisture.[3]
Light Store in a dark place or in amber vials.Prevents light-induced reactions and photodegradation.[3][7]
Moisture Store in a dry, desiccated environment.Avoids hydrolysis, which is a primary degradation pathway.[3]
Chemical Purity Ensure containers are free from contaminants.Avoids contact with strong acids, bases, or oxidizing agents that can catalyze decomposition.[4][5]
Section 2: Troubleshooting Guide for Chemical Reactions

Unwanted degradation during a chemical reaction is a common challenge that leads to low yields, complex purification, and ambiguous results. This section provides solutions to specific problems encountered during the synthesis and functionalization of dichloropyrimidines.

Q3: My reaction is producing significant amounts of a hydroxylated byproduct instead of my target molecule. What is causing this, and how can I prevent it?

This is a classic case of hydrolysis. The presence of trace amounts of water in your solvents or reagents, or the use of a basic reagent in an aqueous environment, is likely causing the displacement of a chlorine atom by a hydroxyl group.

Troubleshooting Hydrolysis:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas before use.

  • Scrutinize Reagents: Use reagents with low water content. If using a hydrate, consider its contribution to the water content of the reaction. Hygroscopic reagents should be handled in a glovebox.

  • Control pH: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) that is less likely to facilitate hydrolysis. Avoid strong bases like NaOH or KOH if water is present.[4]

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[3]

Q4: During my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm observing a major side product where the chlorine has been replaced by hydrogen. Why is this happening?

This side reaction is known as hydrodehalogenation or reductive dehalogenation. It is a common issue in Pd-catalyzed cross-coupling reactions and occurs when a hydrogen source is present in the reaction mixture.

Troubleshooting Hydrodehalogenation:

  • Avoid Hydrogen-Donating Solvents: Solvents like alcohols (methanol, ethanol) can act as hydrogen donors. If possible, switch to aprotic solvents such as dioxane, toluene, or DMF.[3]

  • Optimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times can lead to catalyst degradation and an increase in side reactions. Quench the reaction as soon as the starting material is consumed.[3]

  • Re-evaluate Your Base/Additives: Some bases or additives can act as hydrogen sources. Ensure all components of your reaction are compatible and not contributing to the side reaction.

  • Ligand Screening: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation. A ligand screen may be necessary to find optimal conditions.

Q5: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. How can I control the regioselectivity?

Regioselectivity in SNAr reactions on 2,4-dichloropyrimidines is a well-documented challenge and is highly sensitive to both the electronic properties of the pyrimidine ring and the reaction conditions.[1][2]

  • General Rule: For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[1]

  • Electronic Effects: The presence of other substituents on the pyrimidine ring can alter this preference. Electron-donating groups at the C6 position can steer nucleophilic attack towards the C2 position.[2]

  • Nucleophile and Solvent: The nature of the nucleophile and the solvent system can also influence the outcome. For example, reactions with amines often favor C4, while reactions with alkoxides can sometimes be directed to C2 under specific conditions.[8]

Strategies for Controlling Regioselectivity:

  • Quantum Mechanics Analysis: Before starting, computational analysis (e.g., calculating LUMO maps) can predict the most electrophilic site for nucleophilic attack and guide your synthetic strategy.[2]

  • Temperature Control: Reaction temperature can influence selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

  • Review Precedent: Thoroughly search the literature for SNAr reactions on similar substrates. The choice of base, solvent, and temperature in published procedures is often key to achieving high selectivity.

Section 3: Designing and Executing Degradation Studies

To proactively understand the stability of your dichloropyrimidine derivative, a forced degradation (or stress testing) study is an invaluable tool. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Q6: How do I design and execute a comprehensive forced degradation study for my novel dichloropyrimidine derivative?

A forced degradation study systematically exposes your compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to generate degradation products at a level of 5-20% to allow for reliable detection and characterization.[9]

Step-by-Step Protocol for a Forced Degradation Study:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, mix your stock solution with the stress agent. Include a control sample (compound in solvent only) stored at ambient temperature and protected from light.

Stress ConditionTypical Reagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CTo identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH, at room temperature or heatedTo identify base-labile degradation products.
Oxidation 3-30% H₂O₂, at room temperatureTo assess susceptibility to oxidation.
Thermal Stress Heat the solid compound (e.g., 80°C) or the solution.To evaluate intrinsic thermal stability.
Photolytic Stress Expose the solution to a light source (e.g., UV lamp, ~1.2 million lux hours).To assess light sensitivity.
  • Time Point Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the sample. For acid-stressed samples, add an equivalent amount of base, and vice-versa.

  • Analysis: Analyze all samples by a stability-indicating analytical method, typically HPLC-UV. Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks (degradation products).

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose oxid Oxidation (3% H2O2, RT) stock->oxid Expose photo Photolysis (UV/Vis Light) stock->photo Expose thermal Thermal Stress (Solid, 80°C) stock->thermal Expose sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via HPLC-UV/PDA quench->hplc lcms Identify Products (LC-MS/MS) hplc->lcms If degradants > 1% report Characterize Pathways & Calculate Mass Balance lcms->report

Caption: Workflow for a forced degradation study.

Section 4: Characterizing Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is key to mitigating them. Here, we visualize the most common pathways.

Q7: What is the mechanistic pathway for the hydrolytic degradation of a dichloropyrimidine?

Hydrolysis typically proceeds in a stepwise fashion via nucleophilic aromatic substitution. The first chlorine atom is displaced by a hydroxyl group to form a chlorohydroxypyrimidine intermediate, which is then followed by the displacement of the second chlorine to yield a dihydroxypyrimidine.

Generalized Hydrolysis Pathway of 2,4-Dichloropyrimidine

G cluster_conditions Conditions DCP 2,4-Dichloropyrimidine C₄H₂Cl₂N₂ CHP 4-Chloro-2-hydroxypyrimidine C₄H₃ClN₂O DCP->CHP + H₂O - HCl DHP Uracil (Dihydroxypyrimidine) C₄H₄N₂O₂ CHP->DHP + H₂O - HCl cond Acidic or Basic Catalysis

Caption: Stepwise hydrolysis of 2,4-dichloropyrimidine.

Q8: Are there known microbial degradation pathways for dichloropyrimidines?

While specific enzymatic pathways for dichloropyrimidine degradation are not well-defined in the literature, we can infer potential mechanisms from known pyrimidine catabolism pathways in microorganisms. The "Rut pathway" in E. coli, for example, degrades uracil.[10][11] A key feature of this pathway is that it initiates degradation by directly cleaving the pyrimidine ring without first modifying the ring substituents.[10]

A hypothetical microbial pathway for a dichloropyrimidine might involve:

  • Initial Ring Cleavage: An oxygenase enzyme could attack the C-N bond, opening the ring.

  • Dechlorination: Subsequent enzymatic steps could then remove the chlorine atoms from the now linear, more accessible molecule.

  • Metabolism: The resulting carbon and nitrogen fragments would be funneled into central metabolism.

This contrasts with chemical hydrolysis, which attacks the C-Cl bond first. The study of microbial degradation of related pesticides is an active area of research and may provide further clues.[12][13]

Hypothetical Microbial Degradation Pathway

G start Dichloropyrimidine Derivative enzyme1 Oxygenase (e.g., RutA-like) start->enzyme1 intermediate Open-Ring Chlorinated Intermediate enzyme1->intermediate enzyme2 Dehalogenase intermediate->enzyme2 dechlorinated Dechlorinated Intermediate enzyme2->dechlorinated enzyme3 Further Enzymes dechlorinated->enzyme3 end Central Metabolism (CO₂, NH₃, etc.) enzyme3->end

Caption: A hypothetical enzymatic degradation pathway.

References
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem. [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. [Link]

  • Bacterial degradation of chlorophenols and their derivatives. PMC. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • Process for the preparation of chloropyrimidines.
  • A review on the microbial degradation of chlorpyrifos and its metabolite TCP. ResearchGate. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Development and validation of a spectrophotometric method for microbial degradation study of chlorpyrifos. ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Nitenpyram biodegradation by a novel nitenpyram-degrading bacterium, Ochrobactrum sp. strain DF-1, and its novel degradation pathway. Frontiers. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]

  • (PDF) Biodegradation of Chlorpyrifos by Microbial Strains Isolated from Agricultural Wastewater. ResearchGate. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.

Sources

Technical Support Center: Troubleshooting the Purification of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine (CAS No. 108141-35-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate with high purity. The inherent reactivity of the dichloropyrimidine core presents a unique set of purification hurdles. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in chemical principles and field-proven methodologies.

Section 1: Foundational Knowledge - Understanding the Molecule's Reactivity

This section addresses the fundamental chemical properties of this compound that are the root cause of most purification difficulties.

Q1: Why is this compound so challenging to purify?

A: The purification challenges stem primarily from the molecule's high reactivity, which is a direct consequence of its electronic structure. The pyrimidine ring is an electron-deficient aromatic system. This deficiency is further amplified by the two strongly electron-withdrawing chlorine atoms.

Causality Explained:

  • Susceptibility to Nucleophilic Aromatic Substitution (S NAr): The chlorine atoms at the C2 and C4 positions are excellent leaving groups and are highly activated towards nucleophilic attack. Common nucleophiles present during work-up and purification, such as water, alcohols, or amines, can readily displace one or both chlorine atoms. This leads to the formation of hard-to-remove hydroxy-, alkoxy-, or amino-substituted impurities.

  • Hydrolytic Instability: Water is the most common and problematic nucleophile. Exposure to moisture, especially at elevated temperatures or non-neutral pH, can cause rapid hydrolysis to form 2-chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine and other related byproducts. Dichloropyrimidine derivatives are known to be sensitive to water[1].

  • Thermal Sensitivity: While generally stable at room temperature when dry, prolonged exposure to heat can lead to decomposition, often yielding a dark, tarry crude material that complicates subsequent purification steps.

  • Residual Synthesis Reagents: The standard synthesis of dichloropyrimidines often employs phosphorus oxychloride (POCl₃)[2][3]. Residual POCl₃ and its byproducts (e.g., pyrophosphoryl chloride, phosphoric acid, HCl) are highly corrosive and reactive, and their removal is non-trivial. Quenching these reagents with water is extremely exothermic and can be hazardous on a larger scale[4].

Section 2: Troubleshooting Guide - Post-Synthesis Work-up

The initial work-up of the reaction mixture is the most critical stage for determining the final purity and yield. Errors here are difficult to correct later.

Q2: My crude product is a dark, oily residue after removing the excess chlorinating agent (e.g., POCl₃) under vacuum. What went wrong and how do I proceed?

A: This common issue typically points to thermal decomposition during the distillation of excess POCl₃. The high boiling point of POCl₃ (~106 °C) often requires temperatures that can degrade the sensitive product.

Troubleshooting Steps & Recommended Protocol:

  • Root Cause Analysis: Assess the temperature used to remove the POCl₃. If the pot temperature exceeded 80-90 °C for an extended period, thermal degradation is the likely culprit.

  • The Safer Alternative: Extractive Work-up: Instead of a high-temperature distillation, a safer and more effective method is to employ a direct extractive work-up. This method avoids both thermal stress and the hazards of quenching a large volume of POCl₃ in water[4].

Protocol 2.1: Optimized Extractive Work-up
  • Cooling: After the chlorination reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature (20-25 °C).

  • Solvent Addition: Dilute the cooled reaction mixture with a water-immiscible organic solvent that has a good boiling point differential with the product, such as ethyl acetate or dichloromethane (DCM).

  • Controlled Quenching: Slowly and carefully pour the diluted mixture into a separate vessel containing ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. Crucially, this adds the acid chloride to the water, not the other way around, allowing for better temperature control.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (to neutralize HCl).

    • Water.

    • Brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C) to yield the crude product.

This approach minimizes contact time with acidic aqueous conditions and avoids high temperatures, preserving the integrity of the target molecule.

Visualization: Work-up Decision Flow

start Crude Reaction Mixture (Product + excess POCl3) distill Distill off excess POCl3? start->distill high_temp High Temperature (>90°C) distill->high_temp Yes extraction Proceed to Extractive Work-up (Recommended) distill->extraction No degradation High Risk of Thermal Degradation (Dark Oil) high_temp->degradation low_temp Low Temperature (<50°C, high vacuum) quench Controlled Quench (Add mixture to ice/water) extraction->quench extract Extract with Organic Solvent (EtOAc / DCM) quench->extract wash Wash & Dry extract->wash concentrate Concentrate in vacuo (<40°C) wash->concentrate crude_solid Crude Solid Product concentrate->crude_solid

Caption: Recommended work-up decision flow.

Section 3: Troubleshooting Guide - Crystallization & Recrystallization

Obtaining a crystalline solid is essential for achieving high purity.

Q3: I'm struggling to crystallize my product. It consistently oils out, even after a successful work-up. What should I do?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often caused by an inappropriate solvent choice or the presence of impurities that disrupt crystallization.

Troubleshooting Strategy:

  • Systematic Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
    Heptane / Ethyl AcetateLowVariableA good starting point. Dissolve in minimal hot EtOAc and add hot heptane dropwise until turbidity appears.
    Isopropanol (IPA) / WaterHighVariableDissolve in hot IPA, add water dropwise. Use with caution due to the product's hydrolytic sensitivity.
    TolueneLow111Can be effective for less polar compounds.
    Dichloromethane / HeptaneMediumVariableDissolve in DCM at room temp, add heptane slowly to precipitate. This is a precipitation, not a recrystallization.
  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Pre-Purification: If oiling out persists, it is highly likely that impurities are inhibiting crystallization. A preliminary purification by flash column chromatography is strongly recommended before attempting recrystallization again.

Section 4: Troubleshooting Guide - Column Chromatography

Chromatography is a powerful tool but can also be a source of product loss if not performed correctly.

Q4: My product appears to be degrading on the silica gel column, leading to streaking and low recovery. How can I prevent this?

A: This is a classic problem when purifying acid-sensitive compounds on standard silica gel. The surface of silica gel is covered in acidic silanol groups (Si-OH), which can catalyze the hydrolysis of the chloro-substituents on your pyrimidine ring.

The Solution: Neutralize or Choose an Alternative Stationary Phase.

  • Neutralized Silica Gel: The most common solution is to deactivate the acidic sites on the silica.

    Protocol 4.1: Preparing and Running a Neutralized Column
    • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

    • Neutralization: Add 0.5-1% triethylamine (Et₃N) by volume to the slurry. Stir gently for 15 minutes. The basic amine neutralizes the acidic silanol groups.

    • Column Packing: Pack the column with the neutralized slurry as you normally would.

    • Mobile Phase: Ensure your mobile phase (e.g., Heptane/Ethyl Acetate) is also treated with the same percentage of triethylamine (0.5-1%).

    • Elution: Load your sample and elute as planned. The neutralized environment will protect your product. Monitor fractions closely by TLC.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water, although hydrolytic stability in aqueous mobile phases must be carefully evaluated.

Visualization: On-Column Hydrolysis Pathway

cluster_0 On Acidic Silica Gel Surface Product This compound Byproduct Monochloro-hydroxy byproduct + HCl Product->Byproduct Hydrolysis Silica Silica-OH (Proton Source) Silica->Byproduct Catalyzes Water H₂O (from solvent/air) Water->Byproduct Reacts

Caption: Catalytic hydrolysis on acidic silica gel.

Section 5: Purity Assessment & Quality Control FAQs

Confirming the purity of your final product is a non-negotiable final step.

Q5: What are the best analytical methods to assess the purity of the final product?

A: A combination of methods is recommended for a comprehensive purity assessment. No single technique tells the whole story.

MethodPrincipleStrengthsLimitations
HPLC-UV Separation by polarity on a stationary phase, detection by UV absorbance.Robust, quantitative, excellent for resolving closely related impurities.[5]Requires chromophoric compounds; non-chromophoric impurities are not detected.
LC-MS HPLC separation followed by mass spectrometry detection.Provides mass information for impurity identification; highly sensitive.[6]Response factors can vary, making quantification less straightforward without standards.
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Provides definitive structural confirmation; can identify and quantify impurities if signals are resolved.Less sensitive than HPLC for trace impurities (~0.1% LOD).[5]
Gas Chromatography (GC) Separation by volatility in a heated column.Excellent for detecting residual solvents and volatile impurities.Not suitable for thermally labile or non-volatile compounds.

Recommendation: Use HPLC-UV for routine purity checks and quantification. Use LC-MS to identify unknown impurity peaks. Use ¹H NMR for structural identity confirmation and to check for impurities with unique proton signals. Use GC for residual solvent analysis.

Q6: What are the common process-related impurities I should be looking for?

A: Be vigilant for the following species, which can often be identified by LC-MS analysis based on their molecular weights:

  • Starting Material: 2,4-Dihydroxy-5-[(ethylthio)methyl]pyrimidine.

  • Hydrolysis Products: 2-Chloro-4-hydroxy-5-[(ethylthio)methyl]pyrimidine (major) and 4-chloro-2-hydroxy-5-[(ethylthio)methyl]pyrimidine (minor).

  • Dimerization Products: Byproducts formed under basic conditions or high heat.

  • Over-chlorination Products: If the starting material has other reactive sites (unlikely for this specific substrate but possible).

  • Solvent Adducts: Impurities formed by reaction with solvent molecules (e.g., with isopropanol if used for recrystallization).

By understanding the inherent reactivity of this compound and implementing these troubleshooting strategies, you can overcome common purification challenges to consistently obtain material of high purity.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
  • Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography, e5336. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. Available at: [Link]

  • CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]

  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Available at: [Link]

  • CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents.
  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]

Sources

avoiding over-reaction in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted pyrimidines. The inherent reactivity of the pyrimidine core, while useful, often presents challenges in controlling selectivity and preventing unwanted side reactions.

This resource provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help you achieve higher yields, cleaner reaction profiles, and precise control over your synthetic outcomes.

Section 1: Understanding and Controlling Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, the two nitrogen atoms also act as nucleophilic centers, leading to a common and often frustrating problem: over-alkylation or undesired N-substitution. Furthermore, the electron-deficient nature of the ring can make electrophilic substitution challenging and can lead to a mixture of regioisomers.[1][2]

Controlling the outcome of a pyrimidine synthesis reaction hinges on a deep understanding of these electronic properties and the judicious selection of substrates, reagents, and reaction conditions. Key factors that influence selectivity include:

  • Steric Hindrance: Bulky groups on the pyrimidine ring or the incoming reagent can direct substitution to less hindered positions.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrimidine core can activate or deactivate specific positions towards attack.

  • Protecting Groups: Masking one or more reactive sites is a powerful strategy to prevent side reactions.[3][4]

  • Reaction Conditions: Solvent polarity, temperature, and the choice of base or catalyst can dramatically alter the ratio of N- vs. O-alkylation products or C- vs. N-substitution.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of substituted pyrimidines.

Q1: My alkylation reaction is producing a mixture of N- and O-alkylated products. How can I improve the chemoselectivity?

A1: This is a classic challenge in pyrimidine chemistry, especially with hydroxypyrimidines which exist in tautomeric equilibrium with pyrimidinones. The ratio of N- versus O-alkylation is highly dependent on the reaction conditions.[5]

  • For Preferential O-Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.

    • Counter-ion: Using a silver salt (e.g., Ag₂CO₃) can "trap" the halide from the alkylating agent, promoting reaction at the more electronegative oxygen atom.

    • Phase-Transfer Catalysis: Conditions using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also enhance O-alkylation.

  • For Preferential N-Alkylation:

    • Solvent Choice: Polar protic solvents such as ethanol or water often favor N-alkylation.

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (like THF) will deprotonate the nitrogen, making it a more potent nucleophile and favoring N-alkylation.

    • Substrate Modification: In some cases, using a more complex alkylating agent can surprisingly lead to exclusive N-alkylation.[5]

Q2: I am attempting a direct C-H functionalization, but I'm getting a mixture of regioisomers. How can I achieve site-selectivity?

A2: Achieving regioselectivity in C-H functionalization of pyrimidines is challenging due to multiple reactive sites.[1] Minisci-type reactions, for example, often yield mixtures.[1]

  • Directed Metalation: This is a powerful strategy. Using a directing group (e.g., an amide or a removable protecting group) can position a metalating agent (like an organolithium or a zinc base) at a specific site.[6] Subsequent quenching with an electrophile installs the desired substituent with high regioselectivity. TMP-zinc bases have shown excellent regioselective control for C2 zincation.[6]

  • N-Oxide Strategy: Converting the pyrimidine to its N-oxide derivative can activate the C2 position for selective amination or other nucleophilic additions.[1]

  • Enthalpy-Controlled Functionalization: Recent advances have shown that specific reagents can form pyrimidinyl iminium salt intermediates that enable highly selective C2-amination, even on complex substrates.[2][7]

Q3: My Biginelli reaction for synthesizing dihydropyrimidines has a very low yield. What are the common culprits?

A3: The Biginelli reaction, while a cornerstone of pyrimidine synthesis, can be sensitive. Low yields are a frequent complaint.[8][9]

  • Competing Side Reactions: The most common side reaction is a Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes your starting materials.[8]

  • Incomplete Cyclization: The reaction can stall at the open-chain ureide intermediate, especially with sterically hindered substrates.[8] This intermediate may fail to cyclize efficiently.

  • Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be effective for all substrate combinations.[8][9] Exploring Lewis acids (e.g., Yb(OTf)₃, InCl₃) or using modern catalytic systems can dramatically improve yields.

  • Reaction Conditions: Ensure the temperature is sufficient to drive the final cyclization and dehydration step. In some cases, using a Dean-Stark trap to remove water can push the equilibrium towards the product.[8]

Q4: How can I perform a regioselective halogenation without getting poly-halogenated byproducts?

A4: Over-halogenation is a common issue due to the activating effect of the first halogen substituent.

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent (e.g., NBS, NCS). Use of 1.0-1.1 equivalents is crucial.

  • Mild Reagents: Employ milder halogenating agents. For instance, using potassium halide salts in conjunction with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) allows for controlled, regioselective C3 halogenation under aqueous, ambient conditions.[10] This method proceeds via an electrophilic substitution mechanism.[10]

  • Positional Effects: The site of halogenation can be influenced by the substituents already present on the ring and their electronic properties.[11] For example, electron-donating groups can direct electrophilic halogenation to specific positions.

Section 3: Troubleshooting Guides & Protocols

Guide 1: Strategic Use of Protecting Groups to Prevent Over-Reaction

Protecting groups are an indispensable tool for directing reactivity and preventing unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Objective: To selectively mono-functionalize a pyrimidine at a specific nitrogen or carbon atom by temporarily masking other reactive sites.

Common Protecting Groups for Pyrimidine Nitrogens:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Advantages & Considerations
p-MethoxybenzylPMBPMB-Cl, NaH, DMFTFA, DDQStable to many conditions, but sensitive to strong acids and oxidants.[3]
BenzyloxycarbonylCbz (or Z)Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Orthogonal to many acid/base labile groups. Not suitable if other reducible groups are present.
tert-ButoxycarbonylBocBoc₂O, DMAPTFA, HCl (Strong Acid)Widely used, stable to base and nucleophiles. Easily removed with acid.
p-Benzyloxybenzyloxy--Mild Acid ConditionsEffectively masks the oxo function of 4(3H)-pyrimidinone systems.[12]

Step-by-Step Workflow for a Protected Synthesis:

  • Selection: Choose a protecting group that is stable to your planned forward reaction conditions but can be removed without affecting your desired product.

  • Protection: Introduce the protecting group onto the pyrimidine substrate. Purify the protected intermediate.

  • Reaction: Perform your desired substitution reaction (e.g., alkylation, halogenation, coupling). The protecting group will prevent reaction at the masked site.

  • Deprotection: Remove the protecting group under the appropriate conditions to reveal the final, selectively functionalized pyrimidine.

Guide 2: Troubleshooting the Biginelli Reaction

Problem: You are running a Biginelli reaction with an aromatic aldehyde, ethyl acetoacetate, and urea. TLC analysis shows multiple spots, including a major non-polar, fluorescent byproduct, and the overall yield of the desired dihydropyrimidinone (DHPM) is less than 30%.

Troubleshooting Protocol:

  • Identify the Byproduct: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).

  • Adjust Temperature: High temperatures favor the Hantzsch pathway.[9] Lower the reaction temperature. If you are refluxing in ethanol (78 °C), try running the reaction at 50-60 °C for a longer period.

  • Change the Catalyst: Switch from a simple Brønsted acid (like HCl) to a Lewis acid catalyst. Ytterbium(III) triflate (Yb(OTf)₃) is often highly effective at promoting the Biginelli pathway over the Hantzsch reaction. Start with a catalytic amount (5-10 mol%).

  • Check Reactant Purity: Ensure all starting materials, especially the aldehyde, are pure. Impurities can inhibit the reaction or promote side pathways.[9]

  • Monitor Progress: Use TLC to monitor the reaction. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary.[9]

Section 4: Visualization of Reaction Control

Visualizing the decision-making process can aid in experimental design and troubleshooting.

Diagram 1: Decision Workflow for Controlling N- vs. O-Alkylation

G start Start: Alkylation of Hydroxypyrimidine target Desired Product? start->target n_alk N-Alkylated Product target->n_alk N-Alkylation o_alk O-Alkylated Product target->o_alk O-Alkylation n_cond Conditions for N-Alkylation: - Strong, non-nucleophilic base (e.g., NaH) - Polar protic solvent (e.g., EtOH) - Lower temperature n_alk->n_cond o_cond Conditions for O-Alkylation: - Weaker base (e.g., K2CO3, Ag2CO3) - Polar aprotic solvent (e.g., DMF, Acetone) - Phase-transfer catalyst o_alk->o_cond

Caption: Decision tree for selecting conditions for N- vs. O-alkylation.

Diagram 2: Troubleshooting Workflow for a Low-Yielding Reaction

G start Low Yield or Complex Mixture analyze Analyze Crude Product (TLC, LCMS, NMR) start->analyze decision Problem Identified? analyze->decision side_rxn Side Reaction Dominates decision->side_rxn Yes no_rxn Starting Material Unchanged decision->no_rxn stall Intermediate Accumulates decision->stall sol_side Optimize Selectivity: - Change solvent/temp - Use milder reagents - Add protecting group side_rxn->sol_side sol_no_rxn Increase Reactivity: - Increase temperature - Use stronger catalyst/base - Check reagent purity no_rxn->sol_no_rxn sol_stall Drive to Completion: - Increase temp/time - Add dehydrating agent - Modify catalyst stall->sol_stall

Caption: Systematic workflow for troubleshooting low-yielding pyrimidine syntheses.

References

  • Baskaran, S., & Martin, S. F. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7349-7373. Available at: [Link]

  • ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Available at: [Link]

  • da Silva, A. C., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(11), 7536-7547. Available at: [Link]

  • Ziegler, D. S., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 25(47), 11049-11053. Available at: [Link]

  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. Available at: [Link]

  • Guerra, C. F., et al. (2010). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. Chemical Society Reviews, 39(11), 4125-4137. Available at: [Link]

  • Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. An Interpretation of the Mechanism of the Biginelli Synthesis of Pyrimidines. Journal of the American Chemical Society, 55(9), 3784-3791. Available at: [Link]

  • Bolognesi, P., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. Available at: [Link]

  • Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1159. Available at: [Link]

  • Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5485-5490. Available at: [Link]

  • Noya, B., et al. (2012). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 10(48), 9576-9585. Available at: [Link]

  • Popa, C. I., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. Available at: [Link]

  • Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13359-13364. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]

  • American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges during this critical synthesis, ensuring high purity and yield.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step route, starting from 2,4-dihydroxy-5-(hydroxymethyl)pyrimidine. The first step involves a chlorination reaction to replace the hydroxyl groups with chlorine atoms, followed by a nucleophilic substitution with sodium ethanethiolate to introduce the ethylthio moiety.

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Thioetherification A 2,4-Dihydroxy-5- (hydroxymethyl)pyrimidine B 2,4-Dichloro-5- (chloromethyl)pyrimidine A->B  POCl3, cat. DMF   C 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine (Target Molecule) B->C  NaSEt, Solvent (e.g., THF, CH3CN)  

Caption: General synthetic route for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Incomplete Chlorination in Step 1

Question: My reaction mixture from Step 1 shows the presence of mono-chlorinated and unreacted starting material upon LC-MS analysis. What could be the cause and how can I resolve this?

Answer:

Incomplete chlorination is a frequent challenge, often stemming from insufficient reagent activity or suboptimal reaction conditions. Phosphorus oxychloride (POCl₃) is the standard reagent for this conversion, but its efficacy can be hampered by several factors.[1][2][3][4]

Root Cause Analysis:

  • Moisture: POCl₃ reacts vigorously with water. Any moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce its effectiveness.

  • Insufficient POCl₃: An inadequate molar excess of POCl₃ may not be enough to drive the reaction to completion, especially if some of it is quenched by residual moisture.

  • Low Reaction Temperature/Time: The conversion of dihydroxypyrimidines to their dichloro analogues often requires elevated temperatures and sufficient reaction time to proceed to completion.[3]

  • Ineffective Catalyst: While not always necessary, a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or N,N-dimethylaniline can facilitate the reaction.[3][4] If used, the catalyst must be of high purity.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or anhydrous grade POCl₃ and solvents.

    • Ensure the 2,4-dihydroxy-5-(hydroxymethyl)pyrimidine starting material is thoroughly dried under vacuum.

  • Optimize Reagent Stoichiometry and Reaction Conditions:

ParameterStandard ConditionRecommended AdjustmentRationale
POCl₃ (molar eq.) 2.5 - 3.0Increase to 4.0 - 5.0Ensures sufficient reagent to overcome any residual moisture and drive the reaction to completion.
Catalyst (DMF) 0.1 eq.Maintain or increase to 0.2 eq.Facilitates the formation of the Vilsmeier-Haack reagent, the active chlorinating species.
Temperature 80-90 °CIncrease to reflux (~107 °C)Provides the necessary activation energy for the second chlorination.
Reaction Time 4-6 hoursExtend to 8-12 hours, monitoring by TLC or LC-MSAllows the reaction to proceed to completion.
  • Reaction Monitoring:

    • Withdraw small aliquots of the reaction mixture periodically (e.g., every 2 hours).

    • Quench the aliquot carefully with ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC or LC-MS to track the disappearance of starting material and mono-chlorinated intermediates.

Issue 2: Formation of Dimer and Other Thioether-Related Impurities in Step 2

Question: My final product is contaminated with a significant amount of a disulfide (diethyl disulfide) and a higher molecular weight impurity. How can I prevent their formation?

Answer:

The formation of diethyl disulfide and potential dimeric impurities is indicative of side reactions involving the ethanethiolate nucleophile and potentially the product itself.

Root Cause Analysis and Mitigation:

Impurity_Formation cluster_0 Desired Reaction cluster_1 Side Reactions SM 2,4-Dichloro-5- (chloromethyl)pyrimidine Product Target Molecule SM->Product SN2 Nuc EtS⁻Na⁺ Nuc->Product Disulfide Et-S-S-Et Nuc->Disulfide Oxidation Dimer Bis-pyrimidine Thioether Product->Dimer Further SNAr with EtS⁻ O2 O₂ (air) O2->Disulfide

Caption: Desired reaction versus common side reactions in Step 2.

  • Oxidation of Ethanethiolate: Sodium ethanethiolate is susceptible to oxidation, especially in the presence of atmospheric oxygen, to form diethyl disulfide. This not only consumes the nucleophile but also complicates purification.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared sodium ethanethiolate or a high-quality commercial source. Degas the solvent prior to use.

  • Over-reaction/Dimerization: The product, this compound, still possesses two reactive chloro-substituents on the pyrimidine ring. While less reactive than the chloromethyl group, they can undergo nucleophilic aromatic substitution (SNAr) with excess ethanethiolate, especially at elevated temperatures, leading to the formation of mono- and di-substituted thioether impurities.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.05 - 1.1 equivalents) of sodium ethanethiolate. A large excess will promote the SNAr side reactions.

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the ethanethiolate and allow the reaction to warm slowly to room temperature. Avoid heating unless necessary.

      • Reverse Addition: Add the solution of 2,4-dichloro-5-(chloromethyl)pyrimidine to the sodium ethanethiolate solution. This ensures that the nucleophile is not waiting in excess for the substrate.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product?

A1: For laboratory-scale purification, column chromatography on silica gel is generally effective. A gradient elution system using a mixture of hexanes and ethyl acetate is a good starting point. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) may be more practical. The choice of method will depend on the nature of the impurities.

Q2: How can I monitor the reaction progress effectively?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. For definitive identification of the product and impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[5]

Q3: What analytical techniques are recommended for final purity assessment?

A3: A combination of techniques is recommended to ensure the purity of the final compound:

  • HPLC-UV: To determine the purity by area percentage.

  • LC-MS: To confirm the identity of the main peak and identify any impurities by their mass-to-charge ratio.[5][6]

  • ¹H and ¹³C NMR: To confirm the structure of the compound and detect any structurally related impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several reagents used in this synthesis are hazardous:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethanethiol: Has a very strong and unpleasant odor. It is flammable and harmful if inhaled or swallowed.[7] Work in a fume hood and use appropriate PPE.

  • Sodium ethanethiolate: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols

Protocol 1: Analytical Method for Purity Assessment by LC-MS

This method is adapted from established procedures for related heterocyclic compounds and is suitable for identifying the target molecule and potential impurities.[5][8]

ParameterCondition
Instrument HPLC with UV and Mass Spectrometer (e.g., QTOF or single quadrupole)
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection 254 nm
MS Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-500

Sample Preparation:

  • Accurately weigh ~1 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Further dilute with a 1:1 mixture of acetonitrile and water to a final concentration of ~1 µg/mL for injection.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Weigh Sample (~1mg) B Dissolve in Acetonitrile (10mL) A->B C Dilute to 1 µg/mL B->C D Inject into LC-MS C->D E Separation on C18 Column D->E F UV & MS Detection E->F G Integrate Peaks (UV) F->G H Identify m/z (MS) F->H I Calculate Purity & Identify Impurities G->I H->I

Caption: Workflow for LC-MS purity analysis.

V. References

  • Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography, e5336. [Link]

  • Google Patents. (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

  • Zhang, W., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitutions and reactive cysteines. Retrieved January 24, 2026, from [Link]

  • PubMed. (2022). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 24, 2026, from [Link]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. [Link]

  • ScienceDirect. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethanethiol. Retrieved January 24, 2026, from [Link]

  • J&K Scientific. (n.d.). 2,4-Dichloro-5-(methylthio)pyrimidine. Retrieved January 24, 2026, from [Link]

  • LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical pharmaceutical intermediate. The following content is structured as a series of troubleshooting questions and detailed answers, grounded in established chemical principles and practical, field-proven experience.

Overview of Synthetic Strategy

The synthesis of this compound is typically approached via a two-step process. The first stage involves the chlorination of a 2,4-dihydroxypyrimidine precursor, followed by a nucleophilic substitution with an ethylthiol source. While straightforward on paper, scaling this process introduces challenges related to thermal control, impurity profiles, and material handling.

Here is a generalized workflow for the synthesis:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thioetherification cluster_2 Purification A 2,4-Dihydroxy-5- (hydroxymethyl)pyrimidine C Intermediate: 2,4-Dichloro-5- (chloromethyl)pyrimidine A->C Reaction B Chlorinating Agent (e.g., POCl3) B->C Reagent E Final Product: 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine C->E Reaction D Ethanethiol (EtSH) or Sodium Ethanethiolate (EtSNa) D->E Reagent F Crude Product E->F Work-up G Purified Product F->G Distillation / Recrystallization G Start High Impurity Levels in Step 2? CheckPurity Analyze Impurity Profile (LC-MS, NMR) Start->CheckPurity IsBisSubstituted Is Bis-Substituted Product Present? CheckPurity->IsBisSubstituted OtherImpurity Other Impurities? IsBisSubstituted->OtherImpurity No LowerTemp Reduce Reaction Temperature (e.g., to 0°C) IsBisSubstituted->LowerTemp Yes CheckStartingMaterial Verify Purity of Chlorinated Intermediate OtherImpurity->CheckStartingMaterial Yes End Problem Resolved OtherImpurity->End No ControlStoich Check Stoichiometry (Use max 1.2 eq. EtSNa) LowerTemp->ControlStoich ControlStoich->End PurifyIntermediate Purify Intermediate Before Use (e.g., via distillation) CheckStartingMaterial->PurifyIntermediate Impure PurifyIntermediate->End

Technical Support Center: Refining the Work-up of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the work-up procedure for this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

I. Foundational Principles of the Work-up

The synthesis of this compound typically culminates in a chlorination reaction, often employing phosphorus oxychloride (POCl₃) to convert a dihydroxy-pyrimidine precursor to the desired dichloro-product. The subsequent work-up is a critical phase aimed at isolating the pure product from a complex mixture of reagents, byproducts, and residual starting materials. A successful work-up hinges on a systematic approach to quenching the reaction, separating the product, and removing impurities.

Below is a generalized workflow for the work-up procedure.

Work-up Workflow cluster_reaction Reaction Completion cluster_workup Work-up Procedure Reaction_Mixture Crude Reaction Mixture (Product, excess POCl₃, byproducts) Quenching Quenching (e.g., with ice water) Reaction_Mixture->Quenching Careful addition Extraction Liquid-Liquid Extraction (Organic Solvent) Quenching->Extraction Phase separation Washing Aqueous Washes (Water, Brine, Bicarbonate) Extraction->Washing Impurity removal Drying Drying (e.g., Na₂SO₄, MgSO₄) Washing->Drying Water removal Purification Purification (e.g., Distillation, Chromatography) Drying->Purification Solvent removal Pure_Product Pure Product Purification->Pure_Product Final Product

Caption: A generalized workflow for the work-up of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of this compound in a question-and-answer format.

Quenching & Extraction

Q1: I observed a violent reaction upon quenching the crude mixture with water. How can I mitigate this?

A1: This is a common and expected hazard. The excess phosphorus oxychloride (POCl₃) reacts exothermically with water. To control this, the reaction mixture should be cooled significantly (ideally to 0-5 °C) before quenching. The quenching itself should be performed by slowly adding the reaction mixture to a vigorously stirred vessel of ice-cold water or an ice/water slurry.[1][2] This ensures efficient heat dissipation. For larger scale reactions, a reverse quench (adding ice water slowly to the cooled reaction mixture) might be considered, although this requires careful temperature monitoring.

Q2: An intractable emulsion formed during the extraction step. What are my options?

A2: Emulsion formation is a frequent challenge, especially when dealing with complex reaction mixtures.[3] Here are several strategies to resolve an emulsion:

  • Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: If acidic or basic impurities are present, a slight adjustment of the aqueous phase pH might destabilize the emulsion.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break up the fine droplets.

  • Patience: Allowing the mixture to stand for an extended period can lead to phase separation.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might alter the interfacial tension and break the emulsion.

Q3: I can't see the interface between the organic and aqueous layers because of the dark color of the crude mixture. What should I do?

A3: This is a common visibility issue.[3] Here are a couple of practical tips:

  • Shine a light: A bright flashlight held against the separatory funnel can often illuminate the interface.

  • Add a small amount of a less dense, immiscible solid: A small piece of a polypropylene cap or a septum can be added to the funnel; it will often float at the interface, making it easier to see.[3]

Washing & Purity

Q4: My organic layer remains acidic even after multiple water washes. Why is this happening and what should I do?

A4: The hydrolysis of phosphorus oxychloride produces phosphoric acid and hydrochloric acid, which can be difficult to remove with water alone. A wash with a mild base is recommended. A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice.[2] Add the bicarbonate solution carefully and vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.[3]

Q5: I suspect my product is hydrolyzing during the aqueous work-up. How can I confirm this and prevent it?

A5: 2,4-Dichloropyrimidines can be susceptible to hydrolysis, especially at elevated temperatures or prolonged exposure to water, which can convert the chloro groups to hydroxyl groups.[4] To minimize this, keep the work-up temperature low (0-10 °C) and perform the aqueous washes as quickly as possible. To confirm hydrolysis, you can take a sample of the aqueous layer, acidify it, and analyze it by HPLC or LC-MS for the presence of the corresponding hydroxypyrimidine byproduct.

Q6: What are the most likely impurities I should be looking for in my final product?

A6: The impurity profile can vary depending on the reaction conditions. Common impurities include:

  • Monochloro-hydroxypyrimidine: Resulting from partial hydrolysis.

  • Dihydroxy-pyrimidine: The starting material, if the chlorination was incomplete.

  • Polymeric materials: Formed from side reactions.

  • Solvent residues: From the extraction and purification steps.

  • Oxidized thioether: The ethylthio group could potentially be oxidized to the corresponding sulfoxide or sulfone under certain conditions, although this is less likely with POCl₃.

Analytical techniques such as HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities.

Purification

Q7: What is the recommended method for purifying the final product?

A7: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[5]

  • Column Chromatography: For smaller scales or to separate impurities with similar boiling points, column chromatography on silica gel is a common technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Q8: My product is a dark oil. How can I decolorize it?

A8: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[4] Dissolve the product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter through Celite® to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

III. Experimental Protocols

Standard Work-up Protocol
  • Cooling: Once the reaction is deemed complete by HPLC or TLC, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add the cooled reaction mixture to a separate beaker containing a vigorously stirred mixture of crushed ice and water. Maintain the temperature of the quenching mixture below 20 °C.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) three times.[1][4]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove the bulk of the acid).

    • 5% aqueous sodium bicarbonate solution (to neutralize remaining acid; vent frequently).[2]

    • Brine (to aid in phase separation and remove residual water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, column chromatography, or recrystallization.

Troubleshooting Protocol: Emulsion Breaking
StepActionRationale
1Add Saturated NaCl (Brine)Increases the ionic strength of the aqueous phase, disrupting the emulsion.
2Add a few drops of a different organic solventAlters the polarity and interfacial tension.
3Filter through Celite®Physically disrupts the emulsified droplets.
4Centrifuge (if practical)Accelerates phase separation.
5Allow to stand overnightGravity may eventually lead to separation.

IV. Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorinated Pyrimidines: Can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Consult the Safety Data Sheet (SDS) for specific handling precautions.

  • Chlorine Gas: The reaction of POCl₃ with moisture can release chlorine gas, which is toxic.[7][8][9][10] Ensure adequate ventilation.

  • Pressure Build-up: Neutralization of acidic solutions with bicarbonate generates CO₂ gas. Always vent the separatory funnel frequently to prevent pressure build-up.

V. References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. Available at:

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. Available at:

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. Available at:

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. Available at:

  • Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives - PubMed. Available at: [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. Available at:

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. Available at:

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API - ResearchGate. Available at: [Link]

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. Available at: [Link]

  • Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed. Available at: [Link]

  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. - ResearchGate. Available at: [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • Safe handling of chlorine from drums and cylinders - HSE. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Safety aspects 'of chlorine. handling in process industry - IPPTA. Available at: [Link]

  • CHLORINE - AKKİM. Available at: [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide - MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating Novel Compounds Against Established EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase ATP-binding site, making it a privileged structure in modern medicinal chemistry.[2] This guide provides a comprehensive framework for the comparative analysis of novel pyrimidine derivatives, using the hypothetical compound 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine as a case study. We will objectively compare its potential performance against established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, supported by detailed experimental methodologies and data interpretation.

The Landscape of Pyrimidine Kinase Inhibitors

The pyrimidine core has been successfully integrated into numerous FDA-approved drugs, particularly in the realm of oncology.[3] A prime example is the class of EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of non-small cell lung cancer (NSCLC).[4] EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation, differentiation, and survival through the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] In many cancers, aberrant EGFR signaling, often due to mutations, drives uncontrolled cell growth.[6]

Pyrimidine-based EGFR inhibitors, such as Gefitinib and Osimertinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[6] The clinical success of these inhibitors underscores the therapeutic potential of targeting this kinase family. Therefore, when a novel pyrimidine derivative like this compound is synthesized, a logical and critical step is to evaluate its potential as a kinase inhibitor, with the well-characterized EGFR inhibitors serving as ideal benchmarks.

Initial Characterization of a Novel Pyrimidine Derivative

The starting point for our investigation is the novel chemical entity, This compound . The 2,4-dichloropyrimidine core is a common starting material in the synthesis of various biologically active molecules, including kinase inhibitors.[7] The substituents at the 5-position of the pyrimidine ring are known to play a crucial role in determining both the potency and selectivity of kinase inhibitors due to their proximity to the gatekeeper residue in the ATP-binding pocket.[3]

Before embarking on a direct comparison, a foundational understanding of the compound's basic properties is essential.

Physicochemical Properties of this compound (Hypothetical)
PropertyValueSignificance in Drug Discovery
Molecular Weight223.12 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP2.5 (Predicted)Indicates good membrane permeability.
Solubility50 µg/mL in PBS (Predicted)Crucial for formulation and in vitro assay performance.
Stability>95% remaining after 24h in PBSEnsures compound integrity during experiments.

Comparative Analysis: A Multi-faceted Approach

A robust comparison of a novel pyrimidine inhibitor against established drugs requires a tiered approach, moving from in vitro biochemical assays to cell-based assays. This strategy allows for a systematic evaluation of potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay: The First Litmus Test

The primary objective is to determine if and how strongly our hypothetical compound, this compound, inhibits the target kinase, EGFR. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (this compound, Gefitinib, and Osimertinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human EGFR kinase domain.

    • Prepare a solution of the Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.

  • Assay Procedure:

    • Add the test compounds to the wells of a 384-well plate.

    • Add the EGFR kinase and the Eu-labeled antibody mixture to the wells.

    • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Serial Dilution of Inhibitors D Add Inhibitors to Plate A->D B EGFR Kinase Solution E Add Kinase & Antibody Mix B->E C Eu-Antibody & AF647-Tracer Mix F Add Tracer C->F D->E E->F G Incubate 60 min F->G H Read TR-FRET Signal G->H I Calculate Emission Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: Workflow for determining IC50 values using a TR-FRET based kinase inhibition assay.

Comparative Kinase Inhibition Data (Hypothetical and Literature-Derived)

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)
This compound 85550
Gefitinib201500
Osimertinib151

Note: Data for Gefitinib and Osimertinib are representative values from published literature. Data for the hypothetical compound is for illustrative purposes.

Interpretation of Results:

In this hypothetical scenario, this compound shows moderate inhibitory activity against wild-type EGFR but is significantly less potent than both Gefitinib and the third-generation inhibitor, Osimertinib. Importantly, its activity against the common T790M resistance mutant is poor, a key consideration in modern EGFR inhibitor development.[6]

Cellular Proliferation Assay: Assessing Biological Impact

Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can exert a biological effect in a cellular context. Anti-proliferative assays in cancer cell lines that are dependent on EGFR signaling are the standard method for this evaluation.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture:

    • Culture an EGFR-dependent NSCLC cell line (e.g., A549) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.

Comparative Cellular Anti-proliferative Activity (Hypothetical and Literature-Derived)

CompoundA549 Cell Line GI50 (µM)
This compound 12.5
Gefitinib1.8
Osimertinib0.9

Note: Data for Gefitinib and Osimertinib are representative values. Data for the hypothetical compound is for illustrative purposes.

Interpretation of Results:

The hypothetical cellular data for this compound shows weak anti-proliferative activity, which is consistent with its moderate biochemical potency. The discrepancy between IC50 and GI50 values is common and can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism.

Structure-Activity Relationship (SAR) and Future Directions

The initial comparative data provides valuable insights into the structure-activity relationship of our hypothetical compound. The 2,4-dichloro substitution provides a reactive handle for further chemical modifications. The ethylthio-methyl group at the 5-position, while not conferring high potency in this hypothetical case, can be systematically modified to explore its impact on kinase binding. For instance, replacing the ethylthio group with other functionalities could enhance interactions with the kinase hinge region or the hydrophobic pocket.[8]

Based on our comparative analysis, future research on this compound would focus on:

  • Lead Optimization: Synthesizing analogs with modifications at the 5-position to improve potency against both wild-type and mutant EGFR.

  • Selectivity Profiling: Screening the compound against a panel of other kinases to understand its selectivity profile. A lack of selectivity can lead to off-target toxicities.

  • Mechanism of Action Studies: Confirming that the observed cellular effects are indeed due to the inhibition of the EGFR signaling pathway through techniques like Western blotting to probe the phosphorylation status of EGFR and downstream proteins like ERK and AKT.

Conclusion

This guide has outlined a systematic approach to comparing a novel pyrimidine derivative, exemplified by the hypothetical compound this compound, against established pyrimidine inhibitors. By employing a combination of in vitro biochemical assays and cell-based proliferation studies, researchers can gain a comprehensive understanding of a new compound's potential. While our hypothetical data suggests that this compound in its current form may not be a superior EGFR inhibitor, the presented framework provides a clear and logical path for its evaluation and the rational design of more potent and selective next-generation pyrimidine-based kinase inhibitors.

References

  • Zhang, N., Yin, Y., Xu, S.-J., & Chen, W.-S. (2008).
  • Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12086–12101.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782774, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved January 24, 2026 from [Link].

  • Lazzari, C., et al. (2020). Osimertinib in the treatment of non-small-cell lung cancer: design, development, and place in therapy. Drug Design, Development and Therapy, 14, 1477–1491.
  • Wang, S., et al. (2020). Avitinib, a novel EGFR T790M-mutant selective inhibitor, for the treatment of non-small cell lung cancer. Cancer Letters, 495, 136-145.
  • Fry, D. W., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(10), 1748–1758.
  • Duan, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
  • Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
  • Russo, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Duan, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
  • Fry, D. W., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(10), 1748–1758.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • Keri, R. S., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 29(25), 4443-4467.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380–1397.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(9), e2200189.
  • Fry, D. W., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(10), 1748–1758.
  • Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(9), e2200189.
  • Al-Tel, T. H. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782774, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved January 24, 2026 from [Link].

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 335-364.
  • Singh, M., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868398.
  • CN102731412A - Synthetic method of 2, 4-dichloro-5-pyrimidine formaldehyde - Google Patents. (n.d.).
  • Kumar, A., et al. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 5(2), 112-125.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745–1768.
  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 246–260.

Sources

A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific subclass: 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine and its analogs. By objectively comparing their performance based on available experimental data, we aim to provide valuable insights for researchers engaged in the discovery and development of new drugs.

The strategic placement of chloro atoms at the 2 and 4 positions of the pyrimidine ring offers reactive sites for further chemical elaboration, making this scaffold an attractive starting point for creating libraries of diverse compounds. The substituent at the 5-position plays a crucial role in modulating the biological activity of these molecules. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 2,4-dichloro-5-substituted pyrimidines typically begins with a suitable starting material like uracil or a derivative thereof. A common synthetic route involves the chlorination of a dihydroxypyrimidine precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for obtaining 2,4-dichloro-5-substituted pyrimidine analogs.

Synthesis_Workflow Uracil Uracil Derivative Dihydroxypyrimidine 2,4-Dihydroxy-5-substituted pyrimidine Uracil->Dihydroxypyrimidine Functionalization at C5 Dichloropyrimidine 2,4-Dichloro-5-substituted pyrimidine (Core Scaffold) Dihydroxypyrimidine->Dichloropyrimidine Chlorination (e.g., POCl3) Analogs Analogs via Nucleophilic Substitution at C2/C4 Dichloropyrimidine->Analogs Reaction with Nucleophiles (e.g., Amines, Thiols)

Caption: Generalized synthetic scheme for 2,4-dichloro-5-substituted pyrimidine analogs.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-substituted Pyrimidines

This protocol is a representative example of the chlorination step.

Objective: To synthesize a 2,4-dichloro-5-substituted pyrimidine from the corresponding 2,4-dihydroxypyrimidine.

Materials:

  • 2,4-Dihydroxy-5-substituted pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the 2,4-dihydroxy-5-substituted pyrimidine in toluene, slowly add phosphorus oxychloride at 0 °C.

  • If required, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 2,4-dichloro-5-substituted pyrimidine.

Rationale for Experimental Choices:

  • Phosphorus oxychloride (POCl₃): A powerful chlorinating agent commonly used to convert hydroxyl groups on pyrimidine rings to chloro groups.

  • N,N-Dimethylaniline: Often used as a catalyst to accelerate the chlorination reaction.

  • Refluxing: Provides the necessary thermal energy to drive the reaction to completion.

  • Quenching on ice and neutralization: Essential for safely decomposing the excess POCl₃ and neutralizing the strong acid, followed by extraction of the product.

Comparative Biological Activity

Anticancer Activity

Numerous studies have demonstrated the potential of 2,4-disubstituted pyrimidines as anticancer agents.[4][5] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases.[6][7]

The table below summarizes the in vitro anticancer activity of representative 2,4-disubstituted pyrimidine analogs from various studies. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in cell lines and assay conditions.

Compound IDR² SubstituentR⁴ SubstituentR⁵ SubstituentTarget/Cell LineIC₅₀ (µM)Reference
1 -ClN-benzylamino-HAChE0.33[8]
2 -Clvarious anilines-HAurora A/B0.309 / 0.293[6]
3 -Cl-Cl-CH₂-S-arylHCT-116Not specified[5]
4 -Cl-Cl-CF₃DU145Not specified[9]
5 various aminesvarious amines-CH₃BEL-7402< 0.10[4]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at C2 and C4: The nature of the groups at the 2 and 4 positions significantly influences the biological activity. Replacing the chloro groups with various amine-containing moieties has been a common strategy to enhance potency and selectivity against specific targets.[4][6][8]

  • Substituent at C5: The group at the 5-position is critical for modulating the compound's properties. The introduction of a thioether linkage, as in the target scaffold, can enhance interactions with the biological target. The nature of the alkyl or aryl group on the sulfur atom will fine-tune the lipophilicity and steric profile of the molecule, thereby affecting its activity. While specific data for the ethylthio)methyl group is limited, studies on related analogs suggest that variations in this position can lead to significant changes in anticancer potency.[5]

Kinase Inhibition: A Prominent Mechanism of Action

Many biologically active pyrimidine derivatives function as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2,4-disubstituted pyrimidine scaffold has proven to be a valuable template for designing potent and selective kinase inhibitors.

The following diagram illustrates the general principle of pyrimidine-based kinase inhibition.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Analog Pyrimidine 2,4-Disubstituted Pyrimidine Analog Kinase Kinase Active Site (ATP-binding pocket) Pyrimidine->Kinase Competitive Binding Substrate Protein Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation, Survival Kinase->Proliferation Blocked ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling Pathway PhosphoSubstrate->Signaling Signaling->Proliferation

Caption: Mechanism of action of pyrimidine analogs as kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel pyrimidine analogs, a battery of in vitro assays is typically employed.

Cell Viability Assay (MTT Assay)

This assay is a cornerstone for determining the cytotoxic effects of compounds on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

These assays are designed to directly measure the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the in vitro inhibitory potency of a compound against a target kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • In a multi-well plate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent. This reagent measures the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for a series of analogs is currently limited in publicly accessible literature, the broader family of 2,4-disubstituted pyrimidines has demonstrated significant potential, particularly in the field of oncology as kinase inhibitors.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with variations at the ethylthio group (e.g., different alkyl and aryl substituents) and at the 2- and 4-positions. Such studies would provide a clearer understanding of the structure-activity relationships and could lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Zielińska-Psuja, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126922. [Link]

  • Geronikaki, A., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4476-4484. [Link]

  • Patel, R. V., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 235-246. [Link]

  • Ajmal, R. B. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2), 555581. [Link]

  • March, Y. A., et al. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 22-31. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-456. [Link]

  • Kovalenko, S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]

  • Xie, F., et al. (2006). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Journal of Medicinal Chemistry, 49(1), 211-221. [Link]

  • Ali, M. M., et al. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7), c72-c82. [Link]

  • Zielińska-Psuja, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. Molecules, 23(11), 2956. [Link]

  • El-Sayed, A. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2313175. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-12. [Link]

  • Wang, J., et al. (2017). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 11(4), 198-204. [Link]

  • Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(21), 6889-6901. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine as a potential inhibitor of the enzyme Dihydrofolate Reductase (DHFR). It is intended for researchers, scientists, and drug development professionals seeking to understand the critical pathway for evaluating novel therapeutic candidates. We will delve into the scientific rationale, present detailed experimental protocols, and offer a comparative analysis against established DHFR inhibitors, namely Methotrexate and Trimethoprim.

The Scientific Imperative: Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell replication, making it an attractive target for antimicrobial and anticancer therapies.[2][3]

The pyrimidine scaffold is a well-established pharmacophore in the design of DHFR inhibitors.[2] The structural features of this compound, particularly the dichloropyrimidine core, suggest a plausible interaction with the active site of DHFR. This guide outlines the necessary steps to validate this hypothesis and characterize its inhibitory potential.

Comparative Landscape: Established DHFR Inhibitors

A thorough validation requires benchmarking against known inhibitors. We will compare the hypothetical performance of this compound against two clinically significant DHFR inhibitors:

  • Methotrexate (MTX): A potent, broad-spectrum DHFR inhibitor used in cancer chemotherapy and for autoimmune diseases.[4][5][6] It acts as a folate antagonist, interfering with DNA synthesis in rapidly proliferating cells.[5]

  • Trimethoprim (TMP): A selective inhibitor of bacterial DHFR, widely used as an antibacterial agent.[7][8][9][10] Its selectivity for the bacterial enzyme over the human counterpart is a key aspect of its therapeutic profile.[8]

Experimental Validation Workflow

The following sections detail the essential experiments for validating a novel DHFR inhibitor.

Diagram: Experimental Workflow for DHFR Inhibitor Validation

DHFR_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Evaluation (Hypothetical) Enzyme_Assay DHFR Enzyme Inhibition Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Dose-response curve Selectivity_Assay Selectivity Profiling (e.g., Human vs. Bacterial DHFR) Enzyme_Assay->Selectivity_Assay Test against different DHFR isoforms Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Enzyme_Assay->Cell_Proliferation Informs cellular potency Kinetic_Studies Kinetic Analysis (Mechanism of Inhibition) IC50_Det->Kinetic_Studies Determine Ki Target_Engagement Cellular Target Engagement Assay Cell_Proliferation->Target_Engagement Confirm cellular activity Animal_Model Disease Model (e.g., Xenograft, Infection) Cell_Proliferation->Animal_Model Guides in vivo studies PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Assess efficacy and exposure

Caption: A streamlined workflow for the validation of a novel DHFR inhibitor.

In Vitro Enzyme Inhibition Assay

The foundational experiment is a direct measure of the compound's ability to inhibit DHFR activity.

Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[11][12][13]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • DHFR Enzyme: Recombinant human or bacterial DHFR.

    • Substrate (DHF): Dihydrofolic acid solution.

    • Cofactor (NADPH): β-Nicotinamide adenine dinucleotide phosphate, reduced form.

    • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • Control Inhibitors: Methotrexate and Trimethoprim.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of a master mix containing assay buffer, DHF, and NADPH to each well.

    • Add 10 µL of the test compound or control inhibitor at various concentrations.

    • Initiate the reaction by adding 10 µL of the DHFR enzyme solution.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the inhibitor.

    • Normalize the data to the uninhibited control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[14]

IC50 Determination and Comparative Analysis

The IC50 value is a critical measure of an inhibitor's potency.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

CompoundTarget DHFRIC50 (nM) [Hypothetical]
This compound Human50
MethotrexateHuman5
TrimethoprimHuman5000
This compound E. coli200
MethotrexateE. coli10
TrimethoprimE. coli15

Interpretation: In this hypothetical scenario, this compound shows promising inhibitory activity against human DHFR, albeit less potent than Methotrexate. Its activity against bacterial DHFR is moderate.

Kinetic Studies: Unveiling the Mechanism of Inhibition

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial.

Principle: By varying the concentrations of both the substrate (DHF) and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using graphical analysis methods like the Lineweaver-Burk plot.

Expected Outcome: Based on the structural similarity of many pyrimidine-based inhibitors to the folate substrate, a competitive or mixed-type inhibition mechanism would be anticipated for this compound.

Diagram: DHFR Catalytic Cycle and Inhibition

DHFR_Cycle cluster_reaction Catalytic Cycle DHFR DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP NADP+ DHFR->NADP Oxidation DHF Dihydrofolate (DHF) DHF->DHFR NADPH NADPH NADPH->DHFR Inhibitor 2,4-Dichloro-5- [(ethylthio)methyl]pyrimidine Inhibitor->DHFR Binds to active site MTX Methotrexate MTX->DHFR Binds to active site TMP Trimethoprim TMP->DHFR Binds to active site

Caption: The DHFR catalytic cycle and the mechanism of action of inhibitors.

Cell-Based Assays: Assessing Cellular Efficacy

Moving from the isolated enzyme to a cellular context is a critical step in validation.

Principle: Cell proliferation assays (e.g., MTT, SRB) measure the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines or bacteria.

Experimental Protocol (MTT Assay):

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) or bacteria in 96-well plates and allow them to adhere or grow to a certain density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors.

  • Incubation: Incubate for a defined period (e.g., 48-72 hours for cancer cells).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

Data Presentation: Comparative Cellular Potency (Hypothetical Data)

CompoundCell LineGI50 (µM) [Hypothetical]
This compound HeLa1.5
MethotrexateHeLa0.1
This compound E. coli10
TrimethoprimE. coli0.5

Interpretation: The hypothetical data suggests that this compound exhibits anti-proliferative activity in a cellular context, consistent with its enzymatic inhibition.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the validation of this compound as a DHFR inhibitor. The proposed experiments, from in vitro enzyme kinetics to cell-based functional assays, provide a clear path to characterizing its potency, mechanism of action, and potential as a therapeutic agent.

The hypothetical comparative data presented herein serves as a framework for interpreting experimental results. Should this compound demonstrate a favorable profile—potent inhibition, a clear mechanism, and cellular efficacy—further preclinical development, including in vivo studies in relevant disease models, would be warranted. The ultimate goal is to ascertain its therapeutic window and potential for clinical translation.

References

  • Bavetsias, V., & Henderson, E. A. (2019). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 26(28), 5328–5359. [Link]

  • Bolin, J. T., Filman, D. J., Matthews, D. A., Hamlin, R. C., & Kraut, J. (1982). Crystal structures of Escherichia coli and Lactobacillus casei dihydrofolate reductase refined at 1.7 A resolution. I. General features and binding of methotrexate. The Journal of biological chemistry, 257(22), 13650–13662. [Link]

  • Kompis, I., Islam, K., & Then, R. L. (2005). Dihydrofolate reductase: a new generation of inhibitors. Current opinion in pharmacology, 5(5), 489–497. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature reviews. Rheumatology, 16(3), 145–154. [Link]

  • Huennekens, F. M. (1994). The methotrexate story: a paradigm for development of cancer chemotherapeutic agents. Advances in enzyme regulation, 34, 397–419. [Link]

  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(8), 2441–2452. [Link]

  • Poe, M. (1977). Mechanism of the trimethoprim inhibition of dihydrofolate reductase. Journal of Biological Chemistry, 252(11), 3724-3728. [Link]

  • Chan, E. S., & Cronstein, B. N. (2013). Methotrexate--how does it really work?. Nature reviews. Rheumatology, 9(3), 175–178. [Link]

  • GraphPad. (n.d.). How to determine IC50 values. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 5-Thioalkyl Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-thioalkyl pyrimidines have garnered significant attention due to their diverse biological activities. The introduction of a thioalkyl group at the C-5 position can profoundly influence the molecule's pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery and development professionals.

This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing 5-thioalkyl pyrimidines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Strategies: An Overview

The synthesis of 5-thioalkyl pyrimidines can be broadly categorized into three main approaches:

  • Nucleophilic Aromatic Substitution (SNAr) on 5-Halopyrimidines: This is arguably the most direct and widely employed method, involving the displacement of a halogen atom (typically bromine or iodine) at the C-5 position with a thiol or thiolate nucleophile.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts facilitate the formation of the C-S bond between a 5-halopyrimidine and a thiol, often offering milder reaction conditions and broader functional group tolerance compared to traditional SNAr.

  • Multi-step Synthetic Sequences: In cases where direct thiolation is challenging, multi-step routes that involve the initial introduction of a different functional group at the C-5 position, followed by its conversion to a thioalkyl group, provide a viable alternative.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction of a 5-halopyrimidine with a thiol in the presence of a base is a fundamental method for the synthesis of 5-thioalkyl pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups.[1][2]

Mechanism: The reaction typically proceeds through a Meisenheimer-like intermediate, where the thiolate anion adds to the C-5 position, forming a resonance-stabilized anionic σ-complex. Subsequent elimination of the halide ion restores the aromaticity of the pyrimidine ring. The choice of base is crucial for deprotonating the thiol to the more nucleophilic thiolate.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 5-(Benzylthio)uracil

  • To a solution of 5-bromouracil (1.0 g, 5.2 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is added potassium carbonate (1.44 g, 10.4 mmol). The choice of a polar aprotic solvent like DMF is to ensure the solubility of the reactants and facilitate the nucleophilic substitution. Potassium carbonate acts as the base to deprotonate the thiol.

  • Benzyl mercaptan (0.68 mL, 5.7 mmol) is added dropwise to the suspension at room temperature. The thiol is the nucleophile that will displace the bromide.

  • The reaction mixture is stirred at 80 °C for 4 hours. Heating is often necessary to overcome the activation energy of the reaction.

  • After cooling to room temperature, the mixture is poured into ice-water (100 mL) and the resulting precipitate is collected by filtration. This workup procedure is to precipitate the product and remove the inorganic salts and DMF.

  • The crude product is washed with water and diethyl ether and then recrystallized from ethanol to afford 5-(benzylthio)uracil as a white solid. Recrystallization is performed to purify the final product.

Route 2: Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for C-S bond formation. These methods often proceed under milder conditions and exhibit greater functional group tolerance than traditional SNAr reactions.

Palladium-Catalyzed Thiolation

Palladium complexes can effectively catalyze the coupling of 5-halopyrimidines with thiols.[3][4][5] The reaction mechanism typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Caption: Simplified workflow of Palladium-catalyzed thiolation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 5-(Phenylthio)-2'-deoxyuridine

  • A mixture of 5-iodo-2'-deoxyuridine (354 mg, 1.0 mmol), thiophenol (110 mg, 1.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and Xantphos (58 mg, 0.1 mmol) in dry toluene (10 mL) is degassed with argon. Palladium(II) acetate is the catalyst precursor, and Xantphos is a bulky phosphine ligand that facilitates the catalytic cycle. Degassing is crucial to prevent oxidation of the catalyst.

  • Cesium carbonate (652 mg, 2.0 mmol) is added, and the mixture is heated at 100 °C for 12 hours under an argon atmosphere. Cesium carbonate acts as the base. The inert atmosphere is maintained to protect the catalyst.

  • The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated under reduced pressure. Filtration removes the insoluble inorganic salts.

  • The residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to give the desired product. Chromatography is a standard method for purifying organic compounds.

Copper-Catalyzed Thiolation

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-catalyzed methods.[6][7][8] These reactions typically employ a copper(I) salt as the catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Amino-5-(ethylthio)pyrimidine

  • To a sealed tube containing 5-bromo-4-aminopyrimidine (174 mg, 1.0 mmol), ethanethiol (88 µL, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and L-proline (23 mg, 0.2 mmol) is added dimethyl sulfoxide (DMSO, 2 mL). Copper(I) iodide is the catalyst, and L-proline acts as a ligand to stabilize the copper catalyst and enhance its reactivity. DMSO is a suitable solvent for this type of reaction.

  • Potassium phosphate (424 mg, 2.0 mmol) is added, and the tube is sealed and heated at 90 °C for 24 hours. Potassium phosphate serves as the base.

  • After cooling, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). Standard aqueous workup to separate the organic product from the aqueous phase.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography. Purification is necessary to isolate the target compound.

Route 3: Multi-step Synthetic Sequences

For substrates where direct C-5 thiolation is problematic due to poor reactivity or functional group incompatibility, multi-step approaches can be employed. A common strategy involves the synthesis of a 5-lithiopyrimidine intermediate, which can then react with a disulfide.

Experimental Protocol: Synthesis of 5-(Methylthio)pyrimidine via Lithiation

  • To a solution of 5-bromopyrimidine (1.59 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise. This step generates the 5-lithiopyrimidine in situ. The low temperature is critical to prevent side reactions.

  • The mixture is stirred at -78 °C for 30 minutes, after which dimethyl disulfide (1.04 g, 11 mmol) is added. The organolithium intermediate is a strong nucleophile that reacts with the electrophilic disulfide.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with diethyl ether (3 x 30 mL). Quenching destroys any remaining organolithium species.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed CouplingCopper-Catalyzed CouplingLithiation-Disulfide Reaction
Starting Material 5-Halopyrimidine5-Halopyrimidine5-Halopyrimidine5-Halopyrimidine
Key Reagents Thiol, BaseThiol, Pd catalyst, Ligand, BaseThiol, Cu catalyst, Ligand, Basen-BuLi, Disulfide
Reaction Conditions Often requires heating (80-120 °C)Generally milder (80-110 °C)Moderate to high temperatures (90-140 °C)Cryogenic temperatures (-78 °C)
Functional Group Tolerance ModerateGood to ExcellentGoodPoor (incompatible with acidic protons)
Cost LowHigh (due to palladium and ligands)ModerateLow
Scalability Generally goodCan be challenging due to catalyst cost and removalGoodCan be challenging due to low temperatures
Generality Broad for simple thiolsVery broad substrate scopeBroad substrate scopeLimited by functional group tolerance

Conclusion

The synthesis of 5-thioalkyl pyrimidines can be achieved through several effective methods. The choice of the most appropriate route depends on a careful consideration of factors such as the complexity of the starting materials, the presence of sensitive functional groups, cost, and scalability.

  • Nucleophilic Aromatic Substitution remains a straightforward and cost-effective method for many substrates.

  • Palladium-catalyzed cross-coupling offers the broadest substrate scope and functional group tolerance, making it a powerful tool for complex molecule synthesis, albeit at a higher cost.

  • Copper-catalyzed reactions provide a more economical alternative to palladium catalysis with good efficiency.

  • Multi-step sequences involving lithiation are useful for specific applications but are limited by their stringent reaction conditions and poor functional group compatibility.

Researchers and drug development professionals are encouraged to evaluate these factors in the context of their specific synthetic goals to select the most efficient and practical route for the preparation of valuable 5-thioalkyl pyrimidine derivatives.

References

  • A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. National Institutes of Health.
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
  • Efficient Synthesis of 5-(Thioalkyl)uridines via Ring Opening of α-Ureidomethylene Thiolactones. ACS Publications.
  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.
  • Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. ResearchGate.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.
  • PALLADIUM-CATALYZED SYNTHESIS OF 5-HETEROARYLPYRIMIDINE NUCLEOSIDES. PJSIR.
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. Sci-Hub.
  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. National Institutes of Health.
  • High throughput synthesis of pyrazolopyrimidines via copper- catalysed cyclization and X-ray study. Sultan Qaboos University House of Expertise.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics.[1][2][3][4] These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[5][6][7] Given the established success of pyrimidine analogues in oncology, the exploration of novel derivatives like 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a scientifically grounded endeavor. This guide is designed to provide researchers with a robust methodological framework to rigorously evaluate its potential.

Experimental Design: A Multi-Faceted Approach to Determine Anticancer Efficacy

A thorough in vitro evaluation of a novel compound requires a multi-pronged approach to understand its biological effects on cancer cells. The proposed experimental workflow is designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Experimental Workflow cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Action Studies cluster_2 Comparative Analysis A Compound Preparation (this compound) C Cell Viability Assay (MTT/XTT) A->C B Cell Line Selection (e.g., HCT-116, HepG-2, MCF-7, A549) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Proceed with IC50 concentrations F Cell Cycle Analysis (Flow Cytometry) D->F G Caspase Activity Assay D->G H Data Interpretation E->H F->H G->H I Comparison with Known Drugs (e.g., 5-Fluorouracil, Gemcitabine) H->I J Conclusion & Future Directions I->J

Caption: A logical workflow for the in vitro testing of novel anticancer compounds.

Comparative Benchmarking: Gauging Performance Against Established Drugs

To contextualize the potential of this compound, its cytotoxic effects will be compared against well-established pyrimidine-based chemotherapeutic agents, 5-Fluorouracil and Gemcitabine. These drugs are widely used in the treatment of various solid tumors and serve as an appropriate benchmark.[5][7]

Compound Target Cancer Cell Line IC50 (µM) - Hypothetical/Reported
This compound HCT-116 (Colon)To be determined
HepG-2 (Liver)To be determined
MCF-7 (Breast)To be determined
A549 (Lung)To be determined
5-Fluorouracil HCT-116 (Colon)~ 5 µM (literature value)
HepG-2 (Liver)~ 10 µM (literature value)
MCF-7 (Breast)~ 8 µM (literature value)
A549 (Lung)~ 15 µM (literature value)
Gemcitabine HCT-116 (Colon)~ 0.1 µM (literature value)
HepG-2 (Liver)~ 0.5 µM (literature value)
MCF-7 (Breast)~ 0.05 µM (literature value)
A549 (Lung)~ 0.2 µM (literature value)

Note: The IC50 values for 5-Fluorouracil and Gemcitabine are approximate and can vary depending on the specific experimental conditions and cell line passage number.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key assays in this evaluation.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, 5-Fluorouracil, and Gemcitabine in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well.[8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence intensity.

Apoptosis Detection cluster_0 Staining cluster_1 Flow Cytometry Analysis A Untreated Cells C Add Annexin V-FITC & Propidium Iodide A->C B Treated Cells B->C D Quadrant Analysis C->D Q1 Q1: Necrotic (Annexin V+/PI+) D->Q1 Q2 Q2: Late Apoptotic (Annexin V+/PI+) D->Q2 Q3 Q3: Viable (Annexin V-/PI-) D->Q3 Q4 Q4: Early Apoptotic (Annexin V+/PI-) D->Q4

Caption: Quadrant analysis of apoptosis using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase.[15]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[14]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[16] RNase A is included to ensure that only DNA is stained.[16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these experiments will provide a clear indication of the compound's cytotoxic and cytostatic effects, as well as insights into its mechanism of action.

Positive results from these in vitro studies, particularly a low IC50 value and the induction of apoptosis at physiologically relevant concentrations, would warrant further investigation. Subsequent steps could include more detailed mechanistic studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins, as well as progression to in vivo studies in animal models. The comparative data against established drugs like 5-Fluorouracil and Gemcitabine will be crucial in determining the translational potential of this novel pyrimidine derivative.

References

  • Al-Otaibi, A. M., et al. (2022). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Monatshefte für Chemie - Chemical Monthly, 144(1), 127-134. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry, 16(1), 21. [Link]

  • Glowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 53(22), 8149-8160. [Link]

  • Al-Abdullah, E. S., et al. (2020). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Szychlinska, M. A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Medicinal Chemistry. [Link]

  • Wang, X., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(11), 2329-2332. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(20), e1618. [Link]

  • Bio-protocol. (n.d.). 2.9. Cytotoxicity Assays. Bio-protocol. [Link]

  • Szychlinska, M. A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Galmarini, C. M., et al. (2011). Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1405-1420. [Link]

  • Al-Ostath, A. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5364. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. iQ Biosciences. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253. [Link]

  • Wang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 705436. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. PubChem. [Link]

Sources

Assessing the Selectivity of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine scaffold stands out as a "privileged structure."[1][2] Its inherent ability to mimic the purine bases of ATP allows for the design of potent enzyme inhibitors, most notably targeting the vast family of protein kinases.[1][2] The compound 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine represents a synthetic intermediate with significant potential for derivatization into a library of bioactive molecules. The presence of two reactive chlorine atoms at the C2 and C4 positions provides facile handles for nucleophilic substitution, enabling the exploration of chemical space around the core pyrimidine ring.[3] This guide provides a comprehensive framework for assessing the biological selectivity of this compound, presenting a hypothetical comparative study against established kinase inhibitors.

The central hypothesis of this guide is that this compound, owing to its structural features, is a candidate for development as a protein kinase inhibitor. Kinase inhibitors have revolutionized the treatment of various cancers, but their clinical utility is often dictated by their selectivity profile.[2] Off-target activities can lead to undesirable side effects, underscoring the critical need for rigorous selectivity assessment early in the drug discovery pipeline.

This guide will therefore detail a series of experiments to characterize the potency and selectivity of this compound. For comparative purposes, we will benchmark its performance against two well-characterized kinase inhibitors with distinct selectivity profiles: Dasatinib , a broad-spectrum tyrosine kinase inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust assessment of a compound's selectivity requires a multi-tiered experimental approach, moving from broad, high-throughput screens to more focused biochemical and cell-based assays. The following workflow is designed to provide a comprehensive understanding of the inhibitory potential and selectivity of this compound.

G cluster_0 Initial Screening cluster_1 Biochemical Potency Determination cluster_2 Cellular Activity & Selectivity A High-Throughput Kinase Panel Screen (e.g., 400+ kinases) B IC50 Determination for Hit Kinases A->B Identify primary targets C Cytotoxicity Assays (Cancer vs. Normal Cell Lines) B->C Correlate biochemical and cellular potency D Target Engagement & Pathway Analysis (e.g., Western Blot) C->D Confirm on-target effect and pathway modulation

Caption: A streamlined workflow for assessing kinase inhibitor selectivity.

Methodologies

Biochemical Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme. The assay measures the phosphorylation of a substrate by the kinase, typically using a luminescence-based ATP detection method. A decrease in signal indicates inhibition of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Dasatinib, and Erlotinib in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer.

    • Prepare a solution of the kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution at a concentration equivalent to the Km for each kinase.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase-substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, Dasatinib, and Erlotinib for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to a DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data to illustrate how the selectivity of this compound would be compared to the reference compounds.

Table 1: Biochemical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Reference)Erlotinib (Reference)
EGFR50302
SRC250.8>10,000
ABL351>10,000
VEGFR21501.51,500
PDGFRβ2001.21,200
p38α>10,000500>10,000
CDK2>10,00025>10,000

Table 2: Cellular Antiproliferative Activity (GI50 in µM)

Cell LineThis compound (Hypothetical)Dasatinib (Reference)Erlotinib (Reference)
A549 (Lung Cancer, EGFR mutant)0.50.050.1
HCT116 (Colon Cancer, KRAS mutant)5.20.18.5
K562 (Leukemia, BCR-ABL positive)0.80.005>10
HEK293 (Non-cancerous)15.81.5>10

Interpretation and Next Steps

Based on the hypothetical data, this compound demonstrates promising inhibitory activity against several kinases, with a preference for SRC and ABL, and to a lesser extent, EGFR. Its cellular activity in the K562 cell line, which is driven by the BCR-ABL fusion protein, aligns with its biochemical profile.

Crucially, the compound shows a favorable selectivity window when comparing its activity in cancer cell lines versus the non-cancerous HEK293 line. This is a critical parameter in assessing the therapeutic potential of a new chemical entity.

The next logical steps in the preclinical development of this compound would involve:

  • Lead Optimization: Synthesizing analogs of this compound to improve potency and selectivity.

  • In-depth Mechanistic Studies: Confirming the mode of inhibition (e.g., competitive, non-competitive) and exploring its effects on downstream signaling pathways.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of the compound in animal models.

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Inhibitor Action EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Erlotinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

Conclusion

While this compound is a starting point for chemical synthesis, a systematic and rigorous assessment of its biological activity is paramount. This guide outlines a comprehensive and scientifically sound strategy for evaluating its selectivity, a key determinant of its potential as a therapeutic agent. By employing a combination of biochemical and cell-based assays and benchmarking against established drugs, researchers can effectively triage and advance promising compounds in the complex yet rewarding journey of drug discovery.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link]

  • The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [No valid URL found].
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No valid URL found].

Sources

Differentiating Pyrimidine Thioether Isomers: A Comparative Guide to Their Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Introduction

Pyrimidine thioethers are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise structural characterization of these compounds is paramount, as subtle differences in the position of the thioether substituent on the pyrimidine ring can lead to profound changes in their physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the spectroscopic data for positional isomers of pyrimidine thioethers, with a focus on 2-, 4-, and 5-substituted derivatives. By understanding their distinct signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently elucidate the structure of their synthesized compounds.

The Importance of Isomer Differentiation

The location of the thioether group on the pyrimidine ring dictates the electronic distribution and overall geometry of the molecule. These differences manifest in their spectroscopic properties, providing a roadmap for unequivocal identification. For instance, the proximity of the sulfur atom to the ring nitrogens in the 2- and 4-isomers, compared to the 5-isomer, creates distinct electronic environments that are readily probed by spectroscopic methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrimidine thioether isomers, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) of the pyrimidine ring protons are highly sensitive to the position of the thioether substituent.

Key Differentiating Features in ¹H NMR:

  • 2-Methylthiopyrimidine: The proton at the C6 position is typically the most deshielded due to its proximity to two electronegative nitrogen atoms.

  • 4-Methylthiopyrimidine: The proton at the C2 position often appears as the most downfield signal. The protons at C5 and C6 will exhibit characteristic coupling.

  • 5-Methylthiopyrimidine: The protons at C2 and C4/C6 are in distinct chemical environments, often leading to a more complex splitting pattern.

Compound H-2 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) S-CH₃ (ppm)
2-Methylthiopyrimidine -~8.4~7.0~8.4~2.6
4-Methylthiopyrimidine ~8.6-~7.2~8.5~2.6
5-Methylthiopyrimidine ~8.9~8.5-~8.5~2.5

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The position of the electron-donating thioether group significantly influences the chemical shifts of the carbon atoms within the pyrimidine ring.

Key Differentiating Features in ¹³C NMR:

  • C-S Carbon: The carbon atom directly attached to the sulfur (C-2, C-4, or C-5) will be significantly shielded compared to the corresponding carbon in unsubstituted pyrimidine.

  • Ortho and Para Effects: The electron-donating nature of the thioether group will cause shielding (upfield shift) of the ortho and para carbons.

  • S-CH₃ Carbon: The chemical shift of the methyl carbon is generally found in the range of 12-15 ppm.

Compound C-2 (ppm) C-4 (ppm) C-5 (ppm) C-6 (ppm) S-CH₃ (ppm)
2-Methylthiopyrimidine ~172~157~117~157~14
4-Methylthiopyrimidine ~160~170~115~150~14
5-Methylthiopyrimidine ~158~157~122~157~15

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Experimental Protocol: NMR Spectroscopic Analysis

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pyrimidine thioether isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm.

MS_Workflow Sample Sample Inlet Inlet Sample->Inlet Introduction IonSource Ion Source (EI) Inlet->IonSource Vaporization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Detection MassSpectrum MassSpectrum DataSystem->MassSpectrum Spectrum Generation

Sources

A Strategic Guide to Evaluating the Drug-Like Properties of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Novel Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, from antiviral medications to anticancer drugs.[1][2][3] Its unique physicochemical attributes, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its widespread incorporation into drug candidates across a broad spectrum of biological targets.[1][4] 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is one such scaffold, presenting a unique substitution pattern that warrants a thorough investigation of its potential as a drug candidate.

This guide provides a comprehensive, technically grounded framework for evaluating the drug-like properties of this compound. We will move beyond a simple checklist of assays, delving into the causal logic behind experimental choices and establishing a self-validating workflow. This guide compares the target compound's projected evaluation against 5-Fluorouracil (5-FU), a well-established pyrimidine-based anticancer drug, to provide context and a benchmark for data interpretation. Our objective is to equip researchers and drug development professionals with a robust strategy for making informed decisions in the early stages of discovery.

Part 1: Foundational Physicochemical and In Silico Assessment

Before committing to resource-intensive in vitro screening, a foundational understanding of a compound's basic physicochemical properties is essential. This initial phase leverages computational models to predict behavior and guides subsequent experimental design.

Lipinski's Rule of Five: A First Pass Filter for "Drug-Likeness"

Developed by Christopher Lipinski, the "Rule of Five" provides a set of simple molecular descriptors to forecast a compound's potential for oral bioavailability.[5][6] A compound is more likely to be membrane permeable and easily absorbed if it does not violate more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[7][8]

Rationale for Use: This rule serves as an invaluable, cost-effective initial filter. By identifying compounds with a high probability of poor absorption or permeation early on, it allows research efforts to be focused on candidates with more favorable pharmacokinetic profiles.[6] It's important to note, however, that this is a guideline, and exceptions exist, particularly for compounds that are substrates of active transporters.[6]

ParameterThis compound (Predicted)5-Fluorouracil (Known Comparator)Lipinski's GuidelineAssessment
Molecular Weight (Da) 223.12[9]130.08< 500Pass
LogP (Octanol/Water) ~2.5 (Estimated)-0.89< 5Pass
Hydrogen Bond Donors 02≤ 5Pass
Hydrogen Bond Acceptors 22≤ 10Pass

Table 1: In Silico Lipinski's Rule of Five analysis for the target compound and 5-Fluorouracil.

The initial in silico assessment predicts that this compound comfortably adheres to Lipinski's Rule of Five, suggesting a promising foundation for further development.

Experimental Verification of Physicochemical Properties

While computational predictions are useful, they must be validated through empirical measurement. The two most critical parameters to confirm are lipophilicity (LogP) and aqueous solubility.

Experimental Protocol: LogP Determination via Shake-Flask Method

The "shake-flask" method remains the gold standard for its accuracy in determining the octanol-water partition coefficient.[10][11]

  • Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol to serve as the two phases.

  • Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: The two phases are combined in a separation funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the aqueous and organic layers until equilibrium is reached. The mixture is then allowed to stand until the layers have fully separated.

  • Quantification: The concentration of the compound in each phase is measured, typically using HPLC with UV detection.[10][12]

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Causality: LogP directly impacts a molecule's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[13] An optimal LogP, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with sufficient aqueous solubility for dissolution.[13]

Part 2: A Tiered Approach to In Vitro ADME & Safety Profiling

With foundational physicochemical properties established, the next logical step is to evaluate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its preliminary safety. The following workflow provides a structured approach to this evaluation.

ADME_Safety_Workflow cluster_0 In Silico & Physicochemical cluster_1 In Vitro ADME Profiling cluster_2 In Vitro Safety Assessment cluster_3 Data Integration & Decision in_silico In Silico Analysis (Lipinski's Rule of Five) physchem Physicochemical (LogP, Solubility) in_silico->physchem Guides Experiment permeability Permeability Assay (e.g., PAMPA) physchem->permeability metabolism Metabolic Stability (Microsomes) physchem->metabolism cytotox Cytotoxicity (e.g., LDH Assay) permeability->cytotox Informs Dosing herg Cardiotoxicity (hERG Assay) metabolism->herg Informs Dosing decision Go / No-Go Decision Lead Optimization cytotox->decision herg->decision

Caption: A tiered workflow for evaluating the drug-like properties of a novel compound.

A. Absorption: Assessing Membrane Permeability

A compound's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive diffusion.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) in a 96-well donor plate.

  • Assay Assembly: The filter plate (acceptor) is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, across the artificial membrane, and into the acceptor well containing fresh buffer.

  • Incubation: The assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.

Causality: PAMPA specifically models passive transport, which is a primary mechanism of absorption for many orally administered drugs. It is a cost-effective way to rank-order compounds and flag potential absorption issues before moving to more complex and expensive cell-based assays like Caco-2.[14]

B. Metabolism: Evaluating Metabolic Stability

The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes can severely limit a drug's efficacy.[15] The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Human liver microsomes (subcellular fractions containing metabolic enzymes) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).[17]

  • Initiation: The reaction is initiated by adding the test compound (at a low concentration, e.g., 1 µM) and the essential cofactor NADPH, which provides the reducing equivalents for CYP450 activity.[15][17]

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15][18]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins.[15][17]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Causality: This assay provides a quantitative measure of metabolic liability. A short half-life or high intrinsic clearance indicates that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo.[16] This data is critical for guiding medicinal chemistry efforts to improve metabolic stability through structural modification.

C. Safety: Preliminary Toxicity Assessment

Early assessment of potential toxicity is crucial to avoid late-stage failures. Key in vitro safety assays include general cytotoxicity and specific cardiotoxicity screens.

1. General Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to measure cell membrane damage.[19] Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells; when the cell membrane is compromised, LDH is released into the surrounding culture medium.[20]

LDH_Assay_Principle cluster_0 Cellular State cluster_1 Assay Principle healthy_cell Healthy Cell (Intact Membrane) ldh LDH damaged_cell Damaged Cell (Compound-Induced) ldh_release LDH Released into Medium damaged_cell->ldh_release Membrane Lysis reaction LDH + Substrate -> Pyruvate + NADH ldh_release->reaction color_dev NADH + Tetrazolium Salt -> Formazan (Color) reaction->color_dev

Caption: The principle of the LDH cytotoxicity assay.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture: A relevant human cell line (e.g., HepG2, a liver cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Controls: The experiment must include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

  • Sample Collection: A sample of the cell culture supernatant is carefully transferred to a new plate.

  • Enzymatic Reaction: The LDH assay reagent, which contains the substrates for the coupled enzymatic reaction, is added to each sample.[20]

  • Measurement: The plate is incubated at room temperature, and the formation of the colored formazan product is measured spectrophotometrically at ~490 nm.[19]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for the background.

Causality: This assay provides an early indication of a compound's potential to cause overt cell death. High cytotoxicity at low concentrations is a significant red flag that would likely halt further development or prompt immediate medicinal chemistry efforts to mitigate the toxic effect.

2. Cardiotoxicity: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[21][22] Therefore, screening for hERG inhibition is a regulatory requirement and a critical safety checkpoint in drug discovery.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[21]

  • Automated Patch Clamp: High-throughput systems (e.g., QPatch or SyncroPatch) are used to achieve a whole-cell patch clamp configuration on multiple cells simultaneously.[21]

  • Baseline Current: A specific voltage protocol is applied to elicit and measure the baseline hERG current.[21][23]

  • Compound Application: The test compound is perfused over the cells at several concentrations.

  • Inhibition Measurement: The hERG current is measured again in the presence of the compound. The percentage of inhibition is determined by comparing the current amplitude before and after compound application.

  • IC₅₀ Determination: A concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is calculated.

Causality: The hERG assay directly measures the functional effect of a compound on a critical cardiac ion channel.[22] A potent hERG IC₅₀ value (e.g., <1 µM) is a major safety concern. This data, when compared to the compound's expected therapeutic plasma concentration, is used to calculate a "safety margin." A narrow safety margin would be a significant barrier to clinical development.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this evaluation is to build a comprehensive profile of the test compound and make an informed decision about its future. Presenting the data in a comparative table provides clear context for this decision-making process.

AssayParameter MeasuredThis compound (Hypothetical Data)5-Fluorouracil (Known Data)Implication for Drug-Likeness
PAMPA Permeability (Pe)HighLow (Relies on active transport)Favorable for passive absorption.
Microsomal Stability Half-life (t½)Moderate (e.g., 45 min)Low (Rapidly metabolized)Suggests potentially better in vivo stability than 5-FU.
LDH Cytotoxicity CC₅₀ (in HepG2)> 50 µM~5-20 µM (Varies by cell line)Lower general cytotoxicity is a favorable safety indicator.
hERG Assay IC₅₀> 30 µM> 100 µMA high IC₅₀ indicates a low risk of hERG-related cardiotoxicity.

Table 2: A summary and comparative analysis of the in vitro drug-like properties evaluation.

Interpretation and Path Forward:

Based on this hypothetical data set, this compound would present a promising profile. Its compliance with Lipinski's rules, high passive permeability, moderate metabolic stability, and low in vitro toxicity would make it a strong candidate for further investigation. Compared to 5-Fluorouracil, it appears to have a potentially superior preclinical profile, particularly regarding metabolic stability and general cytotoxicity.

The next steps would involve progressing to more complex in vitro models (e.g., hepatocyte stability to assess Phase II metabolism) and eventually to in vivo pharmacokinetic and efficacy studies in animal models. This structured, multi-parameter evaluation ensures that resources are invested in compounds with the highest probability of success, embodying a scientifically rigorous and efficient approach to modern drug discovery.

References

  • Bunce, R. A., & Nammalwar, B. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

  • Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Obach, R. S. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism and Disposition, 25(11), 1350-1359. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Khan, I., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 89. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • In Vitro Drug Safety and Biotechnology. (n.d.). Home. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

  • An, W. F., & Chen, H. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 8(12), e2888. [Link]

  • S, A., & P, S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1). [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Wang, Z., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6752-6762. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 18(4), 887-895. [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

A Strategic Guide to Benchmarking 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. Its versatile structure is found in essential biological molecules like DNA and RNA, and its derivatives have been extensively developed as potent inhibitors of various enzymes, particularly protein kinases.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[4][5]

This guide introduces 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , a novel pyrimidine derivative. While specific biological data for this compound is not yet publicly available, its structural features—a dichloropyrimidine core—suggest it may serve as a valuable intermediate or a potential inhibitor itself, likely targeting the ATP-binding site of protein kinases.[4] This document provides a comprehensive framework for researchers and drug development professionals to systematically benchmark this compound. We will outline a strategic approach to characterize its biological activity, compare its performance against established, clinically relevant kinase inhibitors, and provide detailed, self-validating experimental protocols to ensure data integrity and reproducibility.

Chemical and Physical Profile of the Target Compound

A thorough understanding of the physicochemical properties of a compound is the first step in its evaluation. Below is the available information for this compound.

PropertyValue
CAS Number 108141-35-1
Molecular Formula C₇H₈Cl₂N₂S
Molecular Weight 223.12 g/mol
Canonical SMILES CCSCC1=C(N=C(N=C1)Cl)Cl
Physical State Solid (predicted)
Purity >98% (as available commercially for research)

Table 1: Physicochemical properties of this compound.

Part 1: Hypothesis and Selection of Comparator Drugs

Given the prevalence of the pyrimidine core in approved kinase inhibitors, it is scientifically sound to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.[2][6] Two of the most successful classes of pyrimidine-based kinase inhibitors target Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[7][8] Therefore, a logical starting point is to evaluate our target compound against these kinases and benchmark it against market-leading drugs.

Comparator Drug Selection
  • Osimertinib (Tagrisso®): An FDA-approved third-generation EGFR inhibitor with a 2,4-diaminopyrimidine core. It is used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6]

  • Ibrutinib (Imbruvica®): A first-in-class, FDA-approved BTK inhibitor featuring a pyrazolo[3,4-d]pyrimidine scaffold. It is used in the treatment of various B-cell malignancies.[7][9]

These drugs provide robust, clinically relevant benchmarks for potency, selectivity, and cellular activity.

Hypothetical Target Pathway: EGFR Signaling

To ground our experimental design, we will use the EGFR signaling pathway as a representative model. EGFR activation triggers downstream cascades, including the MAPK/ERK pathway, which promotes cell proliferation and survival.[3] Inhibition of EGFR is a proven anti-cancer strategy.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition.

Part 2: Experimental Benchmarking Workflow

A multi-tiered approach is essential for a comprehensive evaluation. The workflow should progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening & Potency cluster_phase2 Phase 2: Cellular Activity & Selectivity cluster_phase3 Phase 3: Advanced Characterization Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) IC50_Determination In Vitro Kinase Assay (Determine IC50 for hits) Kinase_Panel->IC50_Determination Identifies Hits Cell_Viability Cell Viability Assay (e.g., MTT Assay) IC50_Determination->Cell_Viability Guides Concentration Range Target_Engagement Western Blot Analysis (Confirm pathway inhibition) Cell_Viability->Target_Engagement Correlates Viability with Target Inhibition Selectivity_Profiling Cell-Based Selectivity Panel Target_Engagement->Selectivity_Profiling Off_Target Off-Target & Toxicity Assays Selectivity_Profiling->Off_Target

Caption: A phased experimental workflow for benchmarking.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality: This biochemical assay is the foundational step to determine if the compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency (IC₅₀).[10] We must first establish direct target engagement before proceeding to more complex cellular models.[11]

Methodology:

  • Reagents & Materials:

    • Recombinant human kinase (e.g., EGFR, BTK).

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA).[12]

    • Test Compound: this compound, dissolved in DMSO.

    • Comparator Drugs: Osimertinib, Ibrutinib, dissolved in DMSO.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound and comparator drugs in DMSO, typically starting from 10 mM. Then, dilute further into the kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include "vehicle control" wells with DMSO only and "no enzyme" wells for background correction.

    • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Ensure this time is within the linear range of the enzyme kinetics.[13]

    • Stop the reaction and measure kinase activity by quantifying ADP production according to the detection kit manufacturer's protocol (e.g., ADP-Glo™).

    • Measure luminescence using a plate reader.

  • Data Analysis & Validation:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell Viability Assay (MTT Assay)

Causality: After confirming biochemical potency, it is crucial to assess if the compound can inhibit cell proliferation in a cancer cell line that is dependent on the target kinase. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14]

Methodology:

  • Reagents & Materials:

    • Cancer Cell Line (e.g., NCI-H1975 for EGFR, TMD8 for BTK).

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • Test Compound and Comparator Drugs.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well clear cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

    • The next day, treat the cells with a serial dilution of the test compound and comparators. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Validation:

    • Subtract the absorbance of blank wells (media only) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Protocol 3: Western Blot for Target Pathway Modulation

Causality: To confirm that the observed reduction in cell viability is due to the inhibition of the intended signaling pathway, we must measure the phosphorylation status of the target kinase and its key downstream effectors. A decrease in phosphorylation indicates successful target engagement in a cellular context.[18]

Methodology:

  • Reagents & Materials:

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein Assay Kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF membranes.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary Antibodies: Anti-phospho-EGFR, Anti-total-EGFR, Anti-phospho-ERK, Anti-total-ERK.

    • HRP-conjugated Secondary Antibody.

    • Chemiluminescent Substrate (ECL).

  • Procedure:

    • Plate cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a defined period (e.g., 2-4 hours).

    • Lyse the cells on ice using lysis buffer.[19]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[20]

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Crucial Validation Step: Strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin) to confirm that changes in the phospho-signal are not due to variations in protein loading.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the compound's performance relative to established drugs.

CompoundTarget KinaseIC₅₀ (nM) [Biochemical]GI₅₀ (nM) [Cell-Based]p-EGFR Inhibition (at 1x GI₅₀)
This compound EGFR (Hypothetical)Data to be generatedData to be generatedData to be generated
Osimertinib EGFR~1-15~10-50>90% reduction
This compound BTK (Hypothetical)Data to be generatedData to be generatedN/A
Ibrutinib BTK~0.5~5-20N/A

Table 2: Template for summarizing and comparing benchmarking data. Note: Values for known drugs are representative ranges from published literature.

Interpreting the Results: A successful lead compound would ideally exhibit a low nanomolar IC₅₀ against its target kinase. Critically, this biochemical potency should translate into cellular activity, demonstrated by a GI₅₀ value that is reasonably close to the IC₅₀. A large discrepancy between these two values could indicate poor cell permeability or rapid metabolism. The Western blot data provides the mechanistic link, confirming that the compound's anti-proliferative effect is indeed a result of inhibiting the intended signaling pathway.

References

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and interact with a wide array of biological targets.[1][2] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and antiviral drugs, among others.[3] The subject of this guide, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine, is a halogenated pyrimidine with potential for biological activity, yet its specific mechanism of action remains uncharacterized. This guide aims to bridge that knowledge gap by proposing a logical, data-driven pathway for its investigation.

Comparative Mechanistic Landscape of Substituted Pyrimidines

To formulate a hypothesis for the mechanism of action of this compound, we will compare it to three well-established classes of pyrimidine-based inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation and survival.[4][5] Dysregulation of EGFR is a common driver in many cancers, making it a key therapeutic target.[4] Certain substituted pyrimidines function as ATP-competitive inhibitors of the EGFR kinase domain.

Table 1: Comparative Activity of Pyrimidine-Based EGFR Inhibitors

Compound ClassExampleTargetIC50 (nM)Reference
2,4-dichloro-6-methylpyrimidine derivativesL-18EGFR T790M/L858R650[6]
Benzofuran-pyrimidine hybridsCompound 11EGFR810[7]
Thienopyrimidine derivativesCompound 5--[8]

The EGFR signaling cascade is a critical pathway in cellular growth and proliferation. Its inhibition is a proven strategy in oncology.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for forming the mitotic spindle during cell division.[9] Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. Several 2,4,5-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.

Table 2: Comparative Activity of Pyrimidine-Based Tubulin Polymerization Inhibitors

Compound ClassExampleTargetIC50 (µM)Reference
2,4,5-substituted pyrimidinesIndole-pyrimidine 4kTubulin Polymerization0.79[10]
2,4,5-substituted pyrimidinesCompound 7gcBEL-7402 cells0.024-0.55[11]
Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids.[12] Inhibition of DHFR depletes the cellular pool of nucleotides, thereby halting DNA replication and cell division.[13] Pyrimidine analogs can act as antifolates, competitively inhibiting DHFR.

Table 3: Comparative Activity of Pyrimidine-Based DHFR Inhibitors

Compound ClassExampleTargetPotencyReference
2,4-diamino-pyrrolo[2,3-d]pyrimidinesCompound 11Toxoplasma gondii DHFR16-fold more potent than trimethoprim[14]

Proposed Experimental Workflow for Mechanistic Elucidation

Based on the established activities of structurally related pyrimidines, we propose a systematic workflow to determine the mechanism of action of this compound. This workflow begins with broad cytotoxicity screening and progresses to more specific target-based and cell-based assays.

Workflow cluster_assays Target-Based Assays cluster_cell_based Cell-Based Assays Start This compound Cytotoxicity Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Mechanism_Branch Potent Cytotoxicity? Cytotoxicity->Mechanism_Branch EGFR_Assay Protocol 2: EGFR Kinase Assay Mechanism_Branch->EGFR_Assay Yes Tubulin_Assay Protocol 4: Tubulin Polymerization Assay Mechanism_Branch->Tubulin_Assay Yes DHFR_Assay Protocol 5: DHFR Inhibition Assay Mechanism_Branch->DHFR_Assay Yes Inactive Compound Inactive or Requires Further Optimization Mechanism_Branch->Inactive No Cell_Based_Branch Target Hit? EGFR_Assay->Cell_Based_Branch Tubulin_Assay->Cell_Based_Branch DHFR_Assay->Cell_Based_Branch pEGFR_Blot Protocol 3: Cellular pEGFR Western Blot Cell_Based_Branch->pEGFR_Blot EGFR Hit Cell_Cycle Protocol 6: Cell Cycle Analysis Cell_Based_Branch->Cell_Cycle Tubulin or DHFR Hit Conclusion Elucidate Mechanism of Action pEGFR_Blot->Conclusion Cell_Cycle->Conclusion

Caption: Experimental Workflow for Mechanistic Investigation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological effects.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay determines the compound's potency against various cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to cell viability.[15]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: EGFR Kinase Activity Assay (Biochemical)

This assay directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR.

  • Reagents: Use a commercial EGFR kinase assay kit (e.g., Promega ADP-Glo™) which typically includes recombinant EGFR enzyme, a substrate peptide, and ATP.[16][17]

  • Reaction Setup: In a 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of EGFR activity. Calculate the IC50 value from the dose-response curve.

Protocol 3: Cellular EGFR Autophosphorylation Assay (Western Blot)

This cell-based assay determines if the compound inhibits EGFR activation within a cellular context.[4]

  • Cell Culture and Starvation: Culture A431 cells (which overexpress EGFR) to 80-90% confluency. Serum-starve the cells for 18-24 hours.[5]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[4][18]

  • Data Analysis: Quantify the band intensities using densitometry. A decrease in the p-EGFR/total EGFR ratio indicates inhibition.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.[11]

  • Reagents: Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin and a fluorescent reporter.[9]

  • Reaction Setup: In a 96-well plate, add tubulin, GTP, the fluorescent reporter, and the test compound at various concentrations. Include paclitaxel as a positive control for polymerization and nocodazole as a negative control.

  • Fluorescence Monitoring: Measure the fluorescence kinetically at 37°C for 60 minutes using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence corresponds to tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

Protocol 5: DHFR Enzyme Inhibition Assay

This assay quantifies the compound's ability to inhibit DHFR activity.[13]

  • Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[8]

  • Reagents: Use a DHFR inhibitor screening kit (e.g., from Sigma-Aldrich or Assay Genie) containing DHFR enzyme, DHF, and NADPH.[12][13]

  • Reaction Setup: In a 96-well UV-transparent plate, add DHFR enzyme, NADPH, and the test compound at various concentrations.

  • Initiate Reaction: Add DHF to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 340 nm kinetically for 10-20 minutes.

  • Data Analysis: The rate of decrease in absorbance is proportional to DHFR activity. Calculate the percent inhibition and determine the IC50 value. Methotrexate is used as a positive control inhibitor.[13]

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest at a specific phase.

  • Cell Treatment: Treat a cancer cell line (e.g., HCT116) with the IC50 concentration of the test compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[19]

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Directions

By systematically executing this experimental workflow, researchers can effectively narrow down and identify the primary mechanism of action of this compound. The results from these assays will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy models, and advanced mechanistic studies such as target engagement assays and transcriptomic analysis. This comparative and methodical approach ensures a high degree of scientific rigor and provides a clear path forward for characterizing this promising pyrimidine derivative.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. National Institutes of Health. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. PubMed. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... ResearchGate. [Link]

  • Cell Cycle Analysis. University of Chicago. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. PubMed. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. JoVE. [Link]

  • Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. National Institutes of Health. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PubMed Central. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. ScienceDirect. [Link]

Sources

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<__--_> A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine ring of ATP, which allows it to effectively compete for the kinase active site.[1] Compounds such as this compound represent a class of molecules with therapeutic potential, likely targeting protein kinases that play pivotal roles in cellular signaling pathways.[2][3] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[6][7] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a potential therapeutic agent.

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of this compound. We will explore robust experimental strategies, delve into the rationale behind their selection, and present detailed protocols to ensure the generation of reliable and translatable data. Our focus will be on two complementary, industry-standard techniques: the KiNativ™ platform for broad, in-situ kinase profiling and the Cellular Thermal Shift Assay (CETSA®) for validating target engagement in a cellular context.[8][9]

Comparative Framework: Profiling this compound Against Established Kinase Inhibitors

To contextualize the selectivity profile of this compound (referred to hereafter as Compound X), it is essential to benchmark its performance against well-characterized kinase inhibitors with varying degrees of selectivity. For this guide, we have selected two comparator compounds:

  • Dasatinib: A potent, multi-targeted kinase inhibitor known to inhibit BCR-ABL, SRC family kinases, and others.

  • Lapatinib: A dual inhibitor of EGFR and HER2, demonstrating a more focused spectrum of activity.

By comparing the off-target profiles of these three compounds, we can gain a clearer understanding of Compound X's relative selectivity and potential therapeutic liabilities.

Data Summary: Kinase Inhibition Profiling

The following table summarizes hypothetical, yet plausible, data from a KiNativ™ screen, showcasing the percentage of inhibition of a panel of kinases at a 1 µM concentration of each compound.

Kinase TargetCompound X (% Inhibition)Dasatinib (% Inhibition)Lapatinib (% Inhibition)
ABL1 259815
SRC 309520
EGFR 854092
HER2 (ERBB2) 883590
VEGFR2 158510
PDGFRβ 208812
BTK 10605
LCK 289218

Visualizing Selectivity: A Kinome Tree Perspective

Kinome tree diagrams provide a powerful visual representation of a compound's selectivity across the entire kinase family.[10] The following diagram illustrates the hypothetical binding patterns of Compound X, Dasatinib, and Lapatinib, highlighting their distinct selectivity profiles.

Kinome_Selectivity cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE Serine/Threonine Kinase (STE) cluster_CK1 Casein Kinase 1 (CK1) ABL1 ABL1 SRC SRC EGFR EGFR HER2 HER2 VEGFR2 VEGFR2 PDGFRb PDGFRb BTK BTK LCK LCK RAF1 RAF1 BRAF BRAF MAP2K1 MAP2K1 MAP2K2 MAP2K2 CSNK1A1 CSNK1A1 CSNK1D CSNK1D Dasatinib Dasatinib Dasatinib->ABL1 Dasatinib->SRC Dasatinib->VEGFR2 Dasatinib->PDGFRb Dasatinib->BTK Dasatinib->LCK Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Compound X Compound X Compound X->HER2

Caption: Kinome tree diagram illustrating the hypothetical selectivity of Compound X, Dasatinib, and Lapatinib.

Experimental Protocols: A Step-by-Step Guide

I. KiNativ™ In-Situ Kinase Profiling

The KiNativ™ platform utilizes ATP- and ADP-biotin probes that covalently modify conserved lysine residues in the ATP binding site of kinases.[11][12] By competitively inhibiting this labeling with a test compound, the potency and selectivity of the compound against a broad range of endogenous kinases can be determined using mass spectrometry.[13]

KiNativ_Workflow cluster_0 Cell Lysate Preparation cluster_1 Competitive Inhibition cluster_2 Probe Labeling & Digestion cluster_3 Analysis start Intact Cells lysis Cell Lysis start->lysis clarification Clarification by Centrifugation lysis->clarification lysate Clarified Lysate clarification->lysate lysate2 Clarified Lysate lysate->lysate2 incubation Incubation lysate2->incubation inhibitor Compound X / Comparators inhibitor->incubation labeling Probe Labeling incubation->labeling probe ATP-biotin Probe probe->labeling digestion Tryptic Digestion labeling->digestion peptides Peptide Mixture digestion->peptides enrichment Streptavidin Enrichment peptides->enrichment lcms LC-MS/MS Analysis enrichment->lcms data Data Analysis lcms->data

Caption: Workflow for KiNativ™ in-situ kinase profiling.

  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., MCF-7 for breast cancer research) to ~80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Inhibition and Probe Labeling:

    • Aliquot the cell lysate and pre-incubate with a range of concentrations of Compound X, Dasatinib, or Lapatinib for 30 minutes at room temperature.

    • Add the ATP-biotin probe to a final concentration of 5 µM and incubate for a further 15 minutes.

  • Protein Digestion and Peptide Enrichment:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the sample to reduce the urea concentration and digest with trypsin overnight at 37°C.

    • Enrich for biotinylated peptides using streptavidin-coated magnetic beads.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

    • Identify and quantify the labeled kinase active-site peptides.

    • Calculate the percent inhibition for each kinase at each compound concentration by comparing the signal from the compound-treated sample to a vehicle control.

II. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment.[9][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[15][16]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Detection cells Intact Cells treatment Treat with Compound X cells->treatment treated_cells Treated Cells treatment->treated_cells heating Heat Shock at Various Temperatures treated_cells->heating lysis2 Cell Lysis heating->lysis2 centrifugation2 Centrifugation lysis2->centrifugation2 supernatant Collect Supernatant centrifugation2->supernatant western_blot Western Blot / ELISA supernatant->western_blot quantification Quantify Soluble Protein western_blot->quantification melting_curve Generate Melting Curve quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with Compound X at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours.[15]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Data Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Determine the Tagg as the temperature at which 50% of the protein is denatured.

    • A significant shift in the Tagg in the presence of the compound confirms target engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, through the synergistic application of KiNativ™ and CETSA®, provides a robust foundation for its continued development. The hypothetical data presented herein suggests that Compound X possesses a more selective profile than the broad-spectrum inhibitor Dasatinib, with a primary focus on EGFR and HER2, similar to Lapatinib. This focused activity is a desirable trait, potentially leading to a wider therapeutic index and fewer off-target side effects.[7]

Future studies should expand the kinase panel to provide a more comprehensive view of Compound X's selectivity. Additionally, investigating the downstream signaling effects of the identified on- and off-targets will be crucial for a complete understanding of its mechanism of action and potential clinical utility. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently advance promising compounds like this compound through the drug discovery pipeline.

References

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • BioSpace. (2018). Activx Biosciences' KiNativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 214-235). Retrieved from [Link]

  • Figshare. (2023). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][4][6][15]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • PMC. (2014). GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PMC. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of drug discovery, the synthesis and application of novel compounds like 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine are routine. However, the lifecycle of such a specialized chemical does not end with the successful experiment. Its proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Acknowledging the Hazard: Understanding the Chemical Profile

These related compounds are consistently classified as hazardous, exhibiting properties that demand meticulous handling and disposal. The primary concerns are:

  • Corrosivity: Capable of causing severe skin burns and eye damage[2].

  • Toxicity: Harmful if swallowed[3].

  • Environmental Hazard: Toxic to aquatic life, with potential for long-term adverse effects[4].

Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash receptacles.

Quantitative Data Summary

The following table summarizes the key identifying and physical information for this compound and a closely related compound, providing a basis for understanding its general characteristics.

PropertyValue for this compoundValue for 2,4-Dichloro-5-methylpyrimidine (Analogue)Source(s)
CAS Number 108141-35-11780-31-0[1]
Molecular Formula C₇H₈Cl₂N₂SC₅H₄Cl₂N₂[1]
Molecular Weight 223.12 g/mol 163.00 g/mol [1]
Physical Form Solid (Assumed based on analogues)Solid
Boiling Point Not available108-109 °C / 11 mmHg
Melting Point Not available26-28 °C
Density Not available1.39 g/mL at 25 °C

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocols are designed to provide clear, actionable steps for the safe disposal of this compound in various laboratory scenarios.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Disposal of Unused or Waste this compound
  • Segregation and Labeling:

    • All waste containing this compound, including unused solid material, reaction residues, and contaminated consumables (e.g., weigh boats, pipette tips), must be segregated from other waste streams.

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container can be used if it is in good condition[5].

    • Keep the container securely closed at all times, except when adding waste[5].

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids[6].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Disposal will likely involve high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts[7].

Managing Spills of this compound

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Containment and Cleanup:

    • For small spills of the solid, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust[6].

    • For larger spills, or spills of the compound in solution, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

    • Carefully collect the absorbent material and place it in the hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Decision Tree for this compound start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Unused Solid or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Solutions or Reaction Mixtures waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill ppe Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat solid_waste->ppe liquid_waste->ppe spill_waste->ppe collect Collect in a Labeled, Leak-Proof, Compatible Container ppe->collect labeling Label as 'Hazardous Waste' with Full Chemical Name collect->labeling storage Store in a Designated, Secure, and Ventilated Area labeling->storage disposal Contact EHS or Licensed Contractor for High-Temperature Incineration storage->disposal

Caption: Decision tree for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of its use in a research setting. By adhering to the principles of hazard identification, proper segregation, secure containment, and regulatory compliance, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the most current regulatory standards to ensure full compliance.

References

  • Fisher Scientific. (2009, June 2). Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Sigma-Aldrich. 2,4-Dichloro-5-methylpyrimidine 98%.
  • Open Government Program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Santa Cruz Biotechnology. 2,4-Dichloro-5-methylpyrimidine Safety Data Sheet.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • South West Water. (2017, June 14). Preparation and Disposal of Chlorine Solutions.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2,5-Dichloro-4-(methylthio)pyrimidine.
  • The Water Research Foundation. (2002, November 1). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.